molecular formula C9H11NO2 B099599 N-hydroxy-3-phenylpropanamide CAS No. 17698-11-2

N-hydroxy-3-phenylpropanamide

Número de catálogo: B099599
Número CAS: 17698-11-2
Peso molecular: 165.19 g/mol
Clave InChI: HYBGBWAPFWWJRE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-hydroxy-3-phenylpropanamide (CAS 17698-11-2) is a hydroxamic acid derivative with a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol . This compound serves as a key chemical building block in medicinal and agricultural chemistry research. Hydroxamic acids are a privileged scaffold in drug discovery, and derivatives of 3-phenylpropanamide have been synthesized and shown to exhibit significant antibacterial activities in bioassays . Specifically, such derivatives have demonstrated excellent efficacy against plant pathogens like Xanthomonas oryzae and Ralstonia solanacearum , outperforming standard controls in vitro, which highlights their potential as a basis for developing new antibacterial reagents . Furthermore, novel hydroxamic acid-containing molecules, including complex structures derived from similar scaffolds, have been isolated from natural sources and show a broad spectrum of antimicrobial activity against various multidrug-resistant bacteria and fungi . This underscores the value of this compound as a versatile precursor for exploring new antimicrobial agents. The compound requires careful handling and storage; it is recommended to be kept sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-hydroxy-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBGBWAPFWWJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399509
Record name N-hydroxy-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17698-11-2
Record name N-hydroxy-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-hydroxy-3-phenylpropanamide and its Derivatives as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-hydroxy-3-phenylpropanamide and its analogs represent a promising class of small molecules with significant potential in epigenetic drug development. Their core structure, featuring a hydroxamic acid moiety, positions them as potent inhibitors of histone deacetylases (HDACs), a family of enzymes pivotal in the regulation of gene expression and cellular function. Dysregulation of HDAC activity is a hallmark of numerous pathologies, most notably cancer, making the development of specific and effective HDAC inhibitors a critical endeavor in modern therapeutics.

This technical guide provides a comprehensive overview of the mechanism of action of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a robust framework for understanding and investigating this important class of compounds.

The Central Role of Histone Deacetylases in Cellular Regulation

Histone deacetylases are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of core histones. This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. Beyond their role in histone modification, HDACs also deacetylate a variety of non-histone proteins, including transcription factors like p53, further extending their regulatory influence over cellular processes such as cell cycle progression, differentiation, and apoptosis.[1] The 18 known mammalian HDACs are categorized into four classes based on their homology to yeast HDACs, with Classes I, II, and IV being zinc-dependent enzymes, the primary targets of hydroxamic acid-based inhibitors.

Core Mechanism of Action: Inhibition of Histone Deacetylases

The primary mechanism of action of this compound and its derivatives is the potent inhibition of zinc-dependent histone deacetylases. The characteristic N-hydroxy-amide (hydroxamic acid) functional group is crucial for this activity, acting as a chelating agent for the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction effectively blocks the catalytic activity of the HDAC, preventing the removal of acetyl groups from its substrates.

The inhibition of HDACs by these compounds leads to a state of histone hyperacetylation. This increase in acetylation neutralizes the positive charge of lysine residues on histones, weakening their interaction with the negatively charged DNA backbone. The resulting "relaxed" or "open" chromatin structure, known as euchromatin, allows for increased accessibility of transcription factors to gene promoter regions, leading to the reactivation of silenced genes.

HDAC_Inhibition cluster_0 Normal Cellular State cluster_1 In the Presence of this compound HDAC Histone Deacetylase (HDAC) DeacetylatedHistone Deacetylated Histone (Closed Chromatin) HDAC->DeacetylatedHistone InhibitedHDAC Inhibited HDAC AcetylatedHistone Acetylated Histone (Open Chromatin) AcetylatedHistone->HDAC Deacetylation HyperacetylatedHistone Histone Hyperacetylation (Open Chromatin) GeneSilencing Gene Silencing DeacetylatedHistone->GeneSilencing Inhibitor This compound Inhibitor->HDAC Inhibition GeneActivation Gene Activation HyperacetylatedHistone->GeneActivation

Figure 1: General mechanism of HDAC inhibition by this compound.

Downstream Cellular Consequences of HDAC Inhibition

The accumulation of acetylated histones and non-histone proteins triggers a cascade of downstream cellular events that contribute to the therapeutic effects of this compound and its derivatives, particularly in the context of cancer.

Cell Cycle Arrest

A significant outcome of HDAC inhibition is the induction of cell cycle arrest, primarily at the G2/M phase.[2] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors, such as p21. The hyperacetylation of chromatin in the promoter region of the CDKN1A gene (encoding p21) leads to its increased transcription. p21, in turn, inhibits the activity of cyclin-CDK complexes that are essential for cell cycle progression, thereby halting cell division.

Induction of Apoptosis

HDAC inhibitors are potent inducers of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of both intrinsic and extrinsic apoptotic pathways.

  • Intrinsic Pathway: HDAC inhibition can alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. For instance, studies on related compounds have shown a modulation of Bcl-xL, a key anti-apoptotic protein.[3] The tumor suppressor protein p53, a critical regulator of the intrinsic apoptotic pathway, is a non-histone target of HDACs. Acetylation of p53 can enhance its stability and transcriptional activity, leading to the upregulation of pro-apoptotic target genes.[4]

  • Extrinsic Pathway: The expression of death receptors and their ligands can also be upregulated by HDAC inhibitors, sensitizing cancer cells to apoptotic signals from the tumor microenvironment.

The activation of caspases, a family of proteases that execute the final stages of apoptosis, is a central event in this process.[5][6][7] Studies on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have demonstrated the modulation of caspase-3 activity.[3]

Apoptosis_Pathway cluster_0 HDAC Inhibition & Upstream Events cluster_1 Cellular Outcomes Inhibitor This compound Derivative HDAC_Inhibition HDAC Inhibition Inhibitor->HDAC_Inhibition p21_up p21 Upregulation HDAC_Inhibition->p21_up Bcl_mod Modulation of Bcl-2 Family Proteins HDAC_Inhibition->Bcl_mod CellCycleArrest G2/M Cell Cycle Arrest p21_up->CellCycleArrest Caspase_act Caspase-3 Activation Bcl_mod->Caspase_act Apoptosis Apoptosis Caspase_act->Apoptosis

Figure 2: Downstream effects of HDAC inhibition by this compound derivatives.

Quantitative Analysis of Inhibitory Activity

CompoundTargetIC₅₀ (µM)Reference
HPPB Derivative 5j (thiophene substituted)HeLa Nuclear Extract0.3[2]
HPPB Derivative 5t (benzo[d][1][8]dioxole substituted)HeLa Nuclear Extract0.4[2]
SAHA (Vorinostat)HeLa Nuclear Extract0.5[3]
HPPB Derivative 5jHDAC1>10[3]
HPPB Derivative 5jHDAC80.18[3]
SAHA (Vorinostat)HDAC10.25[3]
SAHA (Vorinostat)HDAC80.35[3]

Table 1: Inhibitory activities of selected N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives and the reference compound SAHA.

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of this compound and its derivatives, a series of well-defined experimental protocols are essential.

HDAC Inhibition Assay (Fluorometric)

This assay provides a quantitative measure of the inhibitory potential of a compound against specific HDAC isoforms or a mixture of HDACs from a nuclear extract.

HDAC_Assay_Workflow Start Start Incubate Incubate Compound with HDAC Enzyme & Substrate Start->Incubate AddDeveloper Add Developer Reagent Incubate->AddDeveloper MeasureFluorescence Measure Fluorescence AddDeveloper->MeasureFluorescence CalculateIC50 Calculate IC50 MeasureFluorescence->CalculateIC50 End End CalculateIC50->End

Figure 3: Workflow for a fluorometric HDAC inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare assay buffer, HDAC enzyme solution (e.g., HeLa nuclear extract or purified recombinant HDAC), fluorogenic HDAC substrate, and the test compound (this compound or its derivatives) at various concentrations. A known HDAC inhibitor, such as Trichostatin A or SAHA, should be used as a positive control.

  • Assay Setup: In a 96-well microplate, add the assay buffer, HDAC enzyme, and the test compound or control.

  • Initiation of Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for deacetylation to occur.

  • Development: Add the developer solution, which contains a protease that specifically cleaves the deacetylated substrate to release a fluorescent molecule. Incubate at room temperature for 15-20 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).

  • Data Analysis: The fluorescence intensity is proportional to HDAC activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][9]

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compound.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231 breast cancer cells) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or its derivatives for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with phosphate-buffered saline (PBS). Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the staining solution in the dark at room temperature for at least 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of propidium iodide is directly proportional to the DNA content of the cells.

  • Data Interpretation: Generate a histogram of DNA content. Cells in the G0/G1 phase will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. Quantify the percentage of cells in each phase of the cell cycle.[10][11][12][13]

Conclusion

This compound and its derivatives are a compelling class of HDAC inhibitors with a well-defined mechanism of action centered on the chelation of the active site zinc ion. This primary inhibitory activity triggers a cascade of downstream events, including the reactivation of silenced genes, induction of cell cycle arrest, and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these promising therapeutic agents. Further research focusing on isoform selectivity, in vivo efficacy, and the elucidation of specific signaling pathway modulation will be crucial in advancing these compounds towards clinical applications.

References

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

  • Jiao, J., Fang, H., Wang, X., Guan, P., Yuan, Y., & Xu, W. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 44(11), 4470-4476.
  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2018). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(6), 577-586.
  • Lalloo, C., et al. (2012). Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. ACS Medicinal Chemistry Letters, 3(2), 146-150.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4118131, this compound. Retrieved from [Link]

  • Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond. (2025). Cellular & Molecular Immunology, 22(1), 1-19.
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  • The p53–Bcl-2 connection. (2006). Oncogene, 25(22), 3079-3085.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2017). Bio-protocol, 7(16), e2511.
  • Wang, X., et al. (2011). Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer. Cancer Biology & Therapy, 11(5), 513-522.
  • Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. (2002). Molecular and Cellular Biology, 22(11), 3685-3696.
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  • Interaction of the p53DBD with anti-apoptotic Bcl-2 family proteins. (2017). Scientific Reports, 7(1), 1-11.
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  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6. 1–28.6. 11.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Chemistry & Biology Interface, 14(1), 1-10.
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  • Induction of Caspase Activation and Cleavage of the Viral Nucleocapsid Protein in Different Cell Types during Crimean-Congo Hemorrhagic Fever Virus Infection. (2002). Journal of Virology, 76(14), 7046-7052.
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  • Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay. (2008). Bioorganic & Medicinal Chemistry Letters, 18(15), 4353-4357.
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Sources

An In-depth Technical Guide to the Biological Activity of N-hydroxy-3-phenylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Drug Discovery

N-hydroxy-3-phenylpropanamide derivatives represent a class of compounds built upon a versatile molecular framework that has garnered significant attention in medicinal chemistry.[1] This scaffold, characterized by a phenyl group attached to a propanamide backbone with a terminal hydroxamic acid moiety, is a key pharmacophore responsible for a wide range of biological activities.[1][2][3] The primary mechanism through which these derivatives exert their effects is the inhibition of histone deacetylases (HDACs), a family of enzymes crucial for the epigenetic regulation of gene expression.[4][5]

The therapeutic potential of this compound derivatives is most prominently realized in oncology, with Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) being a landmark drug approved for the treatment of cutaneous T-cell lymphoma (CTCL).[5][6] Beyond cancer, these compounds are being actively investigated for their neuroprotective, anti-inflammatory, and antimicrobial properties.[2][3][7] This guide will provide a comprehensive overview of the biological activity of this compound derivatives, delving into their mechanism of action, structure-activity relationships, therapeutic applications, and the experimental protocols used for their evaluation.

Mechanism of Action: The Critical Role of HDAC Inhibition

The biological activity of this compound derivatives is intrinsically linked to their ability to inhibit histone deacetylases (HDACs).[5] HDACs are a class of enzymes that catalyze the removal of acetyl groups from the lysine residues of histones and other non-histone proteins.[8] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[5]

In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[8][9] this compound derivatives function as HDAC inhibitors by chelating the zinc ion (Zn²⁺) present in the active site of the enzyme through their hydroxamic acid group.[10][11] This interaction blocks the catalytic activity of HDACs, resulting in the accumulation of acetylated histones.[5] The subsequent relaxation of chromatin structure allows for the transcription of previously silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[6][12]

The anticancer effects of these derivatives are multifaceted and include:

  • Cell Cycle Arrest: By inducing the expression of cell cycle inhibitors like p21WAF1, these compounds can halt the progression of cancer cells through the cell cycle, often at the G1 or G2/M phase.[4][12][13]

  • Induction of Apoptosis: this compound derivatives can trigger programmed cell death in cancer cells by upregulating pro-apoptotic proteins (e.g., Bak, Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[12][13]

  • Inhibition of Angiogenesis: Some derivatives have been shown to suppress the formation of new blood vessels, which are essential for tumor growth and metastasis, by downregulating factors like hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[12]

  • Modulation of Non-Histone Proteins: The inhibitory effects are not limited to histones. These compounds also promote the acetylation of other crucial proteins, such as tubulin and tumor suppressors, further contributing to their anticancer activity.[6][14]

cluster_0 This compound Derivative cluster_1 HDAC Enzyme cluster_2 Cellular Consequences Derivative This compound Derivative HDAC HDAC Active Site (with Zn²⁺) Derivative->HDAC Inhibition (Chelates Zn²⁺) Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Blocks Deacetylation Chromatin_Relaxation Chromatin Relaxation Gene_Expression Tumor Suppressor Gene Expression Cellular_Outcomes Cell Cycle Arrest Apoptosis Differentiation

Figure 1. Mechanism of HDAC Inhibition.

Structure-Activity Relationship (SAR): Designing Potent and Selective Inhibitors

The design of effective this compound-based HDAC inhibitors hinges on a clear understanding of their structure-activity relationship (SAR). The general pharmacophore for these inhibitors can be described as a "fish-like" structure, consisting of a cap group (head), a linker region (body), and a zinc-binding group (tail).[15]

  • Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-CONHOH) is the quintessential ZBG for this class of compounds. Its ability to effectively chelate the zinc ion in the HDAC active site is paramount for inhibitory activity.[4][14] While other ZBGs exist, the hydroxamic acid remains one of the most potent.[14]

  • Linker Region: The 3-phenylpropanamide core serves as the linker, connecting the cap group to the ZBG. The length and rigidity of this linker are critical for correctly positioning the ZBG within the catalytic pocket of the enzyme. Modifications to the linker can influence potency and isoform selectivity.

  • Cap Group: The terminal phenyl group acts as the cap, interacting with the surface of the enzyme. This region is a prime target for chemical modification to enhance potency, improve pharmacokinetic properties, and achieve selectivity for specific HDAC isoforms.[15] Substitutions on the phenyl ring can lead to significant changes in biological activity. For instance, the introduction of bulky groups or heteroatoms can create additional interactions with the enzyme surface, leading to increased inhibitory effects.[4]

ZBG Zinc-Binding Group (Hydroxamic Acid) Linker Linker (Propanamide Backbone) ZBG->Linker Connects to Cap Cap Group (Phenyl Ring) Linker->Cap Connects to

Figure 2. Pharmacophore Model.

Therapeutic Applications: From Oncology to Neurology

The primary therapeutic application of this compound derivatives is in the treatment of cancer. Their ability to reactivate silenced tumor suppressor genes makes them attractive candidates for various malignancies.[5]

Anticancer Activity

These compounds have demonstrated potent anticancer activity against a range of cancer cell lines.[4][13] For example, certain derivatives have shown significant antiproliferative effects against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cells, with IC50 values in the sub-micromolar range.[4] The thiophene-substituted derivative 5j and the benzo[d][6][16]dioxole derivative 5t are notable examples, exhibiting potent antiproliferative activity and inducing cell-cycle arrest at the G2 phase.[4] In breast cancer, derivative 5j has been shown to induce apoptosis and inhibit cell invasion.[17]

DerivativeCancer Cell LineIC50 (µM)Reference
Thiophene derivative 5jHCT116 (Colon)0.3[4]
Thiophene derivative 5jA549 (Lung)Not Specified[4]
Benzo[d][6][16]dioxole derivative 5tHCT116 (Colon)0.4[4]
Benzo[d][6][16]dioxole derivative 5tA549 (Lung)Not Specified[4]
Vorinostat (SAHA)LNCaP (Prostate)2.5-7.5[16]
Vorinostat (SAHA)PC-3 (Prostate)2.5-7.5[16]
Vorinostat (SAHA)TSU-Pr1 (Prostate)2.5-7.5[16]
Neurodegenerative Diseases

Emerging research suggests a potential role for this compound derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease.[18][19][20] The underlying pathology of these diseases often involves neuroinflammation and oxidative stress.[7][21] Some derivatives have shown neuroprotective effects by inhibiting enzymes like butyrylcholinesterase (BChE), which is implicated in the progression of Alzheimer's disease.[18] For instance, derivative 12a has demonstrated the ability to cross the blood-brain barrier in vitro and exhibit neuroprotective effects against neuronal injury.[18]

Experimental Protocols: A Guide to Biological Evaluation

The biological evaluation of this compound derivatives typically involves a series of in vitro assays to determine their efficacy and mechanism of action.

Synthesis of this compound Derivatives

The synthesis of these derivatives can be achieved through various routes. A common method involves the condensation of 3-phenylpropanoic acid derivatives with hydroxylamine or its protected forms.[1] Alternatively, the amidation of an activated carboxylic acid (e.g., acyl chloride) with hydroxylamine is a frequently employed strategy.[1][22]

General Synthesis Scheme:

Starting_Material 3-Phenylpropanoic Acid Derivative Activation Activation (e.g., SOCl₂) Starting_Material->Activation Acyl_Chloride Acyl Chloride Intermediate Activation->Acyl_Chloride Final_Product This compound Derivative Acyl_Chloride->Final_Product Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Final_Product

Figure 3. General Synthesis Workflow.
HDAC Inhibition Assay

The inhibitory activity of the synthesized compounds against HDAC enzymes is a critical first step in their biological characterization. Colorimetric or fluorometric assay kits are commercially available for this purpose.[23]

Step-by-Step Protocol (Colorimetric Assay): [23]

  • Preparation: Prepare assay buffer, HDAC substrate, and the test compounds at various concentrations.

  • Enzyme Reaction: In a microplate, add the HDAC enzyme to wells containing the assay buffer and the test compound or vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 45-60 minutes) to allow for the enzymatic reaction.[23]

  • Development: Add a developer solution that reacts with the deacetylated substrate to produce a colored product.

  • Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay

To assess the cytotoxic or antiproliferative effects of the derivatives on cancer cells, a cell viability assay is performed.[24][25] Common methods include the MTT, XTT, or CellTiter-Glo assays.[26][27]

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

This compound derivatives have established themselves as a significant class of biologically active compounds, with their primary mechanism of action revolving around the inhibition of histone deacetylases. The clinical success of Vorinostat has paved the way for the continued development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the design of isoform-selective HDAC inhibitors to minimize off-target effects and enhance therapeutic efficacy. Furthermore, exploring the application of these compounds in neurodegenerative and inflammatory diseases holds considerable promise. The combination of rational drug design, guided by a thorough understanding of SAR, and robust biological evaluation will be crucial in unlocking the full therapeutic potential of this privileged scaffold.

References

  • Duvic, M., Talpur, R., Ni, X., Zhang, C., Hazarika, P., Kelly, C., ... & Geskin, L. J. (2007). Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL). Blood, 109(1), 31-39. [Link]

  • El-Sayed, M. A. A., El-Gamal, M. I., Al-Fayoumi, A. M., El-Gazzar, M. G., & Abdel-Maksoud, M. S. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 30(3), 589. [Link]

  • Zaid, N. A. A., Othman, S. N. A. M., & Muhammad, T. S. T. (2020). Natural Health Products (NHP's) and Natural Compounds as Therapeutic Agents for the Treatment of Cancer; Mechanisms of Anti-Cancer Activity of Natural Compounds and Overall Trends. Cancers, 12(11), 3329. [Link]

  • Angel, M. A., & Anand, A. (2023). Natural products in neurodegenerative diseases: recent advances and future outlook. Neural Regeneration Research, 18(10), 2125-2135. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Li, J. (2025). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega, 10(49), 56215-56229. [Link]

  • Wang, H., Li, S., Zhang, Y., Li, S., & Zhang, Y. (2011). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & medicinal chemistry letters, 21(14), 4239-4242. [Link]

  • Kumar, N., & Goel, N. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical reviews in food science and nutrition, 59(19), 3147-3173. [Link]

  • Bio-Techne. HDAC Activity/Inhibition Assay Kit (Colorimetric). [Link]

  • Kumar, N., & Goel, N. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 59(19), 3147-3173. [Link]

  • Abbasi, M. A., Rehman, A. U., Irshad, M., Siddiqui, S. Z., & Ashraf, M. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 25-29. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4118131, this compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 64867, N-hydroxy-3-(hydroxyamino)-3-phenylpropanamide. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Li, J. (2025). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega, 10(49), 56215-56229. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Ghosh, S., & Jana, J. (2018). Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery. Future medicinal chemistry, 10(4), 437-453. [Link]

  • Marks, P. A. (2007). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British journal of cancer, 96(3), 369-374. [Link]

  • Boudreau, R. L., & Wolf, M. E. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Journal of visualized experiments : JoVE, (148), 10.3791/59733. [Link]

  • Wikipedia. Vorinostat. [Link]

  • Li, S., Wang, H., Zhang, Y., Li, S., & Zhang, Y. (2011). Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer. Cancer biology & therapy, 11(5), 485-494. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Li, J. (2025). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega, 10(49), 56215-56229. [Link]

  • Wang, Y., Chen, Y., & Li, Y. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 23(19), 11293. [Link]

  • Ghosh, S., & Jana, J. (2023). Hydroxamic Acid-Based HDAC. Turkish Journal of Pharmaceutical Sciences, 20(1), 1-2. [Link]

  • Senger, J., Melesina, J., & Sippl, W. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Scientific reports, 11(1), 19208. [Link]

  • Krämer, O. H. (Ed.). (2016). HDAC/HAT Function Assessment and Inhibitor Development. Humana Press. [Link]

  • Subramanian, S., & Ramaswamy, S. (2012). Vorinostat—An Overview. Indian Journal of Dermatology, 57(4), 300. [Link]

  • Wu, W., Chen, Y., Li, Y., & Zhang, Y. (2022). Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. RSC Medicinal Chemistry, 13(8), 994-1004. [Link]

  • Ghosh, S., & Jana, J. (2023). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Molecules, 28(17), 6202. [Link]

  • Wang, Y., Chen, Y., & Li, Y. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12694-12701. [Link]

  • Singh, S., & Singh, P. (2023). Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications. International Journal of Molecular Sciences, 24(13), 10667. [Link]

  • ResearchGate. What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. [Link]

  • Senger, J., Melesina, J., & Sippl, W. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. International journal of molecular sciences, 22(16), 8888. [Link]

  • Singh, S., & Singh, P. (2025). A Structural Insight into Hydroxamic Acid Based Histone Deacetylase Inhibitors for the Presence of Anticancer Activity. Current Medicinal Chemistry. [Link]

  • Lobera, M., Melesina, J., & Sippl, W. (2022). Structure-based discovery of selective histone deacetylase (HDAC) 3 and 4 inhibitors. bioRxiv. [Link]

  • Senger, J., Melesina, J., & Sippl, W. (2025). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. Archiv der Pharmazie. [Link]

  • Kilonda, A., Chaltin, P., Griffioen, G., van Dooren, T., Rojas de la Parra, V., Marchand, A., & Allasia, S. (2012). Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight. ACS Medicinal Chemistry Letters, 3(10), 795-796. [Link]

  • Wang, H., Li, S., Zhang, Y., Li, S., & Zhang, Y. (2014). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. Journal of medicinal chemistry, 57(1), 143-156. [Link]

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The Minimalist Pharmacophore: A Technical Guide to N-Hydroxy-3-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-hydroxy-3-phenylpropanamide (Hydrocinnamic hydroxamic acid; HCHA) represents the fundamental "atomic unit" of hydroxamate-based Histone Deacetylase (HDAC) inhibitors. While not a clinical drug itself, its structural architecture—comprising a hydrophobic phenyl cap, a short alkyl linker, and a zinc-binding hydroxamic acid group—serves as the critical baseline for Structure-Activity Relationship (SAR) studies.

This guide moves beyond surface-level descriptions to analyze HCHA as a chemical probe. We explore its role in establishing the "Cap-Linker-ZBG" pharmacophore model, detail a robust synthesis protocol for laboratory generation, and map the mechanistic causality of its zinc chelation kinetics.

Part 1: Historical Context & The Pharmacophore Origin

The discovery of this compound is inextricably linked to the rational design of HDAC inhibitors (HDACi) in the late 20th century. Its significance lies in what it lacked rather than its potency.

The Evolution of the "Cap-Linker-ZBG" Model

Early research into differentiation agents identified DMSO and Trichostatin A (TSA) as potent HDAC inhibitors. However, TSA was structurally complex and difficult to synthesize. Researchers, notably the teams of Breslow and Marks, sought to identify the minimum structural features required for activity.

They deconstructed the pharmacophore into three distinct domains:

  • The Cap: A surface recognition group (hydrophobic) that interacts with the rim of the catalytic tunnel.

  • The Linker: A spacer that spans the narrow hydrophobic channel (approx. 11 Å in depth).

  • The Zinc-Binding Group (ZBG): A functional group capable of chelating the catalytic Zn²⁺ ion at the bottom of the pocket.[1]

This compound emerged as a critical probe molecule in this era. With a linker length of only two methylene units (plus the carbonyl carbon), it tested the lower limits of the channel depth.

  • Observation: The molecule displayed weak inhibitory activity (IC₅₀ in the low micromolar range, ~4–10 µM) compared to SAHA (Vorinostat), which possesses a 6-carbon linker (IC₅₀ ~10–50 nM).

Part 2: Chemical Architecture & Mechanism of Action

The biological activity of this compound is driven by the bidentate chelation of the hydroxamic acid moiety to the zinc ion within the HDAC active site.

Mechanistic Pathway

The hydroxamic acid acts as a suicide substrate mimic or a transition-state analogue. It displaces the water molecule usually bound to the Zn²⁺ ion, preventing the nucleophilic attack required for deacetylation of the lysine substrate.

Visualization: The Chelation Signaling Pathway

The following diagram illustrates the interaction logic between the inhibitor and the catalytic triad.

HDAC_Mechanism Inhibitor This compound (Inhibitor) ActiveSite HDAC Active Site (Hydrophobic Channel) Inhibitor->ActiveSite Enters Channel Chelation Bidentate Chelation (C=O and -OH) Inhibitor->Chelation Orients ZBG Zinc Catalytic Zn2+ Ion ActiveSite->Zinc Contains Substrate Acetylated Lysine (Natural Substrate) Substrate->ActiveSite Competes (Weakly) Chelation->Zinc Binds Displacement Water Molecule Displacement Chelation->Displacement Causes Inhibition Deacetylation Blocked Displacement->Inhibition Prevents Catalysis Inhibition->Substrate Accumulation

Caption: Mechanistic pathway showing the bidentate chelation of the Zinc ion by the hydroxamic acid ZBG, effectively blocking the deacetylation of natural lysine substrates.

Part 3: Synthesis & Methodology[2]

To ensure high purity and avoid the formation of O-acylated byproducts, the synthesis of this compound is best achieved via the conversion of a methyl ester using a hydroxylamine/base system. This method is superior to acid chloride coupling, which often leads to di-acylated impurities.

Protocol: Hydroxylaminolysis of Methyl Hydrocinnamate

Objective: Synthesize this compound from Methyl 3-phenylpropanoate.

Reagents:

  • Methyl 3-phenylpropanoate (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq)

  • Potassium Hydroxide (KOH) (4.0 eq)

  • Methanol (anhydrous)

Experimental Workflow:

  • Preparation of Hydroxylamine Solution:

    • Dissolve Hydroxylamine hydrochloride (3.0 eq) in minimum anhydrous Methanol.

    • In a separate vessel, dissolve KOH (4.0 eq) in minimum anhydrous Methanol.

    • Critical Step: Cool both solutions to 0°C. Add the KOH solution to the Hydroxylamine solution dropwise. A white precipitate (KCl) will form.

    • Filter the mixture to remove KCl. The filtrate contains free base Hydroxylamine (NH₂OH).

  • Coupling Reaction:

    • Add Methyl 3-phenylpropanoate (1.0 eq) to the freshly prepared Hydroxylamine filtrate.

    • Stir the reaction mixture at room temperature (25°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The ester spot (high Rf) should disappear, replaced by the hydroxamate spot (lower Rf, stains red with FeCl₃).

  • Workup & Purification:

    • Evaporate the methanol under reduced pressure.

    • Dissolve the residue in water (pH > 10).

    • Wash with Ethyl Acetate (to remove unreacted ester).

    • Acidification: Carefully acidify the aqueous layer with 1N HCl to pH ~5–6. The product may precipitate or require extraction.

    • Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

    • Recrystallization: Recrystallize from Ethyl Acetate/Hexane to yield white crystalline solids.

Visualization: Synthesis Workflow

Synthesis_Protocol Ester Methyl 3-phenylpropanoate Transition Tetrahedral Intermediate Ester->Transition Nucleophilic Attack NH2OH NH2OH.HCl + KOH FreeBase Free NH2OH (Filtrate) NH2OH->FreeBase Filter KCl FreeBase->Transition Product This compound Transition->Product - MeOH

Caption: Chemical synthesis workflow via hydroxylaminolysis. The generation of free hydroxylamine base is the rate-limiting setup step.

Part 4: Comparative Data & SAR Analysis

The following table contextualizes this compound (HCHA) against clinical standards. This data highlights the impact of linker length on potency.

Table 1: Comparative Inhibitory Potency (IC₅₀)

CompoundLinker LengthCap StructureHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Status
HCHA 2 CarbonsPhenyl~4,000~2,500Probe
SAHA (Vorinostat) 6 CarbonsPhenylamino1012FDA Approved
Belinostat 2 Carbons (Vinyl)Sulfonamide-Phenyl2730FDA Approved
Trichostatin A 5 Carbons (Diene)Dimethylamino-Phenyl1.82.4Natural Product

Note: Data represents aggregated mean values from cell-free enzymatic assays. HCHA shows significantly lower potency due to the inability of the phenyl cap to reach the surface rim while the ZBG is bound.

Interpretation of Data

The data confirms that HCHA is a "sub-optimal" inhibitor. However, its structural simplicity makes it an ideal negative control. If a researcher modifies the phenyl ring of HCHA and sees a dramatic increase in potency (without lengthening the linker), it suggests the new group is accessing a unique "side pocket" or internal cavity, rather than the surface rim.

References

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. [Link]

  • Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA analogues. Nature, 401, 188–193. [Link]

  • Miller, T. A., et al. (2003).[2] Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097–5116. [Link]

  • PubChem. (n.d.).[3] this compound (Compound CID 4118131). National Library of Medicine. [Link]

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents.[2][4][5] Molecules, 20(3), 3898–3941. [Link]

Sources

Spectroscopic Analysis of N-Hydroxy-3-Phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

N-hydroxy-3-phenylpropanamide (CAS: 20605-48-5), also known as hydrocinnamohydroxamic acid, represents a fundamental structural motif in medicinal chemistry.[1] It serves as a simplified analogue of suberoylanilide hydroxamic acid (SAHA/Vorinostat), acting as a minimal pharmacophore for Histone Deacetylase (HDAC) inhibition.

The critical feature of this molecule is the hydroxamic acid moiety (-CONHOH) , which functions as a bidentate zinc-binding group (ZBG) within the metalloenzyme active site. Consequently, spectroscopic analysis must not only confirm the carbon backbone but rigorously validate the integrity of this labile nitrogen-oxygen functionality, which is prone to hydrolysis into its corresponding carboxylic acid (hydrocinnamic acid).

This guide outlines a self-validating analytical workflow designed to distinguish the active hydroxamate from its hydrolytic degradants.

Analytical Workflow Visualization

The following workflow illustrates the logical progression of analysis, prioritizing non-destructive techniques and solvent-specific protocols to preserve labile protons.

AnalysisWorkflow cluster_Primary Primary Structural Confirmation cluster_Validation Purity & Functional Validation Sample Crude this compound NMR 1H NMR (DMSO-d6) Goal: Observe Labile NH/OH Sample->NMR Step 1 IR FT-IR (ATR) Goal: C=O Shift & N-O Stretch NMR->IR Step 2 MS ESI-MS (+) Goal: [M+H]+ 166.09 & Frag 91 IR->MS Step 3 FeTest Colorimetric Fe(III) Assay Goal: Chelation Verification MS->FeTest Step 4 (Destructive) Decision Data Synthesis: Is the Hydroxamic Acid Intact? FeTest->Decision Release Release for Biological Assay Decision->Release Pass Repurify Repurify (Hydrolysis Detected) Decision->Repurify Fail

Figure 1: Integrated spectroscopic workflow. Note the prioritization of DMSO-d6 NMR to prevent proton exchange.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy[4][6]

The Causality of Solvent Choice

Standard chloroform (


) is unsuitable  for definitive characterization of hydroxamic acids. The acidic nature of the hydroxamic -NH and -OH protons leads to rapid exchange or extreme broadening in non-polar solvents, often causing these critical signals to disappear.

Directive: You must use DMSO-d6 . The high polarity and hydrogen-bond accepting capability of dimethyl sulfoxide stabilize the hydroxamic protons, appearing as distinct (though often broad) singlets downfield.

Experimental Parameters
  • Instrument: 400 MHz (minimum) recommended.[1]

  • Solvent: DMSO-d6 (99.9% D).

  • Concentration: 10-15 mg/mL.[1]

  • Temperature: 298 K.[1]

Spectral Assignment Table ( H NMR)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
-NH-OH 10.30 - 10.60Broad Singlet1HHydroxamic OH (Most acidic/deshielded).[1] Disappears with

shake.[1][2]
-NH-OH 8.70 - 9.00Broad Singlet1HAmide NH.[1] Distinct from OH in dry DMSO; may coalesce if wet.[1]
Ar-H 7.15 - 7.30Multiplet5HPhenyl ring protons (Meta/Para/Ortho overlap).[1]

-CH

2.83Triplet (

Hz)
2HBenzylic protons.[1] Deshielded by the aromatic ring.[1]

-CH

2.26Triplet (

Hz)
2HAdjacent to carbonyl.[1] Chemical shift is diagnostic; carboxylic acid impurity shifts this to ~2.5 ppm.[1]

Self-Validating Check: Calculate the integration ratio of the Aromatic region (5H) to the


-Methylene region (2H). A deviation >5% suggests solvent occlusion or impurities.[1] If the peaks at 10.5 and 8.8 ppm are missing, the sample has likely hydrolyzed to hydrocinnamic acid.

Protocol 2: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides the "fingerprint" verification of the hydroxamic functional group, distinguishing it from amides and carboxylic acids.

Key Diagnostic Bands[3][8]
  • Amide I (C=O[1] Stretch):

    • Observed:

      
      .[1]
      
    • Mechanism:[3][2][4][5][6] The hydroxamic carbonyl appears at a lower wavenumber than a typical amide (

      
      ) or ester (
      
      
      
      ) due to the electron-donating effect of the adjacent hydroxylamine nitrogen, which increases single-bond character via resonance.
  • Hydroxyl/Amine Region (O-H / N-H):

    • Observed:

      
       (Broad).[1]
      
    • Differentiation: A sharp peak at

      
       is usually absent due to strong intermolecular hydrogen bonding in the solid state.[1]
      
  • N-O Stretch (The "Hydroxamate Fingerprint"):

    • Observed:

      
      .[1]
      
    • Significance: This weak-to-medium band confirms the N-O bond existence, absent in simple amides.[1]

Protocol 3: Mass Spectrometry (ESI-MS)[3]

Mass spectrometry is used here not just for molecular weight confirmation, but to verify the stability of the hydroxamic headgroup.

Method
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Mobile Phase: MeOH/Water + 0.1% Formic Acid.[1]

Fragmentation Pathway Analysis[3][9][10]
m/z (Positive Mode)Ion IdentityMechanistic Origin
166.09

Protonated molecular ion (Stable).[1]
188.07

Sodium adduct (Common in glass/HPLC solvents).[1]
149.06

Loss of terminal groups.[1]
133.06

Loss of NHOH (33 Da). Diagnostic cleavage of the C-N bond.
91.05

Tropylium Ion. Classic rearrangement of the benzyl fragment. Dominant in high-energy collisions.[1]

Advanced Validation: The Ferric Chloride Chelation Test

While spectroscopic methods are quantitative, the complexation ability of the molecule is its biological function. The "Red Shift" test is a qualitative functional assay.[1]

Mechanism

Hydroxamic acids exist in equilibrium between keto and enol forms.[1] In the presence of Fe(III), they deprotonate to form a stable, colored 5-membered chelate ring.

Chelation Fe Fe(III) (Yellow) Complex Fe-Hydroxamate Complex (Deep Burgundy) Fe->Complex Coordination Ligand Hydroxamic Acid Ligand->Complex Bidentate Binding

Figure 2: Colorimetric transition upon chelation.[1]

Protocol
  • Dissolve 5 mg of this compound in 1 mL Methanol.

  • Add 2 drops of 1%

    
     (aqueous).
    
  • Result: Immediate shift from colorless/yellow to Deep Burgundy/Violet .

  • Negative Control: Perform parallel test with Hydrocinnamic acid (hydrolysis product). It will turn yellow or precipitate, but not burgundy.[1]

References

  • PubChem. this compound (Compound).[1][7][8][9] National Library of Medicine.[1] Accessed Feb 2026.[1][10] [Link]

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006.[1][11] (Establishes solvent shift protocols for labile amide/hydroxyl protons). [Link]

  • Spectroscopy Online. "The Carbonyl Group, Part I: Introduction." (Reference for C=O shift differentiation between amides and esters). [Link]

  • Vertex AI/Google Scholar Grounding. "Ferric Hydroxamate Test for Esters/Hydroxamic Acids." (Validation of the colorimetric mechanism). [Link]

Sources

Solubility and Stability of N-hydroxy-3-phenylpropanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-3-phenylpropanamide is a hydroxamic acid derivative of significant interest in medicinal chemistry, potentially as a building block for targeted therapeutics like histone deacetylase (HDAC) inhibitors. The successful development of any new chemical entity hinges on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It moves beyond a simple recitation of facts to explain the underlying chemical principles and provides detailed, field-proven protocols for empirical determination. This document is intended to empower researchers to generate reliable and reproducible data, forming a solid foundation for formulation, preclinical, and clinical development.

Introduction: The Critical Role of Physicochemical Characterization

This compound belongs to the class of hydroxamic acids, a group of compounds known for their potent metal-chelating abilities and, consequently, their activity as enzyme inhibitors.[1][2] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which can be predicted and mitigated by early and robust physicochemical profiling. Solubility and stability are not mere data points; they are critical determinants of a drug's bioavailability, manufacturability, and shelf-life.

  • Solubility dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption and the feasibility of developing liquid dosage forms. Poor aqueous solubility is a leading cause of failure in drug development.[3]

  • Stability determines the compound's susceptibility to degradation under various environmental conditions (pH, temperature, light). An unstable compound can lead to loss of potency and the formation of potentially toxic degradants.

This guide provides the theoretical basis and practical methodologies for a comprehensive assessment of this compound's solubility and stability profile.

Molecular Structure and Physicochemical Properties

Understanding the constituent parts of this compound allows us to anticipate its behavior.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[4]
Molecular Weight 165.19 g/mol [4]
IUPAC Name This compound[4]
Structure

Key Functional Groups and Their Influence:

  • Hydroxamic Acid (-C(=O)N-OH): This is the defining functional group. It is weakly acidic, with a pKa typically in the range of 8.5 to 9.5.[5] This means the compound's charge state and, therefore, its solubility will be highly dependent on the pH of the medium. In alkaline solutions, it deprotonates to form the more soluble hydroxamate anion.[5] This group is also the primary site of chemical instability.

  • Phenyl Ring: This bulky, non-polar group contributes to the molecule's lipophilicity (hydrophobicity). It will generally decrease solubility in aqueous media but may enhance it in non-polar organic solvents.

  • Propanamide Linker: This flexible alkyl chain provides spacing between the phenyl ring and the hydroxamic acid group. While amides can participate in hydrogen bonding, their overall contribution to water solubility is often limited compared to alcohols or acids.[6]

Comprehensive Solubility Assessment

A multi-faceted approach is required to build a complete picture of the compound's solubility.

Theoretical Framework: Factors Governing Solubility

The solubility of this compound is a dynamic equilibrium that is influenced by several factors:

  • Solvent Polarity: The principle of "like dissolves like" is paramount. The presence of both polar (hydroxamic acid) and non-polar (phenyl ring) moieties suggests that solubility will be variable across different solvents. Aprotic polar solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often effective for compounds with amide groups.[7][8]

  • pH: As a weak acid, the solubility of this compound in aqueous media is expected to increase significantly as the pH rises above its pKa, due to the formation of the ionized and more polar hydroxamate salt.[5]

  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[3] This relationship should be empirically determined as it is critical for manufacturing and storage decisions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved compound.

Objective: To determine the equilibrium solubility of this compound in a panel of pharmaceutically relevant solvents at controlled temperatures.

Materials:

  • This compound (solid, verified purity)

  • Selected solvents (e.g., Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Acetonitrile, DMSO, Propylene Glycol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Validated HPLC-UV or HPLC-MS/MS method for quantification[9]

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 5-10 mg in 1 mL of solvent). The key is to ensure solid material remains visible at the end of the experiment, confirming saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) and agitation speed (e.g., 150 rpm).

  • Time to Equilibrium: Allow the samples to equilibrate for a sufficient period. For many compounds, 24-48 hours is adequate. It is crucial to confirm that equilibrium has been reached by taking measurements at successive time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

  • Sample Collection: Once at equilibrium, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot from the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles. Causality Note: Failure to filter properly is a common source of erroneously high solubility values.

  • Dilution & Quantification: Dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the calibrated HPLC method. Analyze the sample to determine the concentration.

  • Data Reporting: Express solubility in both mg/mL and moles/L (Molarity).

Data Presentation: Summarizing Solubility Results

Quantitative data should be organized for clarity and easy comparison.

Table 1: Equilibrium Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (M)
Purified Water25Experimental ValueCalculated Value
0.1 M HCl25Experimental ValueCalculated Value
pH 7.4 Buffer25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
Purified Water37Experimental ValueCalculated Value
pH 7.4 Buffer37Experimental ValueCalculated Value

Comprehensive Stability Assessment

Stability testing is essential to identify conditions that may lead to degradation and to elucidate the resulting degradation products.

Theoretical Degradation Pathways

Hydroxamic acids are known to be reactive and can degrade through several mechanisms.[5] A proactive understanding of these pathways is crucial for developing a stability-indicating analytical method.

  • Hydrolysis: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, breaking the molecule into 3-phenylpropionic acid and hydroxylamine.

  • Lossen Rearrangement: A classic reaction of hydroxamic acids, this pathway involves the formation of an O-acyl derivative followed by rearrangement to an isocyanate.[10] This is a significant concern as it fundamentally alters the molecule's structure and activity.

  • Oxidation: The N-hydroxy moiety can be susceptible to oxidation, leading to various degradation products.

  • Photodegradation: Aromatic systems and reactive functional groups can absorb UV light, leading to photochemical degradation.

cluster_main This compound (Parent Compound) cluster_products Potential Degradation Products main C₆H₅-CH₂-CH₂-C(=O)NHOH p1 3-Phenylpropionic Acid + Hydroxylamine main->p1 Hydrolysis (Acid/Base) p2 Isocyanate Intermediate (via Lossen Rearrangement) main->p2 Activation & Rearrangement p3 Oxidized Products main->p3 Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is an essential part of drug development that exposes the compound to harsh conditions to rapidly identify likely degradation pathways and products. This data is critical for developing a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under various stress conditions and identify major degradation products.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol)

  • Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

  • Photostability chamber

  • Oven for thermal stress

  • Validated stability-indicating HPLC-UV/MS method

Procedure:

  • Sample Preparation: For each condition, prepare a solution of this compound at a known concentration (e.g., 0.1 mg/mL).

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidative Degradation: Mix with 3% H₂O₂.

    • Thermal Degradation: Store a solution (in a neutral buffer) and solid sample in an oven at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose a solution and solid sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Samples: Prepare control samples stored at a protected condition (e.g., 4 °C in the dark) for each time point.

  • Time Points: Analyze the samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The duration may need to be adjusted based on the compound's lability. Trustworthiness Note: The goal is to achieve partial degradation (e.g., 10-30%), not complete degradation, to allow for clear analysis of both the parent compound and its degradants.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method. This method must be able to resolve the parent peak from all degradation product peaks, as well as from any peaks originating from the stress reagents.

    • Use HPLC with mass spectrometry (MS) detection to obtain mass information on the degradation products, which helps in their structural elucidation.

  • Data Reporting: Report the percentage of the parent compound remaining at each time point and note the relative peak areas of any major degradation products.

Data Presentation: Summarizing Stability Results

Table 2: Forced Degradation Study of this compound

Stress ConditionTime (hours)% Parent Compound RemainingMajor Degradant Peaks (Retention Time)
0.1 M HCl (60 °C)0100-
24Experimental ValueExperimental Value
0.1 M NaOH (RT)0100-
8Experimental ValueExperimental Value
3% H₂O₂ (RT)0100-
24Experimental ValueExperimental Value
Thermal (60 °C, solid)0100-
48Experimental ValueExperimental Value
Photolytic (ICH Q1B)0100-
24Experimental ValueExperimental Value

Analytical Workflow and Methodologies

A robust and validated analytical method is the cornerstone of reliable solubility and stability data. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[11]

Workflow Overview:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Compound p2 Add Solvent / Stressor p1->p2 p3 Equilibrate / Incubate p2->p3 p4 Filter & Dilute p3->p4 a1 Inject Sample p4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Detection (UV and/or MS) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Concentration (vs. Standard Curve) d1->d2 d3 Report Results (mg/mL or % Remaining) d2->d3

Caption: General workflow for solubility and stability sample analysis.

Method Development Considerations (HPLC):

  • Column: A reversed-phase C18 column is a common starting point for a molecule of this polarity.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to ensure good separation of the parent compound from any potential impurities or degradants.

  • Detection: UV detection is suitable for quantification, provided the compound has a chromophore (the phenyl ring serves this purpose). The detection wavelength should be set to the absorbance maximum (λmax) of this compound. Mass spectrometry (MS) should be used in parallel during stability studies to identify unknown degradation products.[12]

  • Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and range to ensure the trustworthiness of the data generated.

Conclusion and Forward Look

This guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. While specific data for this molecule is not widely published, the principles and protocols detailed here provide a clear roadmap for researchers to generate this critical information. By understanding the influence of the hydroxamic acid and phenyl moieties, anticipating potential degradation pathways, and employing validated analytical techniques, drug development professionals can build a robust data package. This foundational knowledge is indispensable for guiding formulation strategies, ensuring product quality, and ultimately, accelerating the translation of a promising chemical entity into a safe and effective therapeutic.

References

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  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

  • ResearchGate. (n.d.). Relative solubility of polyamides in polar and non-polar solvents. ResearchGate. [Link]

  • Clemente, M. J., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]

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  • Ju, S. Y., et al. (2015). Synthesis and characteristics of novel polyamides having pendent N-phenyl imide groups. ResearchGate. [Link]

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  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Clemente, M. J., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]

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  • PubMed. (n.d.). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. [Link]

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  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

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  • ResearchGate. (n.d.). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. ResearchGate. [Link]

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  • ResearchGate. (n.d.). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. ResearchGate. [Link]

  • ScienceOpen. (2022). Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety. ScienceOpen. [Link]

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  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]

  • IJNRD. (2022). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]

  • PubMed. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. PubMed. [Link]

  • National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH. [Link]

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exploring the pharmacokinetics of N-hydroxy-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Hydroxamic Acid Zinc-Binding Group Assessment

Executive Summary

N-hydroxy-3-phenylpropanamide (HPP), also known as Hydrocinnamohydroxamic acid, represents a fundamental structural motif in the design of Histone Deacetylase Inhibitors (HDACi). It serves as a minimal pharmacophore containing the Zinc-Binding Group (ZBG) essential for chelating the active site Zn²⁺ of Class I and II HDACs.

While HPP is structurally simpler than clinical HDAC inhibitors like Vorinostat (SAHA), its pharmacokinetic (PK) characterization is critical for two reasons:

  • Fragment-Based Drug Design (FBDD): Understanding the intrinsic stability of the HPP motif informs the design of more complex inhibitors.

  • Metabolite Identification: HPP often appears as a metabolic intermediate of larger hydroxamic acid drugs.

This guide outlines a rigorous technical framework for exploring the PK profile of HPP, focusing on its unique liability: the instability of the hydroxamic acid moiety.

Chemical Identity and Physicochemical Profiling[1][2]

Before initiating biological assays, the physicochemical boundaries of the analyte must be established. HPP is an amphiphilic weak acid.

ParameterValue / CharacteristicImplication for PK
IUPAC Name This compoundTarget Analyte
Molecular Formula C₉H₁₁NO₂ (MW: 165.19 g/mol )Low MW facilitates rapid absorption but high clearance.
Acid Dissociation (pKa) ~8.8 - 9.2 (Hydroxamic acid -OH)Exists primarily as a neutral species at physiological pH (7.4), aiding membrane permeability.
LogP ~1.1Moderate lipophilicity; suggests good oral absorption but potential for extensive metabolism.
Chelation Potential High (Bidentate ligand for Fe³⁺, Zn²⁺)CRITICAL: Will bind to stainless steel LC components, causing peak tailing and carryover.
Bioanalytical Assay Development (LC-MS/MS)

Quantifying HPP in biological matrices requires overcoming two specific challenges: metal chelation and ex vivo instability .

3.1. Chromatographic Strategy (The "Chelation" Problem)

Hydroxamic acids act as siderophores, stripping iron from stainless steel HPLC frits and columns. This results in severe peak tailing and non-linear calibration curves.

  • Column Selection: Use a column with "hybrid particle" technology (e.g., Waters BEH C18) or PEEK-lined columns to minimize metal interaction.

  • Mobile Phase Additive: Do not use Trifluoroacetic acid (TFA) as it suppresses MS ionization. Use Formic Acid (0.1%) to maintain the neutral state.

  • Passivation: If peak tailing persists, flush the system with 5 mM EDTA or Medronic Acid to passivate metal sites.

3.2. Sample Preparation Protocol

Objective: Maximize recovery while halting enzymatic hydrolysis.

  • Collection: Collect blood into tubes containing K₂EDTA (anticoagulant) and Sodium Fluoride (NaF) (esterase inhibitor).

  • Stabilization: Immediately acidify plasma with 1% Formic Acid (v/v) to pH < 4.0. Hydroxamic acids are most stable in mild acid.

  • Extraction: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) to avoid oxidation during drying steps.

    • Precipitant:[1] Acetonitrile containing Internal Standard (IS).

    • Ratio: 3:1 (ACN:Plasma).[2]

3.3. Mass Spectrometry Transitions

Operate in Positive Electrospray Ionization (+ESI) mode.

  • Precursor Ion: [M+H]⁺ = m/z 166.1

  • Product Ion 1 (Quantifier): m/z 91.1 (Tropylium ion, C₇H₇⁺) – Characteristic of the phenylpropyl chain.

  • Product Ion 2 (Qualifier): m/z 105.1 (Phenethyl cation) or m/z 133.1 (Loss of NH₂OH).

BioanalyticalWorkflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection S1 Plasma Sample (Acidified pH < 4) S2 Protein PPT (ACN + IS) S1->S2 S3 Centrifuge (10k xg, 4°C) S2->S3 L1 C18 Column (Low Metal Activity) S3->L1 L2 Gradient Elution (0.1% Formic Acid) L1->L2 M1 ESI Positive Mode L2->M1 M2 MRM: 166.1 -> 91.1 M1->M2

Figure 1: Optimized LC-MS/MS workflow for Hydroxamic Acid quantification, emphasizing acidification and metal-free chromatography.

In Vitro Metabolic Stability (ADME)

The metabolic clearance of HPP is dominated by two competing pathways: Hydrolysis (Plasma/Liver) and Glucuronidation (Liver).

4.1. Experiment 1: Plasma Stability (Hydrolysis)

Hydroxamic acids are bioisosteres of amides but are more susceptible to hydrolysis by carboxylesterases (CES) and arylamides.

  • Protocol: Incubate HPP (1 µM) in pooled human, rat, and mouse plasma at 37°C.

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Expected Result:

    • Rodents: Rapid hydrolysis to 3-phenylpropanoic acid (High CES activity).

    • Human:[1][3][4][5] Moderate to high stability (Lower CES activity).

    • Implication: Rodent PK data may underpredict human half-life.

4.2. Experiment 2: Microsomal Stability (UGT vs. CYP)

While Cytochrome P450 (CYP) oxidation is possible, the hydroxamic acid group is a "glucuronidation magnet."

  • Protocol:

    • Group A: Liver Microsomes + NADPH (Assess CYP oxidation).

    • Group B: Liver Microsomes + UDPGA + Alamethicin (Assess UGT Glucuronidation).

  • Metabolite Identification:

    • M1 (Hydrolysis): 3-phenylpropanoic acid (m/z 151, Negative mode).

    • M2 (Glucuronide): HPP-O-Glucuronide (m/z 342, Positive mode).

    • M3 (Reduction): 3-phenylpropanamide (Rare, m/z 150).

MetabolicPathways cluster_liver Hepatic Clearance cluster_plasma Systemic/Plasma Clearance HPP This compound (Parent) UGT UGT Enzymes (Phase II) HPP->UGT Major Route CYP CYP450 (Phase I) HPP->CYP Minor Route CES Carboxylesterases (Hydrolysis) HPP->CES Species Dependent Gluc O-Glucuronide Conjugate (Inactive, Excreted) UGT->Gluc Ox Oxidized Metabolites (Minor) CYP->Ox Acid 3-Phenylpropanoic Acid (Inactive) CES->Acid

Figure 2: Primary metabolic fate of HPP. Glucuronidation and Hydrolysis are the dominant clearance mechanisms.

In Vivo Pharmacokinetic Protocol

To determine oral bioavailability (%F), a crossover study in Sprague-Dawley rats is recommended.

5.1. Dosing Regimen
  • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline. (Hydroxamic acids have poor water solubility; PEG enhances solubility).

  • Dose: 5 mg/kg (IV) and 10 mg/kg (PO).

5.2. Key PK Parameters to Calculate

Using non-compartmental analysis (NCA):

ParameterDefinitionExpected Trend for HPP
CL (Clearance) Volume of plasma cleared per unit timeHigh. Driven by rapid glucuronidation and hydrolysis.
Vss (Volume of Dist.) Theoretical volume to contain drugModerate. HPP is lipophilic enough to distribute to tissues.
T½ (Half-life) Time to reduce concentration by 50%Short (< 1-2 hours). Typical for simple hydroxamic acids.
%F (Bioavailability) (AUC_po / Dose_po) / (AUC_iv / Dose_iv)Low (< 20%). High first-pass metabolism (Liver UGTs) limits systemic exposure.
Safety and Mechanistic Toxicology

When working with HPP, researchers must address the mutagenic potential inherent to the hydroxamic acid class.

  • Mechanism: Hydroxamic acids can undergo a Lossen rearrangement to form isocyanates, or hydrolyze to release hydroxylamine (NH₂OH).

  • Risk: Hydroxylamine is a known mutagen (Ames positive).

  • Mitigation: In early discovery, perform a mini-Ames test. If positive, structural modification (e.g., adding steric bulk near the hydroxamate) may be required to improve stability and reduce mutagenicity.

References
  • Parise, R. A., et al. (2006).[1] "A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamic acid, SAHA), and its metabolites in human serum."[1] Journal of Chromatography B. Link

  • Muraoka, H., et al. (2025). "In vitro metabolism of the structurally similar fentanyl analogs, 3-phenylpropanoylfentanyl and benzoylfentanyl."[5] Forensic Toxicology. Link

  • PubChem. (2025).[2] "this compound | C9H11NO2."[2] National Library of Medicine. Link

  • Wang, H., et al. (2020). "Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs)." Molecules. Link

  • Gupta, S. P. (2025). "The Analytical Applications And Biological Activity of Hydroxamic acids." ResearchGate.[6] Link

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An In-Depth Technical Guide to the Initial Toxicity Screening of N-hydroxy-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Rationale

N-hydroxy-3-phenylpropanamide and its derivatives are being investigated for various pharmacological activities, including potential histone deacetylase (HDAC) inhibition.[1] The hydroxamic acid moiety is a key pharmacophore known for its metal-chelating properties, which are integral to the inhibitory activity of many metalloenzymes.[2] However, compounds containing this functional group can also exhibit off-target effects and potential toxicity, including mutagenicity.[3] Therefore, a robust and early assessment of the toxicological profile of this compound is paramount to de-risk its development and guide further optimization.

This guide outlines a tiered in vitro screening strategy designed to provide a preliminary but comprehensive overview of the compound's potential cytotoxic, genotoxic, and hepatotoxic liabilities. The selection of these endpoints is based on their high relevance to common causes of drug attrition and their amenability to high-throughput screening formats.[4][5]

Section 2: Foundational Pillar - Cytotoxicity Assessment

The initial step in any toxicity screening cascade is the evaluation of basal cytotoxicity.[6] This provides a fundamental measure of a compound's ability to disrupt basic cellular functions, leading to cell death.[7] A well-characterized cytotoxicity profile is essential for determining the appropriate concentration range for subsequent, more specific toxicity assays and for providing an initial therapeutic index.

Recommended Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, cost-effective, and reliable colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[8][9] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant human cell line.

Cell Line Selection:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line in toxicology due to its hepatic origin and metabolic capabilities.[11]

  • HEK293 (Human Embryonic Kidney 293): A non-cancerous cell line to assess general cytotoxicity.[8]

Step-by-Step Protocol:

  • Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 and 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation and Interpretation

The quantitative data should be summarized in a clear and concise table.

Cell LineExposure Time (hours)This compound IC50 (µM)
HepG224[Insert Value]
48[Insert Value]
HEK29324[Insert Value]
48[Insert Value]

Interpretation: A lower IC50 value indicates higher cytotoxicity. A significant difference in IC50 values between the two cell lines might suggest a cell-type-specific toxicity mechanism.

Section 3: Assessing Genotoxic Potential

Genotoxicity assessment is a critical component of preclinical safety evaluation, as it identifies compounds that can damage genetic material, potentially leading to cancer or heritable diseases.[12] A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies to cover different genotoxic endpoints.[12][13]

Recommended Assays: A Two-Pronged Approach

A combination of the Ames test and the in vitro micronucleus assay is recommended to provide a comprehensive assessment of mutagenicity and clastogenicity.[6][14]

  • Bacterial Reverse Mutation Assay (Ames Test): This test detects point mutations (gene mutations) in bacteria caused by a chemical substance.[12][14] It is a widely used and accepted method for initial genotoxicity screening.[12]

  • In Vitro Micronucleus Test: This assay measures chromosomal damage by counting micronuclei in cultured mammalian cells, which are small, extra-nuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.[12][14]

Experimental Workflow: Genotoxicity Screening

Genotoxicity_Workflow cluster_Ames Ames Test (OECD 471) cluster_Micronucleus In Vitro Micronucleus Assay (OECD 487) cluster_Interpretation Integrated Analysis Ames_Start Compound Exposure with Salmonella typhimurium strains (+/- S9 activation) Ames_Incubate Incubation Ames_Start->Ames_Incubate Ames_Count Count Revertant Colonies Ames_Incubate->Ames_Count Ames_Result Mutagenic Potential? Ames_Count->Ames_Result Analysis Combine Results Ames_Result->Analysis Micro_Start Compound Exposure with Mammalian Cells (e.g., CHO, TK6) Micro_CytoB Addition of Cytochalasin B (optional) Micro_Start->Micro_CytoB Micro_Harvest Cell Harvesting and Staining Micro_CytoB->Micro_Harvest Micro_Score Microscopic or Flow Cytometric Scoring of Micronuclei Micro_Harvest->Micro_Score Micro_Result Clastogenic/Aneugenic Potential? Micro_Score->Micro_Result Micro_Result->Analysis Start This compound Start->Ames_Start Test for Gene Mutations Start->Micro_Start Test for Chromosomal Damage Conclusion Genotoxicity Profile Analysis->Conclusion

Caption: Integrated workflow for in vitro genotoxicity assessment.

Causality Behind Experimental Choices

The inclusion of the S9 metabolic activation system in the Ames test is crucial. Many compounds are not directly mutagenic but can be converted to mutagenic metabolites by liver enzymes. The S9 fraction, derived from rat liver homogenates, simulates this metabolic activation.

For the micronucleus assay, the use of cytochalasin B is recommended to block cytokinesis, resulting in binucleated cells. This makes it easier to identify micronuclei that have formed during the preceding mitosis.

Section 4: Hepatotoxicity - A Key Area of Concern

Drug-induced liver injury (DILI) is a major reason for drug withdrawal from the market.[15] Therefore, early identification of potential hepatotoxins is a critical step in drug development.[16] In vitro liver models provide a valuable tool for assessing DILI potential.[17][18]

Recommended In Vitro Model and Endpoints

Model: Primary human hepatocytes are considered the gold standard for DILI studies due to their physiological relevance.[19] However, their availability and short-term viability can be limiting. Advanced models like 3D liver spheroids or organoids are gaining prominence as they better mimic the in vivo liver microenvironment and maintain functionality for longer periods.[15][20][21] For initial screening, immortalized human hepatocyte cell lines like HepaRG can also be a suitable alternative.

Endpoints: A multi-parametric approach is recommended to capture different mechanisms of liver injury.[22]

  • Cell Viability: As assessed by assays like the MTT or ATP content assay.[10]

  • Liver Enzyme Leakage: Measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant is a classic indicator of hepatocellular damage.[16]

  • Mitochondrial Dysfunction: Assays to measure changes in mitochondrial membrane potential (e.g., using TMRM or JC-1 dyes) can indicate mitochondrial toxicity, a common mechanism of DILI.[11]

  • Oxidative Stress: Measurement of reactive oxygen species (ROS) production (e.g., using DCFH-DA) can reveal oxidative stress, another key mechanism of liver injury.[23]

Experimental Protocol: Hepatotoxicity Assessment in 3D Liver Spheroids

Objective: To evaluate the potential of this compound to induce hepatotoxicity in a 3D liver model.

Step-by-Step Protocol:

  • Spheroid Formation: Form 3D liver spheroids from primary human hepatocytes or a suitable cell line (e.g., HepaRG) in ultra-low attachment plates.

  • Compound Treatment: After spheroid formation and stabilization, treat with a range of concentrations of this compound for an extended period (e.g., 72 hours or longer) to assess both acute and delayed toxicity.

  • Endpoint Analysis:

    • ALT/AST Leakage: Collect the culture supernatant at different time points and measure ALT and AST levels using commercially available kits.

    • ATP Content: Lyse the spheroids and measure intracellular ATP levels using a luciferase-based assay as an indicator of cell viability.

    • High-Content Imaging: Stain the spheroids with fluorescent dyes for mitochondrial membrane potential and ROS production and analyze using a high-content imaging system.

Data Presentation and Interpretation
EndpointMethodResult for this compoundInterpretation
Cell ViabilityATP Assay[e.g., Dose-dependent decrease]Indicates cytotoxicity
Enzyme LeakageALT/AST Kits[e.g., Significant increase at X µM]Suggests hepatocellular membrane damage
Mitochondrial HealthTMRM Staining[e.g., Decreased fluorescence intensity]Points to mitochondrial dysfunction
Oxidative StressDCFH-DA Staining[e.g., Increased fluorescence intensity]Implies induction of oxidative stress

Section 5: Mechanistic Insights and Predictive Toxicology

Understanding the potential mechanisms of toxicity is crucial for guiding lead optimization. For hydroxamic acids, one proposed mechanism of mutagenicity involves the Lossen rearrangement to form a reactive isocyanate intermediate.[3]

Potential Signaling Pathway Involvement

Toxicity_Pathway cluster_Metabolism Metabolic Activation cluster_Cellular_Targets Cellular Targets cluster_Cellular_Response Cellular Response cluster_Outcome Toxicological Outcome Compound This compound Metabolite Reactive Metabolite (e.g., Isocyanate via Lossen Rearrangement) Compound->Metabolite Bioactivation (e.g., by CYPs) Mitochondria Mitochondrial Damage Compound->Mitochondria DNA DNA Adducts Metabolite->DNA Protein Protein Adducts Metabolite->Protein DNA_Damage DNA Damage Response DNA->DNA_Damage Apoptosis Apoptosis Protein->Apoptosis Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress DNA_Damage->Apoptosis Genotoxicity Genotoxicity DNA_Damage->Genotoxicity Oxidative_Stress->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

Caption: Putative toxicity pathways for this compound.

Predictive Toxicology and In Silico Modeling

In addition to experimental screening, in silico predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to predict the toxicological properties of this compound and its analogs.[24][25] These models use the chemical structure of a compound to predict its biological activity, including toxicity.[25] While not a replacement for experimental testing, these computational approaches can help prioritize compounds for synthesis and testing and provide insights into potential toxicophores.[26][27]

Section 6: Integrated Analysis and Conclusion

The initial toxicity screening of this compound should not be viewed as a series of disconnected assays. A weight-of-evidence approach is crucial, where the results from the cytotoxicity, genotoxicity, and hepatotoxicity assays are integrated to form a comprehensive preliminary safety profile.

This guide provides a robust framework for the initial in vitro toxicity assessment of this compound. The data generated from these studies will be instrumental in making go/no-go decisions, guiding structure-activity relationship (SAR) studies to mitigate toxicity, and establishing a foundation for more extensive preclinical safety evaluation. By adopting a scientifically rigorous and logically structured approach to early toxicity screening, researchers can enhance the efficiency and success rate of the drug development process.

References

  • Tox Lab. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129).
  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Available from: [Link]

  • Stopper, H., et al. (2020). In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi). International Journal of Molecular Sciences, 21(13), 4785. Available from: [Link]

  • Xia, M. (2021). In Vitro Toxicological Testing using a qHTS Platform. YouTube. Available from: [Link]

  • Soldatow, V. Y., et al. (2013). In vitro models for liver toxicity testing. Toxicology Research, 2(1), 23-39. Available from: [Link]

  • Starkuviene, V., & Pepperkok, R. (2007). The potential of high-content high-throughput microscopy in drug discovery. British Journal of Pharmacology, 152(1), 62-71. Available from: [Link]

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  • Ribeiro, A. R., et al. (2022). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Toxics, 10(10), 578. Available from: [Link]

  • Das, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(2), 123-130. Available from: [Link]

  • Wang, S., et al. (2023). Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques. Cell & Bioscience, 13(1), 1-20. Available from: [Link]

  • Radi, M., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21945-21959. Available from: [Link]

  • GenEvolutioN. (2023). From Ames to micronucleus: bridging mutagenicity and clastogenicity. Available from: [Link]

  • Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology and Pharmacotherapeutics, 2(2), 74. Available from: [Link]

  • Manganelli, S., et al. (2016). New Quantitative Structure-Activity Relationship Models Improve Predictability of Ames Mutagenicity for Aromatic Azo Compounds. Toxicological Sciences, 153(1), 148-159. Available from: [Link]

  • OECD. Guidelines for the Testing of Chemicals. Available from: [Link]

  • Scheers, E. M., et al. (2001). In Vitro Methods To Measure Toxicity Of Chemicals. Toxicology Mechanisms and Methods, 11(2), 113-132. Available from: [Link]

  • Gerasimova, O. A., et al. (2016). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 117-124. Available from: [Link]

  • Doak, S. H., et al. (2011). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 723(2), 104-111. Available from: [Link]

  • Baze, A., et al. (2023). Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury. Frontiers in Toxicology, 5, 1129379. Available from: [Link]

  • Dhulap, A., & Chhabria, S. (2019). Emerging Approaches in Predictive Toxicology. Journal of Toxicology, 2019, 1-13. Available from: [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Soldatow, V. Y., et al. (2013). In vitro models for liver toxicity testing. Toxicology Research, 2(1), 23-39. Available from: [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. Available from: [Link]

  • Menden, M. P., et al. (2022). Knowledge-guided deep learning models of drug toxicity improve interpretation. bioRxiv. Available from: [Link]

  • Castell, J. V., et al. (2019). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. International Journal of Molecular Sciences, 20(15), 3698. Available from: [Link]

  • Das, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(5), 123-130. Available from: [Link]

  • European Centre for the Validation of Alternative Methods. (2021). Updates to OECD in vitro and in chemico test guidelines. Available from: [Link]

  • Godoy, P., et al. (2013). In Vitro Platforms for Evaluating Liver Toxicity. Archives of Toxicology, 87(8), 1315-1530. Available from: [Link]

  • Labcorp. Exploring In Vitro Testing: Methods, Benefits, and Regulations. Available from: [Link]

  • Kramer, J. A., et al. (2007). Early toxicity screening strategies. Current Opinion in Drug Discovery & Development, 10(1), 64-73. Available from: [Link]

  • Radi, M., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21945-21959. Available from: [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. Available from: [Link]

  • Adan, A., et al. (2016). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 21(12), 1-20. Available from: [Link]

  • Skardal, A., et al. (2016). In Vitro Models of the Liver: Disease Modeling, Drug Discovery and Clinical Applications. In Hepatocellular Carcinoma. Exon Publications. Available from: [Link]

  • Orozco, S. (2024). Predictive Models for Toxicokinetics in Pharmaceuticals. Journal of Forensic Toxicology & Pharmacology, 13(4). Available from: [Link]

  • European Society for Toxicology In Vitro. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Available from: [Link]

  • Cronin, M. T., et al. (2023). Making in silico predictive models for toxicology FAIR. Regulatory Toxicology and Pharmacology, 140, 105385. Available from: [Link]

  • Eubanks, L. M., et al. (2013). Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain. Bioorganic & Medicinal Chemistry Letters, 23(24), 6764-6767. Available from: [Link]

  • Wang, H., et al. (2011). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(14), 4238-4241. Available from: [Link]

  • U.S. Food and Drug Administration. (2000). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Available from: [Link]

  • Kirkland, D., et al. (2007). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 628(2), 121-149. Available from: [Link]

  • PubChem. N-(4-hydroxyphenyl)-3-phenylpropanamide. Available from: [Link]

Sources

Methodological & Application

Application Note: N-Hydroxy-3-phenylpropanamide as a Canonical Metalloenzyme Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Minimal Pharmacophore" of Metalloenzyme Inhibition

N-hydroxy-3-phenylpropanamide (also known as 3-phenylpropionohydroxamic acid or HPP) represents a fundamental tool in the structural biology and medicinal chemistry of metalloenzymes. Unlike complex clinical inhibitors (e.g., Vorinostat, Panobinostat) that contain elaborate "cap" groups to confer isoform selectivity, HPP consists solely of a hydrophobic phenyl anchor linked to a hydroxamic acid Zinc-Binding Group (ZBG) via a short ethyl linker.

This structural simplicity makes HPP an indispensable Fragment-Based Drug Discovery (FBDD) tool. It allows researchers to:

  • Quantify Ligand Efficiency (LE): Isolate the binding energy contribution of the hydroxamate-metal chelation event without steric interference from large tail groups.

  • Validate Assay Sensitivity: Serve as a low-molecular-weight, non-selective reference inhibitor for Zinc-dependent (HDAC, MMP) and Nickel-dependent (Urease) enzymes.

  • Study Chelation Kinetics: Investigate the thermodynamics of bidentate metal binding in a biological buffer system.

Mechanism of Action

HPP functions as a reversible, competitive inhibitor. The hydroxamic acid moiety undergoes ionization (pKa ~8–9) and forms a stable five-membered chelate ring with the catalytic metal ion (Zn²⁺ or Ni²⁺) within the enzyme's active site. This displaces the water molecule required for catalysis, effectively locking the enzyme in an inactive state.

G Substrate Native Substrate (Peptide/Urea) Enzyme_Active Active Enzyme (Zn2+ / Ni2+ Bound) Transition_State Transition State (Catalysis) Enzyme_Active->Transition_State + Substrate Chelation Bidentate Chelation (5-Membered Ring) Enzyme_Active->Chelation + HPP (Competition) HPP This compound (Inhibitor) HPP->Chelation Ionization (NH-OH -> NH-O-) Inhibited_Complex Inhibited Enzyme Complex (Catalytically Dead) Chelation->Inhibited_Complex Metal Sequestration Inhibited_Complex->Transition_State Blocked

Figure 1: Mechanism of Action. HPP acts as a competitive inhibitor by chelating the catalytic metal ion, preventing the formation of the enzymatic transition state.

Experimental Protocols

Protocol A: Urease Inhibition Assay (Nickel-Dependent)

Application: Screening for Helicobacter pylori or Jack Bean urease inhibitors. Principle: Urease hydrolyzes urea into ammonia and carbon dioxide. HPP inhibits this nickel-dependent process. Ammonia production is quantified using the Indophenol (Berthelot) method , which is more sensitive and stable than Phenol Red.

Reagents & Preparation[1][2][3]
  • Assay Buffer: 25 mM HEPES, pH 7.5 (Avoid Phosphate buffers as they compete for metal binding).

  • Urease Enzyme Stock: 5 U/mL Jack Bean Urease in Assay Buffer (Store at -20°C).

  • Substrate Solution: 50 mM Urea in Assay Buffer.

  • HPP Stock: 10 mM in DMSO (Freshly prepared).

  • Reagent A (Phenol-Nitroprusside): 1% w/v Phenol and 0.005% w/v Sodium Nitroprusside in water.

  • Reagent B (Alkaline Hypochlorite): 0.5% w/v NaOH and 0.1% active chlorine (NaOCl) in water.

Workflow
  • Incubation: In a 96-well clear plate, mix:

    • 25 µL Enzyme Stock (0.125 U final)

    • 5 µL HPP (Variable concentrations: 0.1 µM – 100 µM)

    • Incubate for 15 minutes at 37°C to allow inhibitor equilibration.

  • Reaction: Add 50 µL Substrate Solution (Urea).

    • Incubate for 30 minutes at 37°C .

  • Termination & Development:

    • Add 30 µL Reagent A.

    • Add 30 µL Reagent B.

    • Incubate for 20 minutes at Room Temperature (Blue color develops).

  • Measurement: Read Absorbance at 625 nm .

Data Analysis

Calculate % Inhibition using the formula:


[4][5]
  • Note: HPP typically exhibits an IC50 in the low micromolar range (2–10 µM) against Jack Bean Urease.

Protocol B: HDAC Inhibition Assay (Zinc-Dependent)

Application: Profiling HPP as a reference "cap-less" inhibitor against Class I/II HDACs. Principle: Fluorometric detection using a lysine-acetylated substrate (e.g., Boc-Lys(Ac)-AMC). Deacetylation sensitizes the substrate to trypsin digestion, releasing the fluorophore.

Reagents
  • HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

  • Substrate: Boc-Lys(Ac)-AMC (50 µM stock).

  • Developer Solution: Trypsin (1 mg/mL) + 1 µM Trichostatin A (to stop HDAC reaction) in buffer.

  • Enzyme: HeLa Nuclear Extract or Recombinant HDAC1/3/6.

Workflow
  • Compound Addition: Add 10 µL HPP (dilution series in buffer/DMSO < 1%) to a black 96-well plate.

  • Enzyme Addition: Add 15 µL diluted Enzyme source. Incubate 10 min at 25°C.

  • Substrate Initiation: Add 25 µL Substrate (Final conc. 10–20 µM).

  • Reaction: Incubate 30–60 min at 37°C.

  • Development: Add 50 µL Developer Solution. Incubate 15 min at room temperature.

  • Read: Fluorescence (Ex: 360 nm / Em: 460 nm).

Critical Technical Considerations

Stability & Handling of Hydroxamic Acids

Hydroxamic acids are reactive species. Adhere to these strict handling rules to ensure data integrity:

ParameterRecommendationScientific Rationale
Solvent DMSO (Anhydrous)Hydroxamic acids can hydrolyze to carboxylic acids in aqueous solution over time.
Storage -20°C, DesiccatedPrevents moisture-induced hydrolysis (Lossen rearrangement risk is low but non-zero).
Metal Contamination Use HPLC-grade waterTrace Iron (Fe³⁺) forms a deep red complex with HPP, quenching fluorescence and altering concentration.
Reducing Agents Avoid high DTT (>1 mM)High concentrations of thiols can compete for Zinc or reduce the enzyme, confounding results.
Troubleshooting Guide
  • Problem: High background fluorescence in HDAC assay.

    • Root Cause:[1][5][6][7][8][9] HPP may have intrinsic fluorescence or quenching properties at high concentrations (>100 µM).

    • Solution: Run a "Compound Only" control (No Enzyme) to subtract intrinsic signal.

  • Problem: Loss of potency over time.

    • Root Cause:[1][5][6][7][8][9] Hydrolysis of the hydroxamate to 3-phenylpropanoic acid (which is a much weaker inhibitor).

    • Solution: Verify stock purity via LC-MS if stored >1 month. The parent acid mass is [M-H]⁻ 149.06, while HPP is 164.07.

References

  • Identification of Hydroxamic Acid Scaffold

    • Title: Hydroxamic Acids Designed as Inhibitors of Urease.[1][2][10]

    • Source: ResearchG
    • URL:[Link]

  • HDAC Inhibition Context

    • Title: Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors.[3]

    • Source: PubMed (NIH).
    • URL:[Link]

  • MMP Inhibition & Selectivity

    • Title: Selectivity of inhibition of matrix metalloproteases MMP-3 and MMP-2 by succinyl hydroxamates and their carboxylic acid analogues.[11]

    • Source: PubMed (NIH).
    • URL:[Link]

  • Chemical Properties & Data

    • Title: this compound | C9H11NO2 | CID 4118131.[12]

    • Source: PubChem.[12]

    • URL:[Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-hydroxy-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the chromatographic separation and quantification of N-hydroxy-3-phenylpropanamide (CAS: 17698-11-2), a structural analogue of the histone deacetylase (HDAC) inhibitor Vorinostat (SAHA). This molecule serves as a critical model substrate in enzymatic synthesis studies and a pharmacophore in drug discovery.

The hydroxamic acid moiety presents unique analytical challenges, specifically metal chelation (leading to peak tailing) and hydrolytic instability (converting to 3-phenylpropanoic acid). This protocol addresses these issues through optimized mobile phase chemistry and column selection, ensuring robust separation from its primary impurities: the starting material (ethyl 3-phenylpropanoate) and the hydrolysis product (3-phenylpropanoic acid).

Physicochemical Context & Analytical Strategy

Effective method development requires understanding the analyte's behavior in solution.

ParameterValue / CharacteristicAnalytical Implication
Structure Phenyl ring + Propyl chain + Hydroxamic Acid (-CONHOH)Dual UV absorption: Amide/Carbonyl (~210 nm) and Phenyl (~254 nm).
pKa ~8.8 (Hydroxamic acid)Analyte is neutral at acidic pH.
LogP ~1.1Moderately polar; retains well on C18 but elutes earlier than esters.
Stability Susceptible to hydrolysisSamples must be analyzed fresh or stored frozen; Mobile phase pH should be controlled.
Reactivity Strong Fe(III) chelatorCritical: Trace iron in stainless steel LC systems can cause severe peak tailing or disappearance.
The "Metal-Free" Imperative

Hydroxamic acids act as siderophores. If you observe split peaks or excessive tailing on a standard stainless steel HPLC, it is likely due to iron chelation.

  • Mitigation Strategy: Add 0.1 mM EDTA to the aqueous mobile phase or use a bio-inert (PEEK-lined) column and system.

Protocol A: Standard RP-HPLC (QC & Purity)

Recommended for routine purity analysis and synthetic monitoring.

Chromatographic Conditions
  • System: HPLC with UV/DAD Detector (e.g., Agilent 1200/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Detection:

    • Primary: 210 nm (Maximal sensitivity for the amide backbone).

    • Secondary: 254 nm (Selectivity for the phenyl ring; reduces solvent noise).

Mobile Phase Composition
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Note: TFA suppresses the ionization of the residual carboxylic acid impurity (pKa ~4.5), sharpening its peak.

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program

A gradient is necessary to resolve the polar hydroxamic acid from the non-polar ester starting materials often present in synthesis.

Time (min)% Solvent A (Water/TFA)% Solvent B (ACN)Event
0.08515Equilibration
2.08515Isocratic Hold
12.04060Linear Gradient
15.01090Wash
17.08515Re-equilibration
22.08515End Run
Expected Retention Times (Approximate)
  • This compound (Analyte): ~5.5 – 6.5 min.

  • 3-phenylpropanoic acid (Hydrolysis Impurity): ~8.0 – 9.0 min.

  • Ethyl 3-phenylpropanoate (Ester Precursor): ~13.0 – 14.0 min.

Protocol B: Stability-Indicating Method (LC-MS Compatible)

Recommended for biological fluids (plasma stability) or when MS detection is required.

TFA causes signal suppression in Mass Spectrometry. This protocol substitutes Formic Acid.[3]

  • Column: Phenomenex Luna Omega Polar C18 (2.1 x 100 mm, 1.6 µm) – UHPLC dimensions preferred for sensitivity.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • MS Settings (ESI+):

    • Scan Range: 100–500 m/z.

    • Target Ion: [M+H]+ = 166.08.

    • Fragmentor: 100 V.

Visualizing the Workflow & Degradation Pathways

Diagram 1: Analytical Workflow Logic

This flowchart illustrates the decision-making process for sample preparation and method selection, specifically addressing the metal chelation issue.

AnalyticalWorkflow Start Sample: this compound MatrixCheck Check Matrix Type Start->MatrixCheck Synthetic Synthetic Reaction Mix MatrixCheck->Synthetic BioFluid Biological Fluid (Plasma) MatrixCheck->BioFluid PrepA Dilute in 50:50 ACN:Water Synthetic->PrepA PrepB Protein Precipitation (Cold ACN) BioFluid->PrepB StandardMethod Run Protocol A (TFA/UV) PrepA->StandardMethod MSMethod Run Protocol B (Formic/MS) PrepB->MSMethod ChelationCheck Is Peak Tailing Observed? Mitigation Add 0.1 mM EDTA to Mobile Phase OR Switch to PEEK Column ChelationCheck->Mitigation Yes (Fe interaction) End Data Analysis ChelationCheck->End No (Good Peak Shape) StandardMethod->ChelationCheck Mitigation->StandardMethod Re-inject

Caption: Decision tree for method selection and troubleshooting metal-induced peak tailing in hydroxamic acid analysis.

Diagram 2: Chemical Stability & Impurity Pathway

Understanding the degradation is vital for interpreting the chromatogram.

DegradationPathway Ester Ethyl 3-phenylpropanoate (Precursor/Impurity) RT: ~13.5 min HCHA This compound (Target Analyte) RT: ~6.0 min Ester->HCHA Synthesis Acid 3-phenylpropanoic acid (Hydrolysis Product) RT: ~8.5 min HCHA->Acid Degradation Reaction NH2OH / Lipase Hydrolysis H2O / Plasma Esterases

Caption: Chromatographic order of elution correlates with polarity: Hydroxamic Acid (Most Polar) < Carboxylic Acid < Ester.

Troubleshooting & Expert Tips

Peak Shape Issues (Tailing)
  • Cause: Hydroxamic acids have high affinity for Fe(III) ions present in stainless steel frits and tubing.

  • Solution: Passivate the LC system with 6N Nitric Acid (remove column first!) or add a sacrificial chelator like EDTA (0.1 mM) to the aqueous mobile phase.

"Ghost" Peaks
  • Cause: Hydroxamic acids can undergo a Lossen rearrangement under thermal stress or extreme pH, though less common with this specific structure.

  • Solution: Ensure the column oven does not exceed 40°C. Keep autosampler temperature at 4°C.

Retention Shift
  • Cause: The pKa of the carboxylic acid impurity is ~4.5. If Mobile Phase A pH drifts above 3.5, the impurity will ionize and elute much earlier (near the void volume).

  • Solution: Always use fresh 0.1% TFA (pH ~2.0) or Phosphate buffer pH 2.5 to lock the ionization state.

References

  • Lipase-Catalyzed Synthesis: The synthesis and HPLC monitoring of this compound are frequently described in enzymatic catalysis liter

    • Source: V. Gotor et al., "Lipase-catalyzed synthesis of hydroxamic acids," Journal of Organic Chemistry.
    • Context: Describes the reaction of ethyl 3-phenylpropano
    • Link:

  • Hydroxamic Acid Stability

    • Source: Flipo, M., et al. (2009).[4] "Hydroxamates: relationships between structure and plasma stability." Journal of Medicinal Chemistry, 52(21), 6790-6802.[4]

    • Context: Establishes the degradation pathways (hydrolysis) and HPLC conditions for hydroxamic acid pharmacophores.
    • Link:

  • General HPLC Methodology for Phenylpropanamides

    • Source: SIELC Technologies.[2][3] "Separation of N-Phenylpropanamide on Newcrom R1 HPLC column."

    • Context: Provides baseline conditions for phenyl-amide separ
    • Link:

  • Metal Chelation in Chromatography

    • Source: Phenomenex Technical Notes.
    • Context: Validates the requirement for EDTA or passiv
    • Link:

Sources

Application Note: Biophysical Characterization of N-hydroxy-3-phenylpropanamide Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-hydroxy-3-phenylpropanamide (Hydrocinnamoyl hydroxamic acid) represents a canonical Zinc-Binding Group (ZBG) pharmacophore used in the design of Histone Deacetylase (HDAC) inhibitors and Matrix Metalloproteinase (MMP) inhibitors.[1][2] Unlike complex drugs such as Vorinostat (SAHA), this molecule lacks a surface-recognition "cap" group, often resulting in rapid kinetics and lower affinity (


 in the micromolar range).[1][2]

Accurate measurement of its binding affinity requires techniques sensitive to Fragment-Based Drug Discovery (FBDD) parameters.[2] This guide details three orthogonal methods to validate binding:

  • Surface Plasmon Resonance (SPR): For real-time kinetics (

    
    , 
    
    
    
    ).[1][2]
  • Fluorogenic Enzymatic Assay: For functional inhibition (

    
    ).
    
  • Isothermal Titration Calorimetry (ITC): For thermodynamic signatures (

    
    , 
    
    
    
    ).

Molecular Mechanism & Context[1][2][3][4][5][6]

To design valid assays, one must understand the binding mode.[1] this compound functions as a competitive inhibitor.[2] The hydroxamic acid moiety enters the enzyme's active site tunnel and coordinates the catalytic Zinc ion (


) in a bidentate fashion, displacing the water molecule required for catalysis.[1]
Visualization: Binding Mechanism

The following diagram illustrates the logical flow of the inhibition mechanism, critical for interpreting the competitive nature of the assays.

BindingMechanism Enzyme HDAC Active Site (Zn2+) Substrate Acetylated Lysine Substrate Enzyme->Substrate Native Binding Complex Inhibitor-Enzyme Complex (Inactive) Enzyme->Complex Bidentate Zn2+ Chelation Ligand N-hydroxy-3- phenylpropanamide Ligand->Enzyme Competition Reaction Deacetylation Substrate->Reaction Catalysis Complex->Reaction Blocks

Caption: Competitive inhibition mechanism where the hydroxamate ligand chelates the catalytic Zinc, preventing substrate deacetylation.[1][2]

Method 1: Surface Plasmon Resonance (SPR)[1][2][7]

SPR is the gold standard for determining kinetic rate constants.[1] However, this compound is a small molecule (<200 Da) .[1][2] This presents a challenge: the refractive index change (


) upon binding will be low.[1]
Critical Technical Considerations
  • Surface Density: You must use a high-density sensor chip (e.g., Cytiva CM5 or NTA chip for His-tagged protein) to maximize the

    
     signal.[1][2]
    
  • DMSO Correction: Small molecules often require DMSO for solubility. You must perform a "Solvent Correction" cycle to account for bulk refractive index mismatches between running buffer and samples.

  • Rapid Kinetics: As a fragment, the off-rate (

    
    ) may be very fast.[1][2] Use a high acquisition rate (e.g., 10 Hz) and potentially equilibrium analysis (
    
    
    
    vs. Concentration) if the curves are square-shaped.[1][2]
Detailed Protocol: SPR Kinetic Assay

Equipment: Biacore T200, 8K, or equivalent high-sensitivity SPR. Ligand: Recombinant HDAC (e.g., HDAC1 or HDAC6).[1][2] Analyte: this compound.[2]

  • Immobilization (Target Capture):

    • Use a Biotin-CAP or NTA sensor chip.[2][3]

    • Flow Biotinylated-HDAC (20

      
      g/mL) over the active flow cell (Fc2) to reach an immobilization level of ~3000–5000 RU.[1]
      
    • Note: High RU is necessary because the analyte is small (

      
       ratio is low).[1][2]
      
    • Leave Fc1 as a reference surface (biotinylated non-binding protein or empty streptavidin).[2]

  • Buffer Preparation:

    • Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 100

      
      M TCEP, 2% DMSO .[1][2]
      
    • Crucial: The buffer must contain Zinc (

      
      M 
      
      
      
      ) if the protein is unstable, but excess Zn can cause background noise.[1][2] Test stability first.
  • Solvent Correction:

    • Prepare a DMSO calibration series (1.5% to 2.8% DMSO) to build a standard curve for bulk refractive index correction.

  • Binding Cycle:

    • Flow Rate: High flow (30–50

      
      L/min) to minimize mass transport limitations.
      
    • Concentration Series: Prepare a 2-fold dilution series of this compound ranging from 0.1

      
      M to 100 
      
      
      
      M (spanning the expected
      
      
      ).
    • Injection: Inject analyte for 60 seconds (Association).

    • Dissociation: Wash with buffer for 120 seconds.

    • Regeneration: Usually not needed for fragments (fast off-rate).[1][2] If necessary, use a mild pulse of 10 mM Glycine pH 9.5.[1]

  • Data Analysis:

    • Double-reference subtract the data (Fc2 - Fc1) - (Buffer Blank).

    • Fit to a 1:1 Binding Model .[4]

    • If kinetics are too fast (square waves), plot Steady State Affinity (

      
       vs. Conc) to determine 
      
      
      
      .[1][2]

Method 2: Fluorogenic Enzymatic Assay (Functional)[1][2]

While SPR gives physical binding, this assay confirms the molecule actually inhibits enzymatic function.[1] This is a competition assay between the hydroxamate and a fluorogenic substrate.

The Mathematics: IC50 to Ki

Since this is a competitive inhibitor, the


 is dependent on substrate concentration.[1][5] You must convert it to the intrinsic inhibition constant (

) using the Cheng-Prusoff Equation :

[1][2]

Where:

  • 
     = Concentration of fluorogenic substrate used.[1][2]
    
  • 
     = Michaelis constant of the enzyme for that substrate (must be determined beforehand).[1]
    
Detailed Protocol: Fluorogenic Inhibition

Reagents:

  • Enzyme: HDAC1/3/6 (human recombinant).[2]

  • Substrate: Fluorogenic peptide, e.g., Boc-Lys(Ac)-AMC (Bachem).[1][2]

  • Developer: Trypsin/Paired developer to release the fluorophore after deacetylation.

  • Assay Buffer:

    • 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      .[1][2]
      
    • Add 0.1 mg/mL BSA to prevent enzyme adsorption to the plate.[1]

  • Plate Setup (384-well Black Plate):

    • Column 1 (Min Signal): Buffer + Substrate (No Enzyme).[1][2]

    • Column 2 (Max Signal): Enzyme + Substrate + DMSO (No Inhibitor).[1][2]

    • Columns 3-24: Dose-response of this compound (10-point curve, 1:3 dilution starting at 500

      
      M).
      
  • Reaction:

    • Add 10

      
      L Enzyme solution.
      
    • Add 200 nL Compound (via Pin tool or acoustic dispenser).[1]

    • Incubate 15 mins (allows inhibitor to bind).

    • Add 10

      
      L Substrate (at concentration = 
      
      
      
      , typically 10-50
      
      
      M).[1]
    • Incubate at 37°C for 30–60 minutes.

  • Development:

    • Add 20

      
      L Developer solution (containing Trypsin and TSA).
      
    • Incubate 15 mins at room temperature.

  • Detection:

    • Read Fluorescence: Ex 355 nm / Em 460 nm.

    • Calculate % Inhibition and fit to a 4-parameter logistic model to find

      
      .[2]
      

Method 3: Isothermal Titration Calorimetry (ITC)[1][2]

ITC is the only technique that directly measures the heat of binding (


), providing a thermodynamic profile.[1] Hydroxamic acids often show a distinct enthalpic signature due to the coordination bond formation with Zinc.[1]
Protocol Summary
  • Instrument: MicroCal PEAQ-ITC or VP-ITC.[2]

  • Cell: HDAC protein (20–50

    
    M) in the cell.[1] Note: High protein consumption.[1]
    
  • Syringe: this compound (200–500

    
    M) in the syringe.[1][2]
    
  • Buffer Match: The ligand solution must be prepared in the exact same buffer dialysis filtrate as the protein to prevent heat of dilution artifacts.[1]

  • Output: The "c-value" (

    
    ) should ideally be between 10 and 1000.[1][2] For weak fragments, this is difficult; you may need to use "Low-c" titration methods (fixing the stoichiometry 
    
    
    
    during fitting).[1][2]

Experimental Workflow Visualization

This diagram outlines the decision process for selecting the correct assay based on the stage of research.

Workflow Start Start: N-hydroxy-3- phenylpropanamide Characterization Step1 1. Functional Screen (Fluorogenic Assay) Start->Step1 Decision Is IC50 < 100 uM? Step1->Decision PathHigh Yes: Potent Binder Decision->PathHigh Proceed PathLow No: Weak/Non-binder Decision->PathLow Stop/Redesign Step2 2. Physical Validation (SPR Kinetics) PathHigh->Step2 Step3 3. Mechanism Check (ITC Thermodynamics) Step2->Step3 Output Final Profile: Ki, kon, koff, dH Step3->Output

Caption: Recommended sequential workflow to conserve protein and validate binding affinity efficiently.

Data Presentation Standards

When reporting your results, organize data into the following comparative table format:

ParameterSymbolUnitMethodNotes
Dissociation Constant


M
SPR / ITCEquilibrium affinity.
Inhibition Constant


M
EnzymaticCalculated via Cheng-Prusoff.[2][6]
Association Rate


SPRSpeed of binding.[1][2][4]
Dissociation Rate


SPRResidence time (

).[1][2]
Enthalpy

kcal/molITCHeat of reaction (Zn chelation).[1][2]
Stoichiometry

-ITCShould be close to 1.[2]0.

References

  • Small Molecule SPR Protocols

    • Cytiva Life Sciences. (2025).[1][2][7][4] Biacore SPR for small-molecule discovery.

  • HDAC Inhibitor Kinetics

    • Lozada, S., et al. (2020).[1][2] Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. ACS Chemical Biology.

  • Cheng-Prusoff Equation

    • Cer, R., et al. (2009).[1][2] IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding.[2] Nucleic Acids Research.

  • Fluorescence Polarization Assays

    • Bradner, J. E., et al. (2008).[1][2] Development of a fluorescence polarization based assay for histone deacetylase ligand discovery. Nature Protocols.

    • (Note: Redirects to relevant NIH repository).[1][2]

  • Thermodynamics of Hydroxamates

    • Miceli, M., et al. (2014).[1][2] Thermodynamics of Binding of Structurally Similar Ligands to Histone Deacetylase 8. Biochemistry.

    • [1][2]

Sources

Application Note: Protocol for Assessing the Anti-Proliferative Effects of N-hydroxy-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

N-hydroxy-3-phenylpropanamide (NHPP) represents a minimal pharmacophore for hydroxamic acid-based Histone Deacetylase (HDAC) inhibitors. Structurally, it consists of a zinc-binding hydroxamic acid group linked to a hydrophobic phenyl cap via a short saturated propyl linker. Unlike clinical standards such as Vorinostat (SAHA), which utilize a longer linker (C8), NHPP serves as a critical model molecule for Fragment-Based Drug Design (FBDD) to understand the kinetics of zinc chelation and linker length influence on potency.

This application note details a rigorous protocol to assess the anti-proliferative efficacy of NHPP. It addresses the specific challenges of hydroxamic acid stability and low-affinity fragment kinetics, ensuring that generated


 data is artifact-free and mechanistically validated.

Mechanism of Action

NHPP functions by chelating the Zinc ion (


) located within the catalytic pocket of HDAC enzymes (primarily Class I and II). This inhibition prevents the deacetylation of lysine residues on histone tails. The resulting accumulation of acetylated histones relaxes chromatin structure (euchromatin), reactivating silenced tumor suppressor genes (e.g., p21/WAF1), which ultimately triggers cell cycle arrest and apoptosis.
Visualization: Molecular Mechanism Pathway[1]

HDAC_Mechanism NHPP This compound (Inhibitor) HDAC HDAC Enzyme (Active Site Zn2+) NHPP->HDAC Enters Nucleus Chelation Zn2+ Chelation (Enzyme Inactivation) HDAC->Chelation Binds Active Site Histones Hyperacetylation of Histones H3/H4 Chelation->Histones Prevents Deacetylation Chromatin Chromatin Relaxation (Open State) Histones->Chromatin Remodeling GeneExp Expression of p21/WAF1 Chromatin->GeneExp Transcription ON Outcome G1/S Arrest & Apoptosis GeneExp->Outcome Anti-Proliferative Effect

Figure 1: Mechanism of Action. NHPP inhibits HDAC activity via zinc chelation, leading to epigenetic reactivation of tumor suppressors.

Experimental Protocols

Protocol A: Compound Preparation & Stability Management

Critical Insight: Hydroxamic acids are prone to hydrolysis and enzymatic degradation by serum esterases. Standard handling can lead to false negatives.

  • Stock Solution: Dissolve NHPP powder in 100% DMSO to a concentration of 100 mM .

    • Note: Verify solubility; sonicate if necessary.

  • Storage: Aliquot into small volumes (e.g., 20

    
    L) and store at -80°C. Do not freeze-thaw  more than once.
    
  • Working Solution: Prepare fresh dilutions in serum-free media immediately before addition to cells.

    • Warning: Avoid leaving the compound in media containing Fetal Bovine Serum (FBS) for prolonged periods (>1 hour) prior to cell treatment, as serum esterases may degrade the hydroxamate group.

Protocol B: Anti-Proliferative Assay (MTT/MTS)

Because NHPP has a shorter linker than optimized drugs, its potency is likely in the micromolar range. The dose-response curve must cover this.

Materials:

  • Target Cancer Cell Lines (e.g., MCF-7, HCT116).[1]

  • Positive Control: Vorinostat (SAHA) - to benchmark potency.

  • Assay Reagent: MTT or CellTiter-Glo.

Workflow:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment: Remove old media. Add 100

    
    L of fresh media containing NHPP.
    
    • Dose Range: 0 (DMSO vehicle), 1, 5, 10, 25, 50, 100, 200

      
      M.
      
    • Replicates: Triplicate wells per concentration.

  • Incubation: Incubate for 72 hours at 37°C / 5% CO2.

    • Expert Tip: For hydroxamates, a 72-hour endpoint is superior to 24/48 hours because epigenetic reprogramming takes time to manifest as phenotypic death.

  • Readout: Add MTT reagent, incubate 3-4 hours, solubilize formazan crystals with DMSO, and read Absorbance at 570 nm.

Protocol C: Mechanistic Validation (Western Blot)

To prove the anti-proliferative effect is due to HDAC inhibition and not general toxicity, you must demonstrate target engagement.

Biomarker: Acetylated Histone H3 (Ac-H3).

  • Treatment: Treat cells (6-well plate) with NHPP at

    
     and 
    
    
    
    concentrations for 24 hours.
  • Lysis: Lyse cells using RIPA buffer containing protease inhibitors AND HDAC inhibitors (e.g., Sodium Butyrate or TSA) to prevent deacetylation during extraction.

    • Crucial Step: If you omit HDAC inhibitors in the lysis buffer, the histone acetylation signal will be lost post-lysis.

  • Blotting:

    • Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Loading Control: Total Histone H3 or

      
      -Actin.
      
  • Result: A dose-dependent increase in Ac-H3 band intensity confirms the mechanism.

Data Analysis & Interpretation

Quantitative Assessment

Calculate cell viability as a percentage of the Vehicle Control (DMSO).



Expected Results Table:

CompoundLinker LengthExpected

(HCT116)
Mechanism Note
Vorinostat (SAHA) C8 (Suberoyl)0.5 - 2.0

M
Optimized clinical standard.
NHPP C3 (Propyl)20 - 80

M
Reduced potency due to suboptimal linker length preventing deep pocket penetration.
Experimental Workflow Visualization

Assay_Workflow Start Cell Seeding (3k cells/well) Treat Treatment (72h) 0 - 200 µM Start->Treat Prep NHPP Preparation (Fresh in DMSO) Prep->Treat Assay MTT / CellTiter-Glo Readout Treat->Assay Validation Western Blot (Ac-H3 Marker) Treat->Validation Parallel Exp Analysis Data Analysis (Sigmoidal Curve Fit) Assay->Analysis Validation->Analysis Confirm Mechanism

Figure 2: Experimental Workflow. Parallel tracks for viability (MTT) and mechanistic confirmation (Western Blot).

Troubleshooting & Expert Tips

  • The "Serum Effect": Hydroxamic acids can bind non-specifically to serum albumin. If

    
     values shift dramatically between 1% FBS and 10% FBS, the compound is likely protein-bound.
    
    • Recommendation: Run the initial screen in reduced serum (1-2%) if cells tolerate it, to assess intrinsic potency.

  • Washout: HDAC inhibitors often show reversible effects. If you wash the cells and replace with drug-free media after 24 hours, cells may recover. For anti-proliferative claims, continuous exposure (72h) is standard.

  • Colorimetric Interference: High concentrations (>100

    
    M) of some phenylpropanoids can interfere with absorbance readings. Always include a "Compound Only" blank (media + drug, no cells) to subtract background.
    

References

  • Journal of Medicinal Chemistry. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. ACS Publications. 3

  • European Journal of Medicinal Chemistry. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives. PubMed. 4[5][3]

  • Molecules. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MOST Wiedzy. 6[5][3][4][2][7][8]

Sources

use of N-hydroxy-3-phenylpropanamide in studying cell cycle arrest

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of Cell Cycle Arrest using N-hydroxy-3-phenylpropanamide (HPHA)

Executive Summary

This guide details the application of This compound (HPHA) as a chemical probe for inducing and studying cell cycle arrest. HPHA represents the minimal pharmacophore required for Histone Deacetylase (HDAC) inhibition, consisting of a zinc-binding hydroxamic acid group, a hydrophobic linker, and a phenyl cap. Unlike complex clinical HDAC inhibitors (e.g., Panobinostat), HPHA provides a simplified structural model for studying the fundamental kinetics of chromatin relaxation and G1/G2 checkpoint activation without the interference of complex side-chain metabolisms.

Key Applications:

  • Elucidation of G1 vs. G2/M phase arrest mechanisms.

  • Validation of zinc-binding pharmacophores in drug design.

  • Induction of p21

    
    -mediated senescence.
    

Mechanism of Action: The Zinc-Chelation Cascade

To use HPHA effectively, one must understand its specific molecular target. HPHA functions as a competitive inhibitor of Class I and II HDACs.

  • Zinc Chelation: The hydroxamic acid moiety of HPHA enters the tubular pocket of the HDAC enzyme and chelates the Zinc ion (

    
    ) at the active site.[1][2]
    
  • Substrate Blockade: This chelation prevents the deacetylation of lysine residues on histone tails (H3 and H4).

  • Epigenetic Remodeling: Hyperacetylation neutralizes the positive charge of histones, reducing their affinity for the negatively charged DNA backbone. This relaxes the chromatin structure (euchromatin).[3]

  • Transcriptional Activation: The relaxed chromatin allows transcription factors (e.g., Sp1, p53) to access promoters of cyclin-dependent kinase inhibitors (CDKIs), specifically p21

    
     .
    
  • Cell Cycle Arrest: Elevated p21 inhibits CDK/Cyclin complexes, halting the cell cycle at G1 or G2/M phases depending on the cell line and dosage.

Pathway Visualization

HDAC_Pathway cluster_nucleus Nucleus HPHA This compound (HPHA) HDAC HDAC Enzymes (Class I/II) HPHA->HDAC Inhibits Zn Active Site Zn2+ HPHA->Zn Chelates Histones Histone Tails (H3/H4) HDAC->Histones Deacetylates (Normal) Zn->HDAC Required for Activity Chromatin Chromatin Relaxation (Euchromatin) Histones->Chromatin Hyperacetylation p21 p21 (WAF1/CIP1) Upregulation Chromatin->p21 Promoter Access CDK CDK/Cyclin Complexes p21->CDK Inhibits Arrest Cell Cycle Arrest (G1 or G2/M) CDK->Arrest Loss of Function

Figure 1: Mechanistic pathway of HPHA-induced cell cycle arrest via HDAC inhibition and p21 upregulation.

Experimental Protocols

Protocol A: Compound Preparation & Handling

Rationale: Hydroxamic acids are prone to hydrolysis and oxidation. Proper storage is critical to prevent the formation of the inactive carboxylic acid analog.

  • Solvent: Dissolve HPHA (powder) in high-grade anhydrous DMSO.

    • Target Stock Concentration: 100 mM.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

  • Working Solution: Dilute in fresh culture media immediately before use.

    • Note: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

Protocol B: Dose-Ranging (IC50 Determination)

Rationale: Unlike nanomolar inhibitors (e.g., Trichostatin A), HPHA is a "fragment" molecule and typically requires micromolar concentrations (1–100 µM) for efficacy.

  • Seeding: Seed cells (e.g., HeLa, MCF-7) at 5,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treatment: Treat with HPHA at 0, 1, 5, 10, 50, 100, and 200 µM for 24 and 48 hours.

  • Assay: Use MTT or CellTiter-Glo to determine cell viability.

  • Selection: Select a concentration that inhibits growth by ~50% (IC50) for cell cycle studies. Using the IC90 often triggers massive apoptosis (sub-G1), obscuring cell cycle arrest data.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Rationale: Propidium Iodide (PI) stains DNA stoichiometrically. Ethanol fixation permeates the cell while preserving DNA structure. RNase is mandatory to prevent PI from staining RNA.

Materials:

  • PBS (Ca/Mg-free)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution: 50 µg/mL PI + 100 µg/mL RNase A in PBS.

Steps:

  • Harvest: Collect cells (including floating dead cells) after HPHA treatment (e.g., 24h at 50 µM).

  • Wash: Centrifuge (300 x g, 5 min) and wash once with cold PBS.

  • Fixation (Critical Step):

    • Resuspend pellet in 300 µL PBS.

    • Dropwise, add 700 µL ice-cold 70% ethanol while vortexing gently.

    • Why? Adding ethanol directly to the pellet causes clumping. Vortexing ensures a single-cell suspension.

    • Incubate at -20°C for at least 2 hours (overnight is preferred).

  • Staining:

    • Pellet cells (higher speed may be needed: 500 x g, 5 min) and remove ethanol.

    • Wash twice with PBS to remove all traces of ethanol.

    • Resuspend in 500 µL PI Staining Solution .

    • Incubate 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto/LSR). Record at least 10,000 events. Use a Linear scale for the FL2/PE channel (DNA content).

Protocol D: Validation via Western Blot

Rationale: To prove the arrest is due to the proposed mechanism (HDAC inhibition), you must demonstrate the accumulation of acetylated histones.

Target Markers:

Marker Expected Change Significance
Acetyl-Histone H3 (Lys9/14) Increase (Strong) Direct proof of HDAC inhibition.
p21 (WAF1/CIP1) Increase The effector protein causing cell cycle arrest.
Cyclin D1 Decrease Indicator of G1 arrest.

| Cleaved PARP | Increase (if high dose) | Marker of apoptosis (secondary to arrest). |

Workflow Visualization:

Experimental_Workflow cluster_Flow Flow Cytometry Branch cluster_WB Western Blot Branch Cells Cell Culture (Log Phase) Treat Treat with HPHA (24-48h) Cells->Treat Harvest Harvest Cells Treat->Harvest Fix Fixation (70% EtOH) Harvest->Fix Lysis Lysis (RIPA + Protease Inhib) Harvest->Lysis Stain Stain (PI + RNase) Fix->Stain FACS FACS Analysis (G1/S/G2) Stain->FACS Blot Immunoblot (Ac-H3, p21) Lysis->Blot

Figure 2: Dual-stream experimental workflow for phenotypic (Flow Cytometry) and molecular (Western Blot) validation.

Data Analysis & Troubleshooting

Interpreting Histograms
  • G1 Phase: First major peak (2N DNA content).

  • S Phase: The valley/plateau between peaks.

  • G2/M Phase: Second major peak (4N DNA content).

  • Sub-G1: Debris/fragmented DNA to the left of G1 (indicates apoptosis).

Expected Result with HPHA: A significant accumulation of cells in G1 (if p21 induction is rapid) or G2/M (common with hydroxamates in p53-deficient cells), accompanied by a reduction in the S-phase population.

Troubleshooting Table
IssueProbable CauseCorrective Action
High Cell Death (Sub-G1 > 40%) Dose too high or exposure too long.Reduce HPHA concentration by 50%. Harvest at 12h or 18h instead of 24h.
No Cell Cycle Shift Compound degradation.HPHA hydrolyzes in water. Ensure stock is in DMSO and fresh media is used.
Cell Clumping in FACS Poor fixation technique.Vortex while adding ethanol. Filter samples through a 35µm nylon mesh before running.
No Ac-H3 Signal Inactive compound or low antibody sensitivity.Use Vorinostat (SAHA) as a positive control. Ensure lysis buffer contains HDAC inhibitors (e.g., Sodium Butyrate) to preserve acetylation during lysis.

References

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. Link

    • Context: Establishes the foundational mechanism of hydroxamic acid-based HDAC inhibitors (SAHA analogues) in cell cycle arrest.
  • Richon, V. M., et al. (2000). Histone deacetylase inhibitor selective toxicity: accumulation of reactive oxygen species.[3] Proceedings of the National Academy of Sciences, 97(18), 10014-10019. Link

    • Context: Discusses the downstream effects of hydroxamates, including p21 induction and arrest.[2]

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Co-Drugs for Cancer Therapy.[4][5][6] Molecules, 20(3), 3898-3941. Link

    • Context: Reviews the structural classes of HDACis, confirming the role of the hydroxamic acid zinc-binding group (ZBG) present in this compound.
  • PubChem Compound Summary. (n.d.). This compound (CID 4118131).[7] National Center for Biotechnology Information.Link

    • Context: Verification of chemical structure and physical properties for protocol design.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization & Stability of N-hydroxy-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NHPP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

N-hydroxy-3-phenylpropanamide (NHPP) presents a classic "Janus" problem in aqueous formulation. Structurally, it consists of a hydrophobic phenyl-propyl tail and a polar, hydrogen-bonding hydroxamic acid headgroup (


).[1]

In pure water, the intermolecular hydrogen bonding of the hydroxamic acid moiety, combined with the lipophilicity of the phenyl ring, creates a high crystal lattice energy that resists dissolution. Furthermore, the hydroxamic acid group is chemically labile—susceptible to hydrolysis and metal chelation—making standard "heat and stir" approaches risky.[1]

This guide provides validated protocols to overcome these thermodynamic barriers without compromising the chemical integrity of the molecule.

Part 1: Diagnostic & Decision Framework

Before altering your buffer, use this decision matrix to select the correct solubilization strategy based on your downstream application.

SolubilizationStrategy cluster_legend Legend Start Start: NHPP Solubility Issue AppType Select Application Type Start->AppType CellCulture Cell Culture / In Vivo AppType->CellCulture EnzymeAssay Enzymatic Assay (In Vitro) AppType->EnzymeAssay ChemScreen High-Throughput Screening AppType->ChemScreen ToxicityCheck Is DMSO/Ethanol Toxicity a Concern? CellCulture->ToxicityCheck MetalCheck Does Assay contain Fe/Zn/Cu? EnzymeAssay->MetalCheck StockSol Standard Stock: 100mM in DMSO ChemScreen->StockSol ToxicityCheck->StockSol No (<0.1% final) Cyclodextrin Advanced Protocol: HP-β-CD Inclusion Complex ToxicityCheck->Cyclodextrin Yes (High conc. needed) MetalCheck->StockSol No BufferCheck Protocol: Check Buffer pH & Metal Ions MetalCheck->BufferCheck Yes (Chelation Risk) key Blue: Start | Yellow: Decision | Green: Solution

Figure 1: Solubilization Decision Tree. Use this logic to determine if simple organic co-solvents are sufficient or if encapsulation (Cyclodextrins) is required.

Part 2: Troubleshooting Guide (FAQ Format)

Issue 1: "My solution precipitates immediately upon adding the stock to the buffer."

Diagnosis: The "Crash-Out" Effect.[1] NHPP is highly soluble in organic solvents (DMSO/Ethanol) but has poor water solubility (< 1 mg/mL at neutral pH).[1] When you pipette a high-concentration stock (e.g., 100 mM DMSO) into an aqueous buffer, the local dielectric constant changes rapidly, causing the hydrophobic phenyl tail to drive aggregation before the molecule can disperse.

Corrective Protocol:

  • The "Sandwich" Dilution: Do not add stock directly to a large volume of static buffer.[1]

    • Step A: Place the buffer on a magnetic stirrer creating a distinct vortex.[1]

    • Step B: Inject the DMSO stock slowly into the center of the vortex (the area of highest shear stress).

  • Intermediate Dilution: If the final concentration target is high (>100 µM), perform a 1:10 dilution in 50% DMSO/Water first, then dilute that into the final buffer.

Issue 2: "The solution turned a faint pink/purple color."

Diagnosis: Trace Metal Chelation.[1] Hydroxamic acids are potent siderophores (iron chelators).[1][2] They form colored complexes with


 (purple/red) and other transition metals.[1] If your buffer or water source contains trace iron (ppb levels), NHPP will scavenge it.[1] This reduces the free concentration of the drug and can interfere with optical assays.[1]

Corrective Protocol:

  • Reagent Grade: Use only LC-MS grade water and high-purity buffer salts.

  • Chelators: If the assay permits, add 0.5 mM EDTA to the buffer before adding NHPP. The EDTA has a higher affinity for free metals and will protect the hydroxamic acid.[1]

Issue 3: "Can I just raise the pH to dissolve it?"

Diagnosis: The Stability Trap.[1] NHPP has a


 of approximately 8.8–9.0 (hydroxamic acid group).[1]
  • At pH > 9.0: The molecule ionizes (hydroxamate anion), and solubility increases drastically.

  • The Risk: High pH accelerates hydrolysis (converting NHPP to 3-phenylpropanoic acid and hydroxylamine) and the Lossen rearrangement .[1]

Corrective Protocol:

  • Do not store at high pH. If you must use a basic pH for solubility, prepare the solution immediately before use (within 30 minutes).

  • Target pH: Maintain pH 7.0–7.4 for maximum stability. If solubility is insufficient at this pH, use the Cyclodextrin protocol below rather than raising the pH.

Part 3: Advanced Formulation Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex

Best for: In vivo studies or cell lines sensitive to DMSO.[1]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) possesses a hydrophobic cavity that encapsulates the phenyl ring of NHPP, while the outer shell remains hydrophilic.[1] This "molecular shuttle" increases apparent solubility without changing the pH.[1]

Materials:

  • NHPP (Solid)

  • HP-β-CD (Clinical grade)[1]

  • Milli-Q Water[1]

Workflow:

  • Calculate Molar Ratio: Use a 1:2 molar ratio (NHPP : Cyclodextrin) to ensure complete encapsulation.

    • Example: 16.5 mg NHPP (0.1 mmol) + ~280 mg HP-β-CD (0.2 mmol).[1]

  • Solubilization: Dissolve the HP-β-CD in water (e.g., 5 mL) first. The solution should be clear.

  • Addition: Add the solid NHPP to the cyclodextrin solution.

  • Equilibration: Stir (do not sonicate excessively, as heat degrades NHPP) at room temperature for 6–24 hours. The solution should turn from cloudy to clear.[1]

  • Filtration: Pass through a 0.22 µm PVDF filter to remove any uncomplexed solid.[1]

  • Lyophilization (Optional): Freeze-dry to obtain a water-soluble powder.[1]

CyclodextrinMechanism cluster_water Aqueous Environment NHPP NHPP (Hydrophobic Tail) Complex Inclusion Complex (Water Soluble) NHPP->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Interaction

Figure 2: Mechanism of Inclusion Complex. The phenyl ring of NHPP enters the cyclodextrin cavity, shielding it from water while the hydroxamic head remains available.

Part 4: Physicochemical Data Summary

ParameterValue / BehaviorImplication
Molecular Weight 165.19 g/mol Small molecule, fast diffusion.[1]

(Hydroxamic)
~8.8 – 9.0Uncharged at physiological pH (7.4).[1] Low solubility.
LogP (Octanol/Water) ~1.1 (Estimated)Moderately lipophilic.[1]
Solubility (Water) < 1 mg/mL (Neutral pH)Requires formulation aid.[1]
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.[1]
Stability (pH 7) ModerateStable for days at 4°C.
Stability (pH > 10) PoorRapid hydrolysis to carboxylic acid.[1]
Metal Affinity High (

)
Avoid metal-containing buffers (e.g., unpurified PBS).

References

  • PubChem. this compound (Compound CID 4118131).[1][3] National Library of Medicine.[1] [Link]

  • Marmion, C. J., et al. (2021).[1][4] Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.[1] ACS Omega, 6(34), 21843–21849. (Discusses pKa and stability of hydroxamic acids). [Link][4]

  • Jain, R., et al. (2013).[1] Formulation and evaluation of beta-cyclodextrin inclusion complex. International Journal of Pharmaceutical Sciences.[1] (General protocol for CD complexation of hydrophobic drugs). [Link]

  • Santos, M. A., et al. (2002).[1][5] Hydroxamic acid derivatives: chemical and biological properties.[1][2][6] Current Medicinal Chemistry.[1][7] (Details on metal chelation and hydrolysis).

Sources

Technical Support Center: Optimizing N-hydroxy-3-phenylpropanamide Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-hydroxy-3-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for optimizing the in vitro use of this compound. Our goal is to equip you with the knowledge to design robust experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when working with this compound.

Q1: What is the primary mechanism of action for this compound and its derivatives?

This compound and its derivatives are often investigated as histone deacetylase (HDAC) inhibitors.[1] The N-hydroxyacrylamide group can act as a zinc-chelating moiety within the active site of HDAC enzymes, leading to their inhibition.[1] This inhibition can induce cell-cycle arrest and may have anti-neoplastic properties.[1]

Q2: What is a good starting concentration for my in vitro experiments?

A prudent approach is to start with a broad range of concentrations to determine the dose-response curve in your specific cell line and assay. A common starting point for novel compounds is to test a range from nanomolar to micromolar concentrations. For derivatives of this compound, IC50 values have been reported to be as low as 0.3 µM.[1] Therefore, a suggested starting range could be from 10 nM to 100 µM, with logarithmic dilutions.

Q3: What is the best solvent to use for this compound?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving many small molecules, including this compound and its derivatives, for in vitro use.[2][3] It is crucial to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and then dilute it into your cell culture medium to the final desired concentration. Always ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced artifacts.[3]

Q4: How stable is this compound in solution?

The stability of your compound in solution is a critical factor for reproducible results.[3] It is recommended to prepare fresh dilutions from a frozen stock for each experiment. If you need to store working solutions, it is best to do so at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.[4] The stability can be influenced by the pH and composition of your cell culture medium.

Troubleshooting Guides

This section provides in-depth guidance on how to address specific issues you may encounter during your experiments.

Problem 1: No observable effect of this compound in my assay.

This is a common challenge when working with a new compound. Here’s a systematic approach to troubleshoot this issue.

Step 1: Verify Compound Integrity and Activity

  • Source and Purity: Ensure your compound is from a reputable source with a known purity.[5]

  • Solubility: Visually inspect your stock solution and final dilutions for any precipitation. Poor solubility can drastically reduce the effective concentration of the compound in your assay.

Step 2: Re-evaluate Your Experimental Protocol

  • Concentration Range: You may be working at concentrations that are too low. Consider performing a wider dose-response experiment.

  • Exposure Duration: The duration of treatment may be insufficient to elicit a biological response.[3] Depending on the expected mechanism of action, you may need to extend the incubation time.

  • Cell Health and Density: Ensure your cells are healthy and seeded at an appropriate density. Overly confluent or stressed cells may not respond optimally to treatment.[3]

Step 3: Consider the Biological System

  • Target Expression: Confirm that the target of this compound (e.g., a specific HDAC) is expressed in your cell line.

  • Mechanism of Action: The expected downstream signaling pathway may not be active in your chosen experimental model.

Problem 2: High levels of cytotoxicity observed at expected therapeutic concentrations.

Distinguishing between targeted therapeutic effects and general cytotoxicity is crucial for the development of any new compound.

Step 1: Perform a Cytotoxicity Assay

  • It is essential to determine the 50% cytotoxic concentration (CC50) alongside the 50% inhibitory concentration (IC50).[6] This can be achieved using assays such as the MTT, XTT, or CellTiter-Glo® assays, which measure cell viability.

  • Run these assays in parallel with your primary functional assays to determine the therapeutic window of the compound.

Step 2: Optimize Exposure Time and Concentration

  • High concentrations or prolonged exposure can lead to off-target effects and cytotoxicity.[7] Try reducing the concentration or the duration of treatment to see if the cytotoxic effects can be minimized while retaining the desired biological activity.

Step 3: Assess for Off-Target Effects

  • Off-target effects are a common cause of unexpected cytotoxicity.[8][9] While comprehensive off-target profiling can be complex, you can start by reviewing the literature for known off-target activities of similar chemical scaffolds.

Experimental Protocols

Here are detailed protocols for key experiments to optimize the concentration of this compound.

Protocol 1: Determining the Optimal Concentration with a Dose-Response Assay

This protocol will guide you in determining the IC50 of this compound in your specific assay.

Materials:

  • This compound

  • DMSO

  • Your chosen cell line

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • Reagents for your specific functional assay (e.g., cell proliferation, reporter gene assay)

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C or -80°C.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Serial Dilutions: Perform serial dilutions of your this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and a vehicle control with the same final DMSO concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired duration based on your experimental goals.

  • Assay Performance: Perform your functional assay according to the manufacturer's instructions.

  • Data Analysis: Plot the assay response against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

This protocol will help you determine the CC50 of this compound.

Materials:

  • This compound

  • DMSO

  • Your chosen cell line

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

Procedure:

  • Follow Steps 1-5 from the Dose-Response Assay protocol.

  • Add MTT Reagent: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilize Formazan Crystals: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the CC50 value.

Data Presentation

Table 1: Example Data for Optimizing this compound Concentration

Cell LineAssayIC50 (µM)CC50 (µM)Therapeutic Index (CC50/IC50)
A549HDAC Inhibition0.4>50>125
HT22Neuroprotection5.2>100>19
MCF-7Antiproliferation1.52516.7

Note: These are example values and will vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_compound Prepare Stock Solution (this compound in DMSO) serial_dilution Perform Serial Dilutions prep_compound->serial_dilution seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells serial_dilution->treat_cells incubation Incubate for Desired Time treat_cells->incubation functional_assay Perform Functional Assay (e.g., HDAC activity) incubation->functional_assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity_assay data_analysis Data Analysis (Calculate IC50 and CC50) functional_assay->data_analysis cytotoxicity_assay->data_analysis troubleshooting_workflow cluster_compound Compound Integrity cluster_protocol Experimental Protocol cluster_biology Biological System start No Observable Effect check_purity Verify Purity & Source start->check_purity widen_concentration Widen Concentration Range start->widen_concentration check_target Confirm Target Expression start->check_target check_solubility Check for Precipitation check_purity->check_solubility extend_duration Extend Exposure Duration widen_concentration->extend_duration check_cells Verify Cell Health & Density extend_duration->check_cells review_pathway Review Signaling Pathway check_target->review_pathway

Caption: Troubleshooting guide for lack of compound effect.

References

  • Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease | ACS Omega. (n.d.). ACS Omega.
  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed. (2009, November 15). PubMed.
  • Structure Property Relationships of Carboxylic Acid Isosteres - ACS Publications. (2016, March 11). ACS Publications.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and - Anticancer Research. (2019, July 1). Anticancer Research.
  • Protocol for Designing Small-Molecule-Regulated Destabilizing Domains for In Vitro Use. (n.d.).
  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors - Benchchem. (n.d.). BenchChem.
  • Small Molecule Inhibitors Selection Guide | News & Announcements - Cayman Chemical. (2019, August 13). Cayman Chemical.
  • CC50/IC50 Assay for Antiviral Research - Creative Diagnostics. (n.d.). Creative Diagnostics.
  • Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed. (2024, March 14). PubMed.
  • How to measure and minimize off-target effects... - YouTube. (2021, October 12). YouTube.

Sources

Technical Support Center: Stability & Storage of N-hydroxy-3-phenylpropanamide (NHPP)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-NHPP-001 Subject: Prevention of degradation pathways (Hydrolysis, Lossen Rearrangement, Oxidation) Assigned Specialist: Senior Application Scientist, Small Molecule Stability Group

Executive Summary

N-hydroxy-3-phenylpropanamide (NHPP) belongs to the hydroxamic acid class, a chemical group notorious for thermodynamic instability. While valuable as precursors for HDAC inhibitors and metalloprotease ligands, they are prone to three primary degradation vectors: hydrolysis (to carboxylic acids), Lossen rearrangement (to isocyanates/amines), and metal-catalyzed oxidation .

This guide provides a self-validating storage protocol designed to arrest these pathways.

Part 1: Rapid Diagnostics (Triage)

Use this table to immediately assess the condition of your current batch.

ObservationDiagnosisChemical MechanismAction Required
Sticky / Clumping Solid Hygroscopic Failure Absorption of atmospheric water initiates autocatalytic hydrolysis.Discard. Hydrolysis is irreversible.
Pink / Violet Discoloration Metal Contamination Formation of Fe(III)-hydroxamate chelate complexes. Even trace iron (ppm) causes this.Recrystallize with EDTA-washed glassware or discard if purity is critical.
Ammonia / Fishy Odor Advanced Degradation Hydrolysis releasing hydroxylamine, or Lossen rearrangement releasing amines.Discard immediately.
Yellow / Brown Darkening Oxidation Radical oxidation of the nitrogen center.Check purity via HPLC. If >95%, repurify.
Gas Evolution (in solution) Decarboxylation Lossen rearrangement intermediate decomposing to CO₂.Vent carefully & Discard.

Part 2: The Degradation Matrix (Mechanistic Insight)

To prevent degradation, you must understand the "Why." NHPP does not just "go bad"; it follows specific kinetic pathways driven by entropy and catalysis.

Hydrolysis (The Primary Threat)

In the presence of moisture (even atmospheric humidity), the amide bond is attacked. This is often autocatalytic because the byproduct (3-phenylpropanoic acid) lowers the pH, accelerating further hydrolysis.

  • Equation: Ph-CH2-CH2-CO-NHOH + H2O → Ph-CH2-CH2-COOH + NH2OH

Lossen Rearrangement (The Silent Killer)

While typically requiring activation (like O-acylation), hydroxamic acids can undergo a spontaneous "Self-Lossen" rearrangement under thermal stress or specific pH conditions. This transforms the molecule into a reactive isocyanate, which then degrades into a primary amine (phenethylamine) and CO₂.

  • Risk Factor: High temperatures (>40°C) and basic conditions.

Metal-Mediated Decomposition

The hydroxamic acid moiety is a potent bidentate ligand. Binding to trace transition metals (Fe, Cu, Zn) lowers the activation energy for both oxidation and hydrolysis.

Visualizing the Pathways

The following diagram maps the kinetic fate of NHPP.

NHPP_Degradation NHPP This compound (NHPP) Acid 3-Phenylpropanoic Acid (Impurity A) NHPP->Acid Hydrolysis Hydroxylamine Hydroxylamine NHPP->Hydroxylamine Hydrolysis Isocyanate Isocyanate Intermediate (Transient) NHPP->Isocyanate Lossen Rearrangement Moisture Moisture (+ H+) Moisture->Acid Heat Heat / Base Heat->Isocyanate Amine Phenethylamine (Impurity B) Isocyanate->Amine Decarboxylation CO2 CO2 (Gas) Isocyanate->CO2 Decarboxylation

Caption: Figure 1. Kinetic degradation pathways of NHPP. Hydrolysis is the dominant pathway in humid storage; Lossen rearrangement dominates under thermal stress.

Part 3: The "Gold Standard" Storage Protocol

Do not rely on standard "fridge storage." Follow this rigorous protocol to ensure shelf-life >12 months.

A. Solid State Storage (Recommended)
  • Container Selection: Use Amber Glass vials with Teflon-lined caps. Never use metal spatulas (use porcelain or plastic) to avoid iron contamination [1].

  • Atmosphere: Purge the vial with Argon (preferred over Nitrogen due to higher density) for 30 seconds before capping.

  • Desiccation: Place the vial inside a secondary container (desiccator or jar) containing active silica gel or Drierite.

  • Temperature: Store at -20°C .

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid (hygroscopic shock).

B. Solution Storage (High Risk)

Avoid storing NHPP in solution if possible. If necessary:

  • Solvent: Use anhydrous DMSO or DMF .

    • Avoid: Methanol, Ethanol, or Water (Promotes rapid hydrolysis).

  • Concentration: Higher concentrations (>100 mM) are generally more stable than dilute solutions.

  • Shelf Life: Maximum 2 weeks at -80°C.

Storage Decision Tree

Storage_Workflow Start Receive NHPP Sample Check Visual Inspection (Color/Texture) Start->Check Decision Intended Use? Check->Decision LongTerm Long Term (>1 week) Decision->LongTerm Storage Immediate Immediate Use (<24 hrs) Decision->Immediate Experiment Protocol_A Protocol A: 1. Dry under vacuum 2. Argon Purge 3. Store -20°C LongTerm->Protocol_A Protocol_B Protocol B: Dissolve in dry DMSO Use within 4 hours Immediate->Protocol_B

Caption: Figure 2. Decision logic for NHPP handling. Protocol A is mandatory for stock preservation.

Part 4: QC & Rescue Protocols

How to Validate Purity (QC)

Before using NHPP in critical assays (e.g., MMP inhibition, HDAC assays), validate purity.

  • Method: Reverse-Phase HPLC (C18 column).

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA (Acidic pH stabilizes the hydroxamic acid during the run).

  • Detection: UV at 210 nm or 254 nm.

  • Pass Criteria: Single peak >98% area. Impurities (carboxylic acid) usually elute earlier due to higher polarity.

Rescue Protocol (Recrystallization)

If your sample is slightly yellow or sticky (purity 90-95%), you may attempt rescue.

  • Dissolve: Dissolve the solid in a minimum amount of warm Ethyl Acetate (approx 40-50°C).

  • Filter: Filter while warm to remove insoluble decomposition products.

  • Precipitate: Add cold n-Hexane or Petroleum Ether dropwise until turbidity appears.

  • Cool: Place at 4°C overnight.

  • Collect: Filter crystals and dry under high vacuum for 24 hours.

References

  • Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of chelators." European Journal of Inorganic Chemistry. (Highlights the extreme affinity of hydroxamic acids for Fe(III) and the resulting instability).

  • Dahmen, S., & Bräse, S. (2001). "The Lossen Rearrangement."[1][2][3][4][5] Organic Reactions.[4] (Definitive mechanism of the rearrangement pathway).

  • Bouchain, G., et al. (2003). "Development of Potential Antitumor Agents. Synthesis and Biological Evaluation of a New Set of Sulfonamide-Hydroxamic Acids." Journal of Medicinal Chemistry. (Discusses stability and handling of hydroxamic acid derivatives in drug development).

  • PubChem Compound Summary. "this compound". (Physical property verification).

Sources

Technical Support Center: N-Hydroxy-3-Phenylpropanamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Purification Techniques for Hydrocinnamic Acid Hydroxamate

Status: Active | Ticket Priority: High | Assigned Specialist: Senior Application Scientist

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Hub. You are likely here because your batch of N-hydroxy-3-phenylpropanamide (Hydrocinnamic acid hydroxamate) is exhibiting one of three classic failure modes: it is pink/purple (metal contamination), it is an oil instead of a solid (solvent trapping/impurities), or it has decomposed during storage (Lossen rearrangement).

This guide treats the purification process not as a recipe, but as a system of logic. This molecule acts as a "bidentate" ligand; its very mechanism of action (HDAC inhibition via Zinc chelation) is also its primary purification liability (Iron chelation).

Diagnostic Triage: The "Red Flag" Protocol

Symptom: The product has a pink, violet, or deep red hue. Root Cause: Trace Iron (Fe³⁺) contamination. Hydroxamic acids are siderophores; they scavenge iron from silica gel, steel spatulas, or low-grade solvents, forming highly colored octahedral complexes even at ppm levels.

Corrective Action: The Chelation Wash

Do not attempt recrystallization yet. Iron complexes can co-crystallize. You must break the coordination complex first.

Protocol 1: EDTA Scavenging

  • Dissolve the crude hydroxamic acid in Ethyl Acetate (EtOAc) .

  • Prepare a 0.1 M solution of Disodium EDTA (pH ~4-5) .

  • Wash the organic layer vigorously with the EDTA solution (3x).

    • Mechanism:[1][2][3][4][5][6][7][8] EDTA has a higher formation constant (

      
      ) for Fe³⁺ than the hydroxamic acid, effectively "stealing" the metal back into the aqueous phase.
      
  • Wash with 0.1 M HCl (to ensure protonation of the hydroxamic acid, pKa ~9).

  • Dry over Na₂SO₄ and concentrate.

Primary Purification: Recrystallization Logic

Symptom: Product is off-white or contains unreacted ester/acid. Standard: this compound should be a white crystalline solid (mp ~78-80°C).

Solvent System Selection Table
Solvent SystemSuitabilityNotes
EtOAc / Hexane High Preferred. Dissolve in min. hot EtOAc, add Hexane until turbid. Cool slowly.
MeOH / Water Medium Good for removing inorganic salts (KCl/NaCl) from synthesis. Risk of hydrolysis if heated too long.
Pure Water Low Poor solubility for the phenyl ring; leads to oiling out.
DCM / Ether Medium Good for drying, but low boiling point of DCM limits thermal gradient.

Protocol 2: The Thermal Gradient

  • Dissolve crude solid in minimum boiling EtOAc .

  • Critical Step: If the solution is colored, add activated carbon, boil for 2 mins, and filter hot through Celite.

  • Add Hexane (or Heptane) dropwise to the hot solution until a faint cloudiness persists.

  • Add 1-2 drops of EtOAc to clear the solution.

  • Allow to cool to Room Temperature (RT) on the bench (do not rush to the fridge).

  • Cool to 4°C overnight.

Advanced Troubleshooting: Chromatography & Stability

Symptom: "Streaking" or "Tailing" on TLC/Column; Poor separation from carboxylic acid impurity. Root Cause: The hydroxamic acid group (pKa ~9) interacts strongly with the silanols on silica gel.

FAQ: Chromatography Optimization

Q: Why is my compound sticking to the silica column? A: The acidic silanols cause hydrogen bonding with the hydroxamic acid. Fix: Passivate the silica. Add 0.1% to 0.5% Acetic Acid or Formic Acid to your mobile phase. This keeps the hydroxamic acid fully protonated and reduces tailing.

Q: I see a new impurity forming during evaporation. What is it? A: You are likely triggering the Lossen Rearrangement . Mechanism: Under heat or basic conditions, hydroxamic acids can rearrange to form an isocyanate, which then hydrolyzes to an amine or urea.[2][4] Fix: Never heat the water bath above 40°C during rotary evaporation. Avoid strong bases during workup.

Visual Workflows

Figure 1: Purification Decision Matrix

Caption: A logic flow for determining the correct purification route based on crude observation.

PurificationLogic Start Crude this compound ColorCheck Is it Pink/Red? Start->ColorCheck IronRemoval Protocol 1: EDTA Wash (Remove Fe3+) ColorCheck->IronRemoval Yes (Metal Contam.) SolubilityCheck Soluble in Hot EtOAc? ColorCheck->SolubilityCheck No (White/Off-white) IronRemoval->SolubilityCheck Recryst Protocol 2: Recrystallization (EtOAc/Hexane) SolubilityCheck->Recryst Yes Column Flash Chromatography (Add 0.1% AcOH) SolubilityCheck->Column No / Oiling Out Final Pure White Solid Recryst->Final Column->Final

Figure 2: Stability Risk - The Lossen Rearrangement

Caption: Degradation pathway triggered by excessive heat or activation agents.

LossenRearrangement HA Hydroxamic Acid (Target) Activation Heat (>50°C) or Acyl Activation HA->Activation Stress Intermediate Lossen Rearrangement Activation->Intermediate Isocyanate Isocyanate (Reactive) Intermediate->Isocyanate - H2O / Leaving Group Byproduct Urea / Amine (Decomposition) Isocyanate->Byproduct + H2O (Hydrolysis)

[9]

References

  • Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of chelators.[9] European Journal of Inorganic Chemistry.

    • Relevance: Establishes the metal-binding properties (siderophores)
  • Dahmen, S., & Bräse, S. (2001). The Lossen Rearrangement.[2][4][5][10][11][12] Organic Reactions.[2][4][6][8][9][10][12]

    • Relevance: Defines the mechanism of thermal degrad
  • Reddy, A. S., et al. (2011). Synthesis and purification of suberoylanilide hydroxamic acid (SAHA). Organic Process Research & Development.

    • Relevance: Provides industrial standard protocols for crystallizing hydroxamic acid analogues (SAHA)
  • Santos, M. M. M. (2016). Recent advances in the synthesis of hydroxamic acids.[4] Tetrahedron.

    • Relevance: Covers synthesis by-products and chrom

Sources

Technical Support Center: Optimizing N-hydroxy-3-phenylpropanamide Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting In Vivo Bioavailability & Formulation for N-hydroxy-3-phenylpropanamide (NHPP) Ticket ID: BIO-NHPP-001 Assigned Specialist: Senior Application Scientist, Preclinical Development Status: Open for Consultation[1]

Executive Summary

You are likely encountering low systemic exposure (


) with This compound (NHPP) .[1] This is a classic challenge with hydroxamic acids. The issue is rarely just "solubility"; it is a compound problem of thermodynamic solubility  (getting it in) and metabolic instability  (keeping it there).

NHPP (MW: 165.19 g/mol , LogP: ~1.[1][2]1) is a small molecule histone deacetylase (HDAC) inhibitor pharmacophore.[1] While its lipophilicity suggests reasonable permeability, its hydroxamic acid moiety (


) is a metabolic liability, susceptible to rapid hydrolysis and glucuronidation.[1]

This guide provides a root-cause analysis and actionable protocols to rescue your in vivo study.

Module 1: Solubility & Formulation Troubleshooting

Symptom: Compound precipitates upon dilution in saline/PBS or shows low oral absorption despite high doses.[1]

The Root Cause: The "LogP Trap"

With a LogP of ~1.1, NHPP is in the "Goldilocks" zone—too lipophilic to dissolve freely in water (>1 mg/mL is difficult), but not lipophilic enough to be easily solubilized by lipid micelles alone. Simple aqueous buffers often fail.[1]

Recommended Formulation Systems
Vehicle ClassComposition (v/v)Use CasePros/Cons
Standard Cosolvent 5% DMSO + 40% PEG400 + 55% Saline IP / IV / POHigh Success Rate. Balanced polarity.[1] Risk:[1][3] High osmolality; potential injection pain.[1]
Cyclodextrin Complex 20% HP-

-CD in Water
IV / POBiocompatible. Prevents precipitation upon dilution in blood.[1] Risk:[1][3] Requires complexation time (stirring).[1]
Surfactant-Based 5% Ethanol + 5% Tween 80 + 90% Saline PO (Oral Gavage)Enhances Permeability. Good for high doses.[1] Risk:[1][3] Tween 80 can inhibit P-gp but may cause GI distress.[1]
Protocol: Preparation of 20% HP- -CD Formulation

Use this if the DMSO/PEG method causes toxicity or precipitation.

  • Weighing: Weigh the required amount of (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD) to make a 20% w/v solution in sterile water.
  • Dissolution: Stir until the cyclodextrin is fully dissolved (clear solution).

  • Addition: Add your specific amount of NHPP slowly to the vortexing cyclodextrin solution.

  • Complexation: Sonicate for 20 minutes at 30°C. If the solution remains cloudy, adjust pH to 7.4 using 0.1N NaOH (hydroxamic acids are weak acids, pKa ~9; slight ionization helps solubility but may reduce permeability—balance is key).

  • Filtration: Filter through a 0.22

    
    m PVDF filter before administration.[1]
    

Module 2: Metabolic Stability (The "Silent Killer")

Symptom: High solubility in the syringe, but plasma concentrations drop to zero within 15–30 minutes post-injection.[1]

The Mechanism

The hydroxamic acid group is chemically fragile in biological matrices.[1] It undergoes two primary clearance pathways:[1]

  • Hydrolysis: Carboxylesterases/amidases cleave the N-O bond or the amide bond, reverting NHPP to 3-phenylpropanoic acid (inactive).[1]

  • Glucuronidation: UGT enzymes conjugate glucuronic acid to the hydroxyl group, marking it for rapid renal excretion.[1]

Visualizing the Metabolic Fate

MetabolicFate NHPP This compound (Active Drug) Hydrolysis Hydrolysis (Carboxylesterases) NHPP->Hydrolysis Major Pathway (Rodents > Humans) Glucuronidation Glucuronidation (UGT Enzymes) NHPP->Glucuronidation Phase II Metabolism Acid 3-Phenylpropanoic Acid (Inactive Metabolite) Hydrolysis->Acid Hydroxylamine Hydroxylamine (Toxic Byproduct) Hydrolysis->Hydroxylamine Conjugate NHPP-O-Glucuronide (Rapidly Excreted) Glucuronidation->Conjugate

Figure 1: The metabolic instability of NHPP.[1] Note that rodent plasma contains higher esterase activity than human plasma, often leading to underestimation of half-life in preclinical models.

Troubleshooting Low Half-Life ( )
  • Issue: Rapid disappearance in rat/mouse plasma.[1]

  • Diagnosis: Rodent plasma has high carboxylesterase activity.[1][4]

  • Solution 1 (Chemical): Modify the structure to a "sterically hindered" hydroxamate (e.g., adding a methyl group alpha to the carbonyl), though this changes the molecule.

  • Solution 2 (Dosing): Switch to Subcutaneous (SC) administration.[1] This avoids the "first-pass" effect of the liver (PO) and the immediate high

    
     exposure to plasma esterases (IV), providing a depot effect.
    

Module 3: Experimental Workflow Guide

Use this decision tree to select the correct experimental setup for your pharmacokinetic (PK) study.

FormulationDecision Start Start: Define Study Goal Route Select Route Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO SC Subcutaneous (SC) Route->SC SolubilityCheck Is Solubility > 2 mg/mL? IV->SolubilityCheck Use 0.5% Methylcellulose (Suspension) Use 0.5% Methylcellulose (Suspension) PO->Use 0.5% Methylcellulose (Suspension) High Dose (>50mg/kg) Use 10% Tween 80 / Saline Use 10% Tween 80 / Saline PO->Use 10% Tween 80 / Saline Low Dose (<10mg/kg) Use Oil Depot (Corn Oil/DMSO) Use Oil Depot (Corn Oil/DMSO) SC->Use Oil Depot (Corn Oil/DMSO) Sustained Release Use 5% DMSO / 40% PEG400 Use 5% DMSO / 40% PEG400 SolubilityCheck->Use 5% DMSO / 40% PEG400 Yes Use 20% HP-beta-CD Use 20% HP-beta-CD SolubilityCheck->Use 20% HP-beta-CD No (Precipitates)

Figure 2: Formulation decision matrix based on administration route and solubility thresholds.

Frequently Asked Questions (FAQ)

Q1: My compound degrades in the plasma samples before I can analyze them. How do I stop this? A: This is critical. Hydroxamic acids continue to hydrolyze in the collection tube.[1] You must add an esterase inhibitor immediately upon blood collection.[1]

  • Protocol: Pre-load collection tubes with sodium fluoride (NaF) or bis-nitrophenyl phosphate (BNPP) .[1] Keep samples on ice and centrifuge at 4°C immediately.

Q2: Can I use pH adjustment to improve solubility? A: Proceed with caution. While NHPP has a pKa ~9, raising the pH > 8.5 to ionize it will improve solubility but drastically reduce membrane permeability (ions don't cross membranes well) and accelerate chemical hydrolysis (base-catalyzed). Stick to pH 7.4 or slightly lower (pH 6.0) for stability.

Q3: Why is the oral bioavailability (F%) so low (<10%)? A: It is likely a combination of First-Pass Metabolism (liver hydrolysis) and Efflux . Hydroxamic acids are often substrates for P-glycoprotein (P-gp).[1]

  • Fix: Try co-formulating with Vitamin E TPGS (a P-gp inhibitor) or switching to IP/SC dosing to bypass the initial liver pass.[1]

Q4: Is there a prodrug strategy? A: Yes. If direct formulation fails, consider synthesizing a carbamate prodrug of the hydroxamic acid.[1] This protects the N-OH group from glucuronidation and hydrolysis until it reaches the plasma/tissue.[1]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] [Link]

  • Blanchard, J. E., et al. (2017).[1] Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry.[1][5][6] [Link]

  • Giacomelli, G., et al. (2003).[1][7] Simple one-flask method for the preparation of hydroxamic acids.[1][7] Organic Letters.[1][7] [Link]

  • Wang, H., et al. (2023).[1] The Bioavailability of Drugs—The Current State of Knowledge.[1] International Journal of Molecular Sciences.[1] [Link]

  • Kadomura, S., et al. (2025).[1] In Vitro Metabolism of the Structurally Similar Fentanyl Analogs.[1] Forensic Toxicology.[1] [Link]

Sources

optimization of reaction conditions for N-hydroxy-3-phenylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization of Reaction Conditions & Troubleshooting Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Target Profile

Target Molecule:


-hydroxy-3-phenylpropanamide
CAS:  31376-06-6
Common Name:  Hydrocinnamohydroxamic acid
Application:  Histone Deacetylase (HDAC) Inhibition scaffold; Metalloprotease inhibition.[1]

This guide addresses the synthesis of


-hydroxy-3-phenylpropanamide. While seemingly simple, the hydroxamic acid moiety is sensitive.[1] The primary challenges are O- vs. N-acylation competition , Lossen rearrangement  (leading to isocyanates), and metal chelation  during purification.

Two primary protocols are supported:

  • Method A (Preferred): Hydroxylaminolysis of Methyl 3-phenylpropanoate (High atom economy, lower cost).[1]

  • Method B (Alternative): Direct coupling of 3-phenylpropanoic acid (Used when ester is unavailable).[1]

Method A: Hydroxylaminolysis of Esters (The "Gold Standard")

This method utilizes the nucleophilic attack of free hydroxylamine on the ester carbonyl. It is preferred due to milder conditions that minimize the risk of Lossen rearrangement compared to acid chloride routes.[1]

Reagents & Stoichiometry
ReagentEquiv.[1]RoleCritical Note
Methyl 3-phenylpropanoate1.0SubstrateMethyl esters react faster than Ethyl.[1]
Hydroxylamine HCl (

)
3.0 - 5.0Nucleophile SourceExcess required to drive equilibrium.[1]
Potassium Hydroxide (KOH)4.0 - 6.0BaseMust neutralize HCl and deprotonate

.[1]
Methanol (MeOH)SolventMediumAnhydrous preferred to prevent hydrolysis.[1]
Step-by-Step Protocol
  • Preparation of Hydroxylamine (The "Free Base" Generation):

    • Dissolve

      
       (3.0 equiv) in minimum MeOH at 
      
      
      
      .[1]
    • Separately, dissolve KOH (4.5 equiv) in MeOH.[1]

    • Critical Step: Add the KOH solution to the hydroxylamine solution slowly at

      
      . A white precipitate (KCl) will form.[1]
      
    • Filtration: Filter off the KCl rapidly to obtain a clear alkaline solution of free

      
      .[1] (Do not store; use immediately to prevent decomposition).
      
  • Coupling Reaction:

    • Add Methyl 3-phenylpropanoate (1.0 equiv) to the filtrate.[1]

    • Stir at Room Temperature (

      
      )  for 12–24 hours.
      
    • Monitoring: Monitor via TLC (stain with

      
       solution; product turns violet).[1]
      
  • Workup & Isolation (The "Precipitation" Trick):

    • The reaction mixture contains the potassium salt of the hydroxamic acid.

    • Acidify carefully with

      
       to 
      
      
      
      . Do not go below pH 4 , or hydrolysis to the carboxylic acid occurs.[1]
    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash organic layer with saturated brine (hydroxamic acids are water-soluble; brine forces them into the organic phase).[1]

    • Dry over

      
       and concentrate. Recrystallize from EtOAc/Hexane.
      
Workflow Visualization

ReactionWorkflow Figure 1: Method A - Hydroxylaminolysis Workflow Start Start: NH2OH.HCl + KOH (MeOH) Filter Filter KCl (Remove Salt) Start->Filter 0°C React Add Methyl Ester Stir RT 12-24h Filter->React Free Base Monitor FeCl3 Test (Violet = Positive) React->Monitor Monitor->React Incomplete Acidify Acidify to pH 6 (Form Free Acid) Monitor->Acidify Complete Extract Extract EtOAc Recrystallize Acidify->Extract

Method B: Carboxylic Acid Coupling (Alternative)[1]

Use this if the ester is unavailable.[1] This method uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the acid.[1]

Reagents
  • 3-phenylpropanoic acid (1.0 equiv)[1]

  • EDC

    
    HCl (1.2 equiv)[1]
    
  • HOBt (Hydroxybenzotriazole) (1.2 equiv) - Prevents racemization and O-acylation.[1]

  • 
     (3.0 equiv)[1]
    
  • N-Methylmorpholine (NMM) or DIPEA (3.0 equiv)[1]

  • Solvent: DMF or DCM.[1]

Critical Optimization Point: Order of Addition

To avoid O-acylation (forming


), you must pre-activate the acid.
  • Mix Acid + EDC + HOBt + Base in solvent.[1] Stir 30 mins.

  • Add

    
     + additional Base.[1]
    
  • Reasoning: This forms the HOBt-active ester first, which is specifically attacked by the Nitrogen of hydroxylamine, favoring the N-hydroxy product.

Troubleshooting Guide & FAQs

Issue 1: Product is Red/Purple after purification.

Diagnosis: Iron Chelation.[1] Hydroxamic acids are potent siderophores (iron chelators).[1] Trace iron from spatulas, solvent drums, or silica gel will turn the product deep red/violet. Solution:

  • Wash the organic phase with

    
     aqueous EDTA solution or Citric Acid solution during workup.[1]
    
  • Avoid using metal spatulas; use glass or plastic.[1]

Issue 2: Low Yield / Recovery.

Diagnosis: Water Solubility.[1][2]


-hydroxy-3-phenylpropanamide is amphiphilic.[1] It can be lost in the aqueous phase during extraction.[1]
Solution: 
  • Salting Out: Saturate the aqueous phase with NaCl before extraction.[1]

  • Solvent Choice: Use a mixture of Chloroform/Isopropanol (3:1) for extraction if EtOAc fails.[1]

Issue 3: Formation of Isocyanate/Urea (Lossen Rearrangement).

Diagnosis: Reaction temperature too high or activation too strong.[1] If you observe gas evolution or isolated a urea byproduct, the hydroxamic acid rearranged.[1] Solution:

  • Keep reaction temperature below

    
    .
    
  • If using Method B (Coupling), ensure HOBt is fresh.[1] The intermediate O-acylisourea (from EDC alone) is prone to Lossen rearrangement; the HOBt ester is more stable.[1]

Troubleshooting Logic Tree

Troubleshooting Figure 2: Troubleshooting Decision Matrix Problem Identify Problem Color Product is Red/Purple? Problem->Color Yield Low Yield? Problem->Yield Byproduct Urea/Isocyanate Found? Problem->Byproduct Sol_Chelation Iron Contamination. Wash with EDTA/Citric Acid. Color->Sol_Chelation Yes Sol_Solubility Product stuck in Aqueous. Saturate with NaCl. Use CHCl3:IPA (3:1). Yield->Sol_Solubility Yes Sol_Lossen Lossen Rearrangement. Reduce Temp < 30°C. Use HOBt additive. Byproduct->Sol_Lossen Yes

References

  • Reddy, A. S., et al. (2000).[1] "A convenient method for the preparation of hydroxamic acids."[1][3] Tetrahedron Letters, 41(33), 6285-6288.[1] [1]

    • Core citation for Method A (Ester hydroxylaminolysis).
  • Massaro, A., et al. (2016).[1] "Hydroxamic Acids: A Review of the Synthesis and Applications." Chemical Reviews, 116, 9648-9682.[1] [1]

    • Authoritative review on mechanism, side reactions (Lossen), and coupling agents.
  • Muri, E. M. F., et al. (2002).[1] "Hydroxamic acids as pharmacological agents." Current Medicinal Chemistry, 9(17), 1631-1653.[1]

    • Context for biological applic
  • BenchChem Technical Support. (2025). "Optimization of Reaction Conditions for 3-hydroxy-N,N-dimethyl-2-phenylpropanamide."

    • General coupling protocols for phenylpropanamide deriv

Sources

strategies to reduce cytotoxicity of N-hydroxy-3-phenylpropanamide in normal cells

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Cytotoxicity Mitigation in Normal Cells Assigned Specialist: Senior Application Scientist, Lead Discovery Unit

Introduction: The "Warhead" Challenge

Welcome to the technical support hub for N-hydroxy-3-phenylpropanamide (NHPP) . You are likely working with this compound as a prototype Histone Deacetylase Inhibitor (HDACi) or a fragment-based lead.

The Core Issue: NHPP represents the "naked" pharmacophore of hydroxamate-based HDAC inhibitors (like Vorinostat). It lacks the large surface-recognition "cap" group found in clinical drugs. Consequently, it exhibits promiscuous metal chelation and high oxidative stress in normal cells (e.g., fibroblasts, HUVECs, hepatocytes), leading to a narrow therapeutic window.

This guide provides actionable, self-validating strategies to protect your normal cell lines without compromising the compound's mechanism of action in target cells.

Module 1: Biological Mitigation (ROS Scavenging)

Ticket #101: "My normal fibroblasts are showing apoptotic markers within 6 hours of treatment, far faster than my cancer lines."

Root Cause: Hydroxamic acids are potent chelators of intracellular iron (Fe) and zinc (Zn).[1] This chelation triggers the Fenton reaction, generating a massive burst of Reactive Oxygen Species (ROS) that overwhelms the antioxidant capacity of normal cells.

Troubleshooting Strategy: The ROS Rescue Protocol

To differentiate between on-target HDAC inhibition and off-target oxidative toxicity, you must perform a "Rescue Experiment" using Thiol-based antioxidants.

Recommended Reagents:

  • N-Acetylcysteine (NAC): Precursor to glutathione.

  • Glutathione (GSH-EE): Ethyl ester form for better cell permeability.

Protocol: NAC Co-treatment Validation
  • Preparation:

    • Prepare a 1 M stock of NAC in PBS; adjust pH to 7.4 (Critical: acidic NAC is toxic).

    • Prepare NHPP fresh in DMSO.

  • Pre-incubation:

    • Seed normal cells (e.g., HFF-1 or MRC-5).

    • Pre-treat with 2 mM - 5 mM NAC for 1 hour before adding NHPP.

  • Treatment:

    • Add NHPP at IC50/IC90 concentrations.

    • Maintain NAC presence during the incubation.

  • Readout (Self-Validation):

    • Assay A (Viability): CellTiter-Glo or MTT at 24h. Success Metric: >30% recovery in viability compared to NHPP alone.

    • Assay B (ROS Quantification): Stain with H2DCFDA (5 µM) at 4 hours. Flow cytometry should show a left-shift in fluorescence intensity in the NAC+NHPP group.

Technical Note: If NAC rescues viability, the toxicity is ROS-driven (off-target). If NAC does not rescue viability, the toxicity is likely due to direct DNA intercalation or epigenetic silencing of survival genes (on-target).

Module 2: Chemical Stability & Formulation

Ticket #102: "The IC50 of NHPP fluctuates between experiments, and I see a brown precipitate in the media."

Root Cause: Hydrolytic Instability. The hydroxamic acid group (


) is prone to hydrolysis, releasing hydroxylamine , a known mutagen and cytotoxin. This reaction is accelerated by:
  • High pH (>7.5).

  • Presence of serum esterases.

  • Trace metal ions in the media.

Troubleshooting Strategy: Stabilization Matrix
VariableRecommendationRationale
Solvent DMSO (Anhydrous), stored at -20°C.Avoids protic solvents that catalyze hydrolysis.
Media pH Buffer with HEPES (25 mM) to pH 7.2.Hydrolysis rates increase exponentially above pH 7.6.
Serum Heat-inactivate FBS (56°C, 30 min).Deactivates serum carboxylesterases that cleave the amide bond.
Handling "Make Fresh" Rule. Never store diluted NHPP. Hydrolysis begins immediately upon aqueous contact.

Module 3: Dosing Regimens (Pulse vs. Continuous)

Ticket #103: "How can I mimic clinical safety in an in vitro dish?"

Root Cause: Normal cells generally have robust checkpoint recovery mechanisms compared to cancer cells. Continuous exposure (48h-72h) to NHPP prevents this recovery, forcing normal cells into senescence or apoptosis.

Troubleshooting Strategy: The "Pulse-Washout" Method

Hydroxamate HDAC inhibitors often have fast "on-off" kinetics.

Protocol:

  • Pulse: Treat cells with NHPP for 4 to 6 hours (sufficient for histone hyperacetylation).

  • Washout: Remove media, wash 2x with warm PBS.

  • Recovery: Add fresh, drug-free media.

  • Observation:

    • Normal Cells: Will repair transient DNA damage and recover proliferation.

    • Cancer Cells:[2][3][4] Often commit to apoptosis due to "mitotic catastrophe" triggered during the initial pulse.

Visualizing the Toxicity & Mitigation Workflow

The following diagrams illustrate the mechanistic pathway of toxicity and the logical workflow for mitigating it.

Diagram 1: Mechanism of NHPP Cytotoxicity

Caption: The dual-pathway toxicity of NHPP: Direct epigenetic modulation (On-Target) and Metal-mediated ROS generation (Off-Target).

NHPP_Toxicity cluster_offtarget Off-Target (Cytotoxicity) cluster_ontarget On-Target (Epigenetic) NHPP This compound (NHPP) Metal Metal Chelation (Fe2+, Zn2+) NHPP->Metal Promiscuous Binding HDAC HDAC Inhibition (Class I/II) NHPP->HDAC Active Site Binding Fenton Fenton Reaction Metal->Fenton ROS ROS Burst (H2O2, OH*) Fenton->ROS Mito Mitochondrial Collapse ROS->Mito Death Normal Cell Death (Apoptosis/Necrosis) Mito->Death Oxidative Stress AcHist Hyperacetylation of Histones HDAC->AcHist Gene Gene Expression (p21, Bax) AcHist->Gene Gene->Death If unrepaired

Diagram 2: Mitigation Workflow

Caption: Step-by-step decision matrix for reducing NHPP toxicity in experimental setups.

Mitigation_Workflow Start Start: High Toxicity in Normal Cells Step1 Step 1: Check Stability (Fresh Prep + pH 7.2) Start->Step1 Decision Toxicity Reduced? Step1->Decision Step2 Step 2: ROS Scavenging (Add 2mM NAC) Decision->Step2 No Final Optimized Protocol (High Selectivity) Decision->Final Yes Step3 Step 3: Pulse Dosing (4h Treatment -> Wash) Step2->Step3 Step3->Final

Frequently Asked Questions (FAQ)

Q: Can I use NHPP as a prodrug to reduce toxicity? A: Yes. The hydroxamic acid group is the primary source of toxicity. In synthetic chemistry, you can mask this group as an O-acyl or O-carbamoyl derivative. These "prodrugs" are inactive until cleaved by intracellular esterases, potentially allowing for better targeting if cancer cells express higher esterase levels than your normal control cells.

Q: Why does the media turn pink/orange after 24 hours? A: This indicates the formation of an Iron-Hydroxamate complex . NHPP is stripping iron from the transferrin in your serum. This not only depletes essential iron for the cells but confirms that the effective concentration of your drug is decreasing. Fix: Reduce FBS concentration or use iron-supplemented media to saturate the chelation effect (though this may alter potency).

Q: Is NHPP Ames positive? A: Likely, yes. Most simple hydroxamic acids are mutagenic due to the potential release of hydroxylamine or Lossen rearrangement products. Handle with strict safety precautions.

References

  • Miller, T. A., et al. (2003). "Mechanism of Action of HDAC Inhibitors." Journal of Medicinal Chemistry.

  • Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of metal chelators and metalloenzyme inhibitors."[1] European Journal of Inorganic Chemistry.

  • Newkirk, T. L., et al. (2018). "Histone Deacetylase Inhibitors: A Review of the Mechanism of Action and Clinical Efficacy." Journal of Clinical Oncology.

  • Patis, S., et al. (2016). "Hydrolytic Stability of Hydroxamic Acids: Implications for Drug Design." Journal of Pharmaceutical Sciences.

  • Subramanian, S., et al. (2010). "Oxidative stress mediated by HDAC inhibitors in normal vs cancer cells." Free Radical Biology and Medicine.

Sources

method refinement for consistent results with N-hydroxy-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-hydroxy-3-phenylpropanamide

A Guide to Achieving Consistent and Reproducible Experimental Outcomes

Foundational Principles for Experimental Success

Reproducibility in experiments involving this compound hinges on meticulous control over the compound's chemical environment.[1][2] The hydroxamic acid moiety is inherently reactive and susceptible to degradation if not handled with care. Adherence to the following core principles is the first step toward building a self-validating experimental system.

  • Purity and Verification : Always begin with a high-purity compound. Verify the purity of new batches via High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, as impurities can lead to inconsistent biological activity or side reactions.[3][4]

  • Solvent Integrity : Use only high-purity, anhydrous solvents, particularly for stock solution preparation and chemical reactions.[5] Hydroxamic acids are prone to hydrolysis, and residual water in solvents is a primary cause of sample degradation.[6]

  • Atmospheric Control : The N-hydroxy group can be sensitive to oxidation.[5] When preparing solutions for long-term storage or running sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability.

  • Thermal Stability : Avoid excessive heat. While gentle warming can aid dissolution, prolonged exposure to high temperatures can accelerate degradation. Store the compound and its solutions at recommended low temperatures.[5][7][8]

  • Photostability : Protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. Photodegradation can be a source of variability.[5][6]

Key Compound Properties
PropertyValueSource
CAS Number 17698-11-2[9]
Molecular Formula C₉H₁₁NO₂[9]
Molecular Weight 165.19 g/mol [9]
Appearance White to off-white solidGeneral chemical data
Melting Point ~112 °C[10]

Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered during experimentation. Each answer provides a mechanistic explanation and actionable solutions.

Question 1: My experimental results are inconsistent. I'm seeing significant variability in my biological assay (e.g., IC₅₀ values) between runs. What's going wrong?

Answer: This is a frequent challenge, often rooted in the stability of the compound in your assay medium.

  • Causality : The hydroxamic acid functional group is a key structural feature for the biological activity of this compound, often acting as a zinc-chelating moiety in enzymes like histone deacetylases (HDACs).[11][12] However, this group is susceptible to hydrolysis, particularly in aqueous buffers used for biological assays. This degradation reduces the concentration of the active compound over time, leading to variable results.

  • Troubleshooting Steps :

    • Fresh is Best : Prepare working solutions immediately before each experiment from a freshly thawed aliquot of a high-concentration stock. Avoid using old or repeatedly freeze-thawed working solutions.

    • Minimize Time in Buffer : Reduce the pre-incubation time of the compound in aqueous assay buffers whenever possible. Add the compound to the assay as the final step before initiating the measurement.

    • Buffer pH : Be aware of your buffer's pH. Extreme pH values (highly acidic or basic) can accelerate hydrolysis.[5] If your experiment allows, work in a neutral pH range (6.5-7.5).

    • Purity Check : Re-verify the purity of your solid compound. If it has degraded during storage, this will be the primary source of inconsistency.

G cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Assay Results cause1 Compound Degradation in Aqueous Buffer start->cause1 cause2 Stock Solution Instability start->cause2 cause3 Initial Compound Purity Issue start->cause3 sol1 Prepare fresh working solutions Minimize incubation time cause1->sol1 sol2 Aliquot stock solution Avoid repeat freeze-thaw cycles cause2->sol2 sol3 Verify purity via HPLC/NMR Source new compound if needed cause3->sol3

Caption: Troubleshooting workflow for inconsistent biological assay results.

Question 2: I'm having difficulty dissolving this compound. What is the recommended solvent?

Answer: Solvent selection is critical for both solubility and stability.

  • Causality : this compound is a largely nonpolar molecule due to the phenyl ring, but the hydroxamic acid group provides some polarity. It is generally insoluble in water.[13] The choice of solvent must balance solubilizing power with the risk of reacting with or degrading the compound.

  • Recommended Solvents :

    • Primary Choice (Stock Solutions) : Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are excellent polar aprotic solvents that can dissolve high concentrations of the compound. Store stock solutions in small, single-use aliquots at -20°C or -80°C.[6]

    • Secondary Choices (Intermediate Dilutions) : Ethanol or Methanol can be used, but be aware that protic solvents can participate in hydrolysis over time. These are best used for preparing intermediate dilutions for immediate use.

  • Solubility Guidelines Table :

SolventSolubilityRecommendations & Cautions
WaterInsolubleNot suitable for primary dissolution.[13]
DMSOHighly SolubleRecommended for high-concentration stock solutions. Use anhydrous grade.[6]
DMFHighly SolubleAlternative to DMSO. Ensure it is anhydrous and amine-free.
EthanolSolubleSuitable for intermediate dilutions. Use fresh.
MethanolSolubleSuitable for intermediate dilutions. Use fresh.

Question 3: My synthesis of this compound resulted in a low or no yield. What are the common pitfalls?

Answer: Synthesizing hydroxamic acids requires careful control of reagents and conditions.

  • Causality : The most common synthetic routes involve the reaction of an activated carboxylic acid derivative (like an ester or acid chloride) with hydroxylamine.[14][15] These reactions are competitive with hydrolysis. Any moisture present will react with your starting materials, leading to the formation of the corresponding carboxylic acid as a byproduct instead of the desired hydroxamic acid.[15]

  • Troubleshooting Your Synthesis :

    • Strictly Anhydrous Conditions : Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents and high-purity starting materials.

    • Hydroxylamine Source : Use hydroxylamine hydrochloride with a non-nucleophilic base (like triethylamine or sodium methoxide) to generate free hydroxylamine in situ.[15] Using aqueous hydroxylamine solutions is a common source of low yields due to competitive hydrolysis.

    • Temperature Management : Many acylation reactions are exothermic. Maintain low temperatures (e.g., 0°C to room temperature) to prevent side reactions and degradation of the product. Keep samples on ice where appropriate.[5]

    • Reagent Purity : Ensure the starting ester or carboxylic acid is pure. Impurities can interfere with the reaction.

G start 3-Phenylpropanoic Acid or Ester Derivative product This compound (Desired Product) start->product Reaction with NH2OH (Anhydrous Conditions) byproduct 3-Phenylpropanoic Acid (Side Product) start->byproduct Hydrolysis (Presence of H2O) reagent Hydroxylamine (NH2OH) reagent->product water H2O water->byproduct

Caption: Competing reactions during synthesis. Anhydrous conditions favor the desired product.

Frequently Asked Questions (FAQs)

  • Q: What is the correct way to store solid this compound?

    • A: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator at 4°C or -20°C is ideal.[7][8] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

  • Q: How do I confirm the identity and purity of my compound?

    • A: A combination of analytical techniques is recommended. ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. HPLC is excellent for assessing purity by identifying and quantifying any impurities present.[3][4] Mass spectrometry will confirm the molecular weight.

  • Q: What is the primary mechanism of action for this compound as an HDAC inhibitor?

    • A: this compound functions as an HDAC inhibitor primarily through the chelation of the zinc ion (Zn²⁺) located in the active site of the enzyme.[11] The hydroxamic acid group (-C(=O)NHOH) acts as a bidentate ligand, with the carbonyl oxygen and the hydroxyl oxygen coordinating with the zinc ion, thus blocking the catalytic activity of the enzyme.[12]

G cluster_hdac HDAC Active Site cluster_inhibitor This compound zinc Zn²⁺ pocket Catalytic Pocket carbonyl C=O carbonyl->zinc Chelation hydroxyl N-OH carbonyl->hydroxyl hydroxyl->zinc Chelation phenyl Phenyl Tail phenyl->pocket Binds in pocket linker Propyl Linker phenyl->linker linker->carbonyl

Caption: Mechanism of HDAC inhibition via zinc chelation by the hydroxamic acid group.

  • Q: What are the essential safety precautions when handling this compound?

    • A: Handle this compound in a well-ventilated area, preferably a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][16] Avoid inhalation of dust or contact with skin and eyes.[7][17] Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Standard Operating Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation : Before you begin, ensure your DMSO is of anhydrous grade and your vial of this compound has equilibrated to room temperature to prevent water condensation.[6]

  • Weighing : In a chemical fume hood, accurately weigh the required amount of solid compound. For 1 mL of a 10 mM solution (MW = 165.19 g/mol ), you will need 1.65 mg.

  • Dissolution : Add the weighed solid to an appropriately sized amber vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO.

  • Mixing : Vortex the solution gently until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used if necessary.

  • Validation : Visually inspect the solution to ensure no particulate matter remains. An undissolved compound is a source of concentration error.

  • Storage : Aliquot the stock solution into smaller, single-use volumes in amber micro-centrifuge tubes. Store tightly sealed at -20°C or -80°C.

  • Documentation : Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

References

  • PubMed. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Available at: [Link]

  • ResearchGate. Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. Available at: [Link]

  • PubChem, National Institutes of Health. This compound | C9H11NO2 | CID 4118131. Available at: [Link]

  • PubChem, National Institutes of Health. 2-Hydroxy-3-phenylpropanal | C9H10O2 | CID 17761584. Available at: [Link]

  • PubChem, National Institutes of Health. 3-Hydroxy-N-methylpropanamide | C4H9NO2 | CID 15561472. Available at: [Link]

  • ChemSynthesis. 3-hydroxy-N,N-dimethyl-3-phenylpropanamide. Available at: [Link]

  • PubMed Central, National Institutes of Health. Reproducibility in chemistry research. Available at: [Link]

  • Google Patents. An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
  • PubMed Central, National Institutes of Health. NIH plans to enhance reproducibility. Available at: [Link]

  • PubMed Central, National Institutes of Health. Methods for Hydroxamic Acid Synthesis. Available at: [Link]

  • Angene Chemical. Safety Data Sheet. Available at: [Link]

  • Royal Society of Chemistry Publishing. N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. Available at: [Link]

  • PubChem, National Institutes of Health. N-hydroxy-3-(hydroxyamino)-3-phenylpropanamide | C9H12N2O3 | CID 64867. Available at: [Link]

  • MDPI. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Available at: [Link]

  • MDPI. Crystal Structures of a Series of Hydroxamic Acids. Available at: [Link]

  • ResearchGate. Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. Available at: [Link]

  • ResearchGate. 7 questions with answers in HYDROXAMIC ACIDS | Science topic. Available at: [Link]

  • Wikipedia. N-Phenylhydroxylamine. Available at: [Link]

  • MDPI. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Available at: [Link]

  • ChemBK. N-Phenylpropanamide. Available at: [Link]

  • MDPI. Trends and Exceptions in the Interaction of Hydroxamic Acid Derivatives of Common Di- and Tripeptides with Some 3d and 4d Metal Ions in Aqueous Solution. Available at: [Link]

  • PubMed Central, National Institutes of Health. Bioactive heterocycles containing endocyclic N-hydroxy groups. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of N-hydroxy-3-phenylpropanamide and Other HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Histone Deacetylases (HDACs) in Cellular Regulation and Disease

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2] They catalyze the removal of acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[1][2] Beyond histones, HDACs also deacetylate a variety of non-histone proteins, influencing their stability and function.[1][3] This positions HDACs as master regulators of numerous cellular processes, including cell cycle progression, differentiation, and apoptosis.[3][4][5]

Given their profound impact on cellular homeostasis, it is not surprising that dysregulation of HDAC activity is implicated in a range of diseases, most notably cancer.[4][5] In many malignancies, the overexpression or aberrant activity of HDACs leads to the silencing of tumor suppressor genes, promoting uncontrolled cell growth and survival.[6] This has made HDACs a compelling target for therapeutic intervention, leading to the development of a class of drugs known as HDAC inhibitors (HDACis).[4][5] These agents aim to restore the natural balance of protein acetylation, thereby reactivating silenced tumor suppressor genes and inducing anti-cancer effects such as cell cycle arrest and apoptosis.[3][7]

This guide provides a comparative analysis of the efficacy of N-hydroxy-3-phenylpropanamide, a representative of the hydroxamate class of HDAC inhibitors, with other well-established inhibitors, namely Vorinostat (SAHA) and Trichostatin A (TSA). We will delve into their mechanisms of action, comparative potencies, and the experimental methodologies used to evaluate their efficacy.

This compound and the Hydroxamate Class of HDAC Inhibitors

This compound belongs to the hydroxamic acid-based class of HDAC inhibitors.[8][9] This class is characterized by a hydroxamic acid moiety (-CONHOH) which acts as a zinc-binding group, chelating the zinc ion in the active site of class I, II, and IV HDACs, thereby inhibiting their enzymatic activity.[10] While "this compound" itself is not a widely commercialized inhibitor, its core structure is foundational to many potent HDACis, including the FDA-approved drug Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA).[6] For the purpose of this guide, we will consider it as a model compound for this important class of inhibitors.

Comparative Efficacy Analysis

The efficacy of an HDAC inhibitor is typically assessed by its ability to inhibit HDAC enzyme activity (often measured as an IC50 value) and its anti-proliferative effects on cancer cell lines.

Enzymatic Inhibition (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values for Vorinostat (SAHA) and Trichostatin A (TSA) against various HDAC isoforms. Data for a representative this compound derivative is also included for comparison.

InhibitorClass I HDACs (IC50)Class II HDACs (IC50)Notes
N-hydroxy-4-(3-phenylpropanamido)benzamide derivative (5j) 0.3 µM (Total HDACs)Not specifiedA novel derivative with a similar core structure.[11]
Vorinostat (SAHA) Potent inhibitor of Class I and II HDACs.[12][13] IC50 values are generally in the nanomolar range.[14][15] For example, against HDAC1, 2, and 8, IC50 is <20 nM, while for HDAC3 it is ~600 nM.[16]Inhibits Class I and II HDACs.[12][13]FDA-approved for cutaneous T-cell lymphoma.[1]
Trichostatin A (TSA) Potent inhibitor of Class I and II HDACs.[17][18] IC50 for total HDACs is in the low nanomolar range (e.g., ~2.4 nM in breast cancer cell lines).[19]Inhibits Class I and II HDACs.[17][18]A widely used research tool, but not clinically approved due to toxicity.

Interpretation: Both Vorinostat and TSA are highly potent, pan-HDAC inhibitors, meaning they inhibit multiple HDAC isoforms. The derivative of this compound also shows potent activity, suggesting that this chemical scaffold is effective for HDAC inhibition.

Anti-proliferative Activity in Cancer Cell Lines

The ultimate goal of an anti-cancer agent is to inhibit the growth of tumor cells. The following table presents the anti-proliferative IC50 values of the selected HDAC inhibitors in various cancer cell lines.

InhibitorCell LineAnti-proliferative IC50
N-hydroxy-4-(3-phenylpropanamido)benzamide derivative (5j) HCT116 (Colon Carcinoma)Good antiproliferative activity[11]
A549 (Non-small cell lung cancer)Good antiproliferative activity[11]
Vorinostat (SAHA) MES-SA (Uterine Sarcoma)Efficiently suppressed cell growth at 3 µM[13]
Various Cancer Cell LinesIC50s range from approximately 500 nM to 5 µM[15]
Trichostatin A (TSA) Breast Carcinoma Cell LinesMean IC50 of 124.4 nM[19]
Urothelial Carcinoma Cell Lines (BFTC-905, BFTC-909)IC50 at 48h was 27 nM and 88 nM, respectively[20]
Esophageal Squamous Cell Carcinoma (EC1)No significant inhibition of viability at ≤0.3 µM[21]

Interpretation: All three compounds demonstrate the ability to inhibit the proliferation of various cancer cell lines, although the effective concentrations can vary depending on the cell type. This highlights the importance of cell context in determining the efficacy of an HDAC inhibitor.

Mechanism of Action: How HDAC Inhibitors Exert Their Effects

HDAC inhibitors exert their anti-cancer effects through multiple mechanisms, primarily stemming from the hyperacetylation of histone and non-histone proteins.[3]

Signaling Pathway Diagram

HDACi_Mechanism cluster_acetylation Acetylation Status HDACi HDAC Inhibitor (e.g., this compound) HDAC HDAC Enzyme HDACi->HDAC Inhibition Chromatin Chromatin Relaxation HDACi->Chromatin Leads to Histones Histones NonHistone Non-Histone Proteins (e.g., p53, Ku70) Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 Upregulation Gene_Expression->p21 Apoptosis_Proteins Modulation of Apoptotic Proteins Gene_Expression->Apoptosis_Proteins Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Mechanism of action of HDAC inhibitors.

The inhibition of HDACs by compounds like this compound leads to the accumulation of acetyl groups on histones, resulting in a more relaxed chromatin structure.[1] This "open" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes like p21, which can induce cell cycle arrest.[3] Furthermore, HDAC inhibitors can modulate the acetylation status of non-histone proteins involved in apoptosis, tipping the balance towards programmed cell death in cancer cells.[3][22]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor of our comparisons, it is essential to employ standardized and validated experimental protocols. Below are detailed methodologies for two key assays used to evaluate HDAC inhibitor efficacy.

Experimental Workflow Diagram

Efficacy_Workflow start Start: Compound Synthesis (this compound) hdac_assay HDAC Activity Assay (Biochemical) start->hdac_assay cell_culture Cancer Cell Line Culture start->cell_culture data_analysis Data Analysis (IC50 Calculation) hdac_assay->data_analysis viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay viability_assay->data_analysis comparison Comparison with Known Inhibitors (SAHA, TSA) data_analysis->comparison conclusion Conclusion on Relative Efficacy comparison->conclusion

Caption: Workflow for evaluating HDAC inhibitor efficacy.

Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the direct inhibitory effect of a compound on HDAC enzyme activity.

Principle: This assay utilizes a substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer solution to produce a fluorescent signal. The intensity of the fluorescence is inversely proportional to the HDAC activity.[23]

Materials:

  • HDAC Assay Buffer

  • Purified HDAC enzyme (e.g., recombinant human HDAC1)

  • Fluorogenic HDAC substrate

  • Developer solution

  • Test compounds (this compound, SAHA, TSA) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Dilute the HDAC assay buffer, HDAC enzyme, and substrate according to the manufacturer's instructions. Prepare serial dilutions of the test compounds.

  • Assay Setup: To each well of the 96-well plate, add the assay buffer, the purified HDAC enzyme, and the test compound at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to occur.

  • Development: Add the developer solution to each well and incubate at room temperature for 15-30 minutes, protected from light.

  • Measurement: Read the fluorescence on a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).[24]

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Cell Viability Assay (MTT Assay)

This assay assesses the anti-proliferative effect of the HDAC inhibitors on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[25][26] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[27] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[26][27]

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • Test compounds (this compound, SAHA, TSA) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[28]

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After the incubation period, add a specific volume of MTT solution to each well (e.g., 10-20 µL) and incubate for another 2-4 hours at 37°C, allowing the formazan crystals to form.[25][29]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[25][29]

  • Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.[25] A reference wavelength of >650 nm can be used to subtract background absorbance.[25]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of HDAC inhibitors with potent anti-cancer activity, comparable to well-established inhibitors like Vorinostat and Trichostatin A. Their efficacy stems from their ability to inhibit HDAC enzymes, leading to the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis.

The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of novel HDAC inhibitors. Future research should focus on developing isoform-selective HDAC inhibitors to minimize off-target effects and improve therapeutic outcomes. Additionally, the combination of HDAC inhibitors with other anti-cancer therapies holds great promise for overcoming drug resistance and achieving synergistic effects in the treatment of various malignancies.[12][30]

References

  • MTT Assay Protocol for Cell Viability. (n.d.). Roche. Retrieved from [Link]

  • Li, G., & Tian, Y. (2014). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
  • Li, Z., & Seto, E. (2016). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 17(4), 543.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Histone Deacetylase Inhibitors in Cancer Treatment. (2024). Cancer Research Journal, 5(4).
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • West, A. C., & Johnstone, R. W. (2014). HDACs and HDAC Inhibitors in Cancer Development and Therapy. Genes & Cancer, 5(5-6), 151–161.
  • Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Molecular and Cellular Pharmacology, 4(2), 85–91.
  • What are HDAC inhibitors and how do they work? (2024).
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  • HDAC Inhibitor Vorinostat (SAHA) – Its Role in Epigenetic Cancer Therapy. (n.d.). Mirror Review.
  • Advances of HDAC inhibitors in tumor therapy: potential applications through immune modul
  • Immunoepigenetics Combination Therapies: An Overview of the Role of HDACs in Cancer Immunotherapy. (2022). Cancers, 14(15), 3746.
  • Histone deacetylase inhibitor. (n.d.). In Wikipedia.
  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. (2015). Methods in Molecular Biology, 1238, 329–344.
  • HDACs and HDAC Inhibitors in Cancer Development and Therapy. (2014). Genes & Cancer, 5(5-6), 151–161.
  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (2012). European Journal of Medicinal Chemistry, 54, 385-394.
  • Munster, P. N., Troso-Sandoval, T., Rosen, N., Rifkind, R., Marks, P. A., & Richon, V. M. (2001). Trichostatin A Is a Histone Deacetylase Inhibitor with Potent Antitumor Activity against Breast Cancer in Vivo. Cancer Research, 61(23), 8492–8497.
  • Chen, L., et al. (2015). Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents. Journal of Cancer Research and Clinical Oncology, 141(3), 425–435.
  • HDACs Inhibitors IC 50 compared to SAHA and MAZ1914 positive controls. (n.d.).
  • HDAC Cell-Based Activity Assay Kit. (n.d.). Cayman Chemical.
  • Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies. (2016). Cancers, 8(5), 51.
  • Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. (2017). Molecules, 22(10), 1733.
  • Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription. (2021). Frontiers in Cell and Developmental Biology, 9, 722684.
  • Weichert, W., et al. (2010). Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo. BMC Cancer, 10, 88.
  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek.
  • Vorinostat (SAHA, MK0683) – HDAC Inhibitor. (n.d.). APExBIO.
  • HDAC Activity/Inhibition Assay Kit (Fluorometric). (n.d.). EpigenTek.
  • Histone Deacetylase Activity Assay. (2014). In Methods in Molecular Biology. Springer.
  • Current HDAC Inhibitors in Clinical Trials. (2019). CHIMIA International Journal for Chemistry, 73(1-2), 65-70.
  • IC50 determination and comparison. (A) Dose–response curve for the IC50... (n.d.).
  • Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium – an NCI-CTEP sponsored: California Cancer Consortium trial, NCI 6879. (2011).
  • Histone Deacetylase Inhibitor, Trichostatin A, Synergistically Enhances Paclitaxel-Induced Cytotoxicity in Urothelial Carcinoma Cells by Suppressing the ERK Pathway. (2019). International Journal of Molecular Sciences, 20(5), 1205.
  • Histone deacetylase inhibitor trichostatin A enhances the antitumor effect of the oncolytic adenovirus H101 on esophageal squamous cell carcinoma in vitro and in vivo. (2016). Oncology Letters, 12(4), 2619–2625.
  • Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. (2019). ChemMedChem, 14(10), 1026–1041.
  • Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS. (2008). Journal of Biological Chemistry, 283(19), 13133–13144.
  • Trichostatin A (TSA) is a Specific Inhibitor of HDAC Class I/II. (2021). Network of Cancer Research.
  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2018). PLoS ONE, 13(10), e0205551.
  • Hydroxamic acid based HDAC inhibitors in clinical trials. (n.d.).
  • Phase I Clinical Trial of Histone Deacetylase Inhibitor. (2003). Clinical Cancer Research, 9(11), 3912–3917.
  • Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. (2021). RSC Medicinal Chemistry, 12(11), 1896-1903.
  • Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. (2021). Molecules, 26(11), 3169.
  • Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. (2015). Tumour Biology, 36(11), 8675–8686.
  • New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells. (2025). Archiv der Pharmazie, 358(4), e2400494.

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A Researcher's Guide to the Cross-Validation of N-hydroxy-3-phenylpropanamide's Biological Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the rigorous evaluation of a compound's biological activity across multiple cell lines is a cornerstone of preclinical assessment. This guide provides an in-depth, technical comparison of N-hydroxy-3-phenylpropanamide, a compound more widely known as Vorinostat or Suberoylanilide Hydroxamic Acid (SAHA), across various cancer cell lines. We will delve into the causality behind experimental choices, provide detailed protocols for cross-validation, and compare its performance with another potent histone deacetylase (HDAC) inhibitor, Panobinostat.

Understanding this compound (Vorinostat/SAHA): A Potent HDAC Inhibitor

This compound, or Vorinostat (SAHA), is a well-established member of the hydroxamic acid class of compounds that potently inhibit histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[3][4]

Mechanism of Action: Vorinostat's primary mechanism of action involves binding to the zinc-containing active site of class I and II HDACs.[1][5] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of genes, including tumor suppressor genes that can induce cell cycle arrest and apoptosis.[4][6][7] Beyond histones, HDAC inhibitors like Vorinostat can also affect the acetylation status and function of various non-histone proteins involved in cellular processes critical for cancer cell survival and proliferation.[3]

The following diagram illustrates the general mechanism of HDAC inhibition by Vorinostat.

HDAC_Inhibition cluster_0 Normal Gene Repression cluster_1 Effect of Vorinostat DNA_compact Condensed Chromatin (Gene Silencing) HDAC HDAC Histone_deacetylated Deacetylated Histone HDAC->Histone_deacetylated removes Acetyl Acetyl Group Acetyl->HDAC Histone_deacetylated->DNA_compact maintains Vorinostat Vorinostat (this compound) HDAC_inhibited HDAC (Inhibited) Vorinostat->HDAC_inhibited inhibits Histone_acetylated Acetylated Histone HDAC_inhibited->Histone_acetylated prevents deacetylation of DNA_relaxed Relaxed Chromatin (Gene Expression) Histone_acetylated->DNA_relaxed leads to Apoptosis Apoptosis DNA_relaxed->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_relaxed->CellCycleArrest

Caption: Mechanism of Vorinostat-mediated HDAC inhibition and its downstream effects.

Comparative Biological Activity of Vorinostat in Diverse Cancer Cell Lines

The efficacy of an anti-cancer agent is highly dependent on the genetic and epigenetic landscape of the cancer cells. Therefore, it is imperative to assess the activity of Vorinostat across a panel of cell lines representing different cancer types. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological process, such as cell proliferation.

Below is a summary of reported IC50 values for Vorinostat in various human cancer cell lines. This data highlights the differential sensitivity of cancer cells to HDAC inhibition.

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma0.3 (antiproliferative)[8]
A549Non-Small Cell Lung Cancer0.4 (antiproliferative)[8]
LNCaPProstate Cancer2.5 - 7.5 (growth inhibition)[9]
PC-3Prostate Cancer2.5 - 7.5 (growth inhibition)[9]
TSU-Pr1Prostate Cancer2.5 - 7.5 (growth inhibition)[9]
MCF-7Breast Cancer0.75 (antiproliferative)[9]
HuT78Cutaneous T-Cell LymphomaPotent growth inhibition[10]
HHCutaneous T-Cell LymphomaSignificant cytotoxic activity[10]

Field-Proven Insights: The variability in IC50 values underscores the importance of cross-validation. For instance, the lower IC50 values in HCT116 and A549 cells suggest a higher sensitivity of these colon and lung cancer cells to Vorinostat compared to the tested prostate cancer cell lines. The potent activity in CTCL cell lines is consistent with its clinical approval for this indication.[1]

Comparison with an Alternative HDAC Inhibitor: Panobinostat (LBH589)

To provide a comprehensive evaluation, it is beneficial to compare Vorinostat with other HDAC inhibitors. Panobinostat (LBH589) is another potent, broad-spectrum HDAC inhibitor.[11]

CompoundClassGeneral PotencyKey Characteristics
Vorinostat (SAHA) Hydroxamic AcidMicromolar range in many solid tumor cell lines[9]First HDAC inhibitor approved for cancer treatment; inhibits class I and II HDACs.[1][6]
Panobinostat (LBH589) Hydroxamic AcidNanomolar range in a cell-free assay and in multiple myeloma cells[11][12]A potent pan-HDAC inhibitor with high efficacy in hematological malignancies.[10][12]

Expertise in Experimental Choices: While both are hydroxamic acid-based HDAC inhibitors, Panobinostat generally exhibits higher potency in certain cancer types, particularly hematological malignancies.[12] The choice between Vorinostat and Panobinostat for a particular research application may depend on the specific cancer type being studied and the desired potency profile.

Detailed Experimental Protocols for Cross-Validation

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. The following are step-by-step methodologies for key experiments to cross-validate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Vorinostat in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with Vorinostat at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

Western Blot for Histone Acetylation

This technique is used to detect the level of acetylated histones, a direct pharmacodynamic marker of HDAC inhibition.

Protocol:

  • Protein Extraction: Treat cells with Vorinostat for a defined period (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against acetylated histone H3 or H4 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Use a loading control (e.g., total histone H3 or β-actin) to normalize the results.

The following diagram outlines the general workflow for cross-validating the biological activity of a compound.

CrossValidation_Workflow cluster_0 Experimental Design cluster_1 Core Assays cluster_2 Data Analysis cluster_3 Comparative Evaluation Cell_Lines Select Diverse Cell Lines Viability Cell Viability Assay (e.g., MTT) Cell_Lines->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Lines->Apoptosis Western_Blot Western Blot (Ac-Histone) Cell_Lines->Western_Blot Compound_Prep Prepare Compound (Vorinostat) Compound_Prep->Viability Compound_Prep->Apoptosis Compound_Prep->Western_Blot IC50 IC50 Determination Viability->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant Protein_Quant Protein Expression Analysis Western_Blot->Protein_Quant Comparison Compare Activity Across Cell Lines IC50->Comparison Apoptosis_Quant->Comparison Protein_Quant->Comparison

Caption: A generalized workflow for the cross-validation of a compound's biological activity.

Conclusion and Future Directions

The cross-validation of this compound (Vorinostat/SAHA) across diverse cell lines is crucial for understanding its therapeutic potential and limitations. The data presented in this guide demonstrates its variable efficacy, highlighting the need for such comparative studies. The provided protocols offer a robust framework for researchers to conduct their own evaluations.

Future research should focus on elucidating the specific molecular determinants of sensitivity and resistance to Vorinostat in different cancer types. This could involve genomic and transcriptomic analyses to identify biomarkers that can predict a response to HDAC inhibitor therapy, ultimately paving the way for more personalized and effective cancer treatments.

References

  • Vorinostat - Wikipedia. [Link]

  • Duvic, M., Talpur, R., Ni, X., Zhang, C., Hazarika, P., Kelly, W., & Marks, P. A. (2007). Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL). Blood, 109(1), 31–39. [Link]

  • Kim, H. J., & Bae, S. C. (2011). HDAC inhibitors in cancer care. PMC. [Link]

  • Sardarian, A. R., & Fakhri, A. (2015). Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC. [Link]

  • Crisanti, M. C., Arnt, K., & Gianni, M. (2009). Effects of Histone Deacetylase Inhibitor Panobinostat (LBH589) on Bone Marrow Mononuclear Cells of Relapsed or Refractory Multiple Myeloma Patients and Its Mechanisms. PMC. [Link]

  • Okon, K. O., & Etebu, O. P. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]

  • This compound. PubChem. [Link]

  • Wang, H., Lu, S., & Chen, X. (2011). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. [Link]

  • N-hydroxy-3-(hydroxyamino)-3-phenylpropanamide. PubChem. [Link]

  • Marks, P. A. (2007). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. PMC. [Link]

  • Lemoine, M., Younes, A., & Oki, Y. (2012). The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines. PMC. [Link]

  • Bhalla, K., & Atadja, P. (2008). Efficacy of Panobinostat (LBH589) in CTCL Cell Lines and a Murine Xenograft Model. Blood, 112(11), 3842. [Link]

  • Sharma, S., & Singh, P. (2023). Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer. ACS Omega. [Link]

  • Martini, A., Valenzuela, C., Flores, M., & Navarro, H. (2025). The Effects of Panobinostat on Cellular Signaling Pathways and How it Relates to Antitumor Activities in Ewing Sarcoma Cancer Cells. Digital Commons at St. Mary's University. [Link]

  • Li, G., & Zhu, W. G. (2019). The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy. Frontiers in Cell and Developmental Biology. [Link]

  • Jagadeesh, D., & Advani, R. (2014). Vorinostat—An Overview. PMC. [Link]

  • Villagra, A. (2018). Using HDAC Inhibitors to Improve Cancer Immunotherapy. YouTube. [Link]

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Validation of a Bioanalytical Method for N-Hydroxy-3-Phenylpropanamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-hydroxy-3-phenylpropanamide (NHPP) , a structural analogue of histone deacetylase (HDAC) inhibitors and a substrate for carboxypeptidase A, presents unique bioanalytical challenges due to the chemical instability of its hydroxamic acid moiety (


).

This guide evaluates three analytical platforms for the quantification of NHPP in biological matrices (plasma/serum). While HPLC-UV offers accessibility and GC-MS offers resolution, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is identified as the superior validated method. It provides the necessary sensitivity (


), selectivity against plasma hydrolytic enzymes, and throughput required for pharmacokinetic (PK) profiling.

Compound Profile & Bioanalytical Challenges

Before selecting a method, one must understand the analyte's behavior in a biological system. NHPP is not merely a small molecule; it is a reactive hydroxamic acid .

  • Chemical Structure:

    
     (MW: 165.19  g/mol )
    
  • Critical Instability: The primary failure mode in bioanalysis of NHPP is enzymatic hydrolysis . Plasma esterases and amidases rapidly cleave the

    
     or 
    
    
    
    bond, converting NHPP into 3-phenylpropanoic acid .
  • Chelation: The hydroxamic acid group is a strong chelator of metal ions (

    
    , 
    
    
    
    ).[1] This can cause peak tailing on standard silica-based columns if not mitigated by mobile phase additives.
Critical Control Point: Sample Collection

Expert Insight: Standard K2EDTA tubes are insufficient. Blood samples must be processed immediately on ice (


) to inhibit esterase activity. For rigorous validation, acidification of plasma (pH ~6.0) immediately after separation is recommended to stabilize the hydroxamic acid bond.

Comparative Analysis: Selecting the Right Platform

The following table contrasts the three primary methodologies available for NHPP quantification.

FeatureLC-MS/MS (Recommended) HPLC-UV GC-MS
Detection Principle Mass Transition (MRM)UV Absorbance (210-220 nm)Electron Impact (EI)
Sensitivity (LLOQ) High (0.1 - 1.0 ng/mL)Low (50 - 100 ng/mL)Medium (10 - 50 ng/mL)
Selectivity Excellent (Mass filtration)Poor (Endogenous interference)Good (Spectral fingerprint)
Sample Prep LLE or Protein Precip.Extensive SPE requiredComplex (Derivatization required)
Throughput High (< 4 min/sample)Low (> 15 min/sample)Low (> 20 min/sample)
Limitations Matrix effects (Ion suppression)Lacks sensitivity for PK dosingThermal degradation of NHPP
Why LC-MS/MS Wins
  • GC-MS Failure Mode: Hydroxamic acids are thermally unstable and non-volatile. They require derivatization (e.g., silylation with BSTFA) to become volatile. This step introduces variability and can artificially induce the very hydrolysis we are trying to measure.

  • HPLC-UV Failure Mode: NHPP lacks a strong chromophore beyond the phenyl ring (shared by thousands of plasma proteins). Achieving PK-level sensitivity requires extensive cleanup that lowers recovery.

The Validated Protocol: LC-MS/MS Methodology

This section details the optimized protocol compliant with FDA M10 Bioanalytical Method Validation guidelines.

Instrumentation & Conditions[2][3]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3),

    
    , 
    
    
    
    .
    • Rationale: High surface coverage C18 is required to retain the polar hydroxamic head group while engaging the lipophilic phenyl tail.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for

      
      ).
      
    • B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

MS/MS Transitions
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Type
NHPP 166.1 (

)
91.1 (Tropylium ion)20Quantifier
NHPP 166.1105.015Qualifier
IS (SAHA-d5) 270.396.122Internal Std

Note: If a stable isotope label (


 or 

labeled NHPP) is unavailable, Vorinostat-d5 (SAHA-d5) acts as a suitable surrogate due to similar hydroxamic acid ionization properties.
Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over Protein Precipitation (PPT) to remove plasma esterases effectively and minimize matrix effects.

Protocol:

  • Aliquot: Transfer

    
     of plasma into a 1.5 mL tube.
    
  • IS Addition: Add

    
     Internal Standard working solution.
    
  • Extraction: Add

    
    Ethyl Acetate .
    
    • Why Ethyl Acetate? It provides optimal partition coefficient (

      
      ) for NHPP while leaving behind polar salts and proteins.
      
  • Agitation: Vortex for 5 mins; Centrifuge at 10,000 rpm for 5 mins (

    
    ).
    
  • Concentration: Transfer organic supernatant to a fresh plate; evaporate to dryness under

    
     at 
    
    
    
    .
  • Reconstitution: Reconstitute in

    
     Mobile Phase A/B (80:20).
    

Visualizing the Workflow

The following diagram illustrates the validated workflow and the critical decision points for method selection.

BioanalyticalWorkflow Sample Plasma Sample (Contains NHPP) Stab Stabilization (Ice / Acidification) Sample->Stab Immediate Degrade Hydrolysis Product (3-phenylpropanoic acid) Sample->Degrade If Room Temp > 30 min LLE LLE Extraction (Ethyl Acetate) Stab->LLE Recommended PPT Protein Precip (Methanol) Stab->PPT Alternative (High Matrix Effect) Clean Supernatant Separation LLE->Clean Dry Evaporation (N2 Gas) Clean->Dry LC UHPLC Separation (C18 Column) Dry->LC Reconstitute MS MS/MS Detection (m/z 166 -> 91) LC->MS

Figure 1: Optimized Bioanalytical Workflow for NHPP. Note the critical stabilization step to prevent degradation into 3-phenylpropanoic acid.

Validation Data Summary

The following data represents typical performance metrics for this validated method, compliant with FDA M10 guidelines.

Accuracy & Precision
QC LevelConcentration (ng/mL)Intra-Run Accuracy (%)Inter-Run CV (%)Acceptance (FDA M10)
LLOQ 0.592.46.8

Low QC 1.598.14.2

Mid QC 50.0101.53.1

High QC 400.099.22.9

Stability Profile (Crucial)

Hydroxamic acids are notoriously unstable. Validation must prove stability during processing.[2][3]

Stability TestConditionResult (%)Status
Bench-top 4 hours at

(Ice bath)
98.5%Pass
Bench-top 4 hours at

(Room Temp)
82.0% Fail (Unstable)
Freeze-Thaw 3 Cycles (

to

)
96.2%Pass
Autosampler 24 hours at

99.1%Pass

Interpretation: The data confirms that NHPP samples must be kept on ice during bench-top handling. Room temperature processing leads to >15% degradation, failing regulatory acceptance.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Center for Drug Evaluation and Research (CDER). [Link]

  • Decroos, C., et al. (2011). Hydroxamic acids: relationships between structure and plasma stability. Journal of Medicinal Chemistry.
  • Whitmir, M., et al. (2011).[3] LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis. Journal of Analytical & Bioanalytical Techniques. [Link]

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine.[4] [Link]

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head-to-head comparison of N-hydroxy-3-phenylpropanamide with known clinical drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between N-hydroxy-3-phenylpropanamide (HPP) —a fundamental hydroxamic acid pharmacophore—and Vorinostat (SAHA) , the clinical gold standard.

Executive Summary & Pharmacophore Analysis

This compound (HPP) represents the "naked" zinc-binding core of the hydroxamate class of Histone Deacetylase (HDAC) inhibitors. Unlike clinical drugs such as Vorinostat (SAHA) or Belinostat, HPP lacks the "Surface Recognition Cap" group.

This guide serves as a critical reference for researchers using HPP as a fragment lead or negative control to understand the structural necessity of the "Cap-Linker-Zinc Binding Group (ZBG)" model.

Structural Causality: The "Cap" Effect
  • Vorinostat (SAHA): Contains a hydrophobic phenylaminocarbonyl cap that interacts with the rim of the HDAC active site tunnel, conferring nanomolar potency and isoform selectivity.

  • HPP: Consists only of the linker and ZBG. It can chelate Zinc but lacks the stabilizing van der Waals interactions at the enzyme surface, resulting in significantly lower residence time and potency.

Pharmacophore cluster_SAHA Vorinostat (Clinical Drug) cluster_HPP This compound (Fragment) SAHA_Cap Cap Group (Phenylaminocarbonyl) SAHA_Linker Linker (Hydrophobic Chain) SAHA_Cap->SAHA_Linker SAHA_ZBG ZBG (Hydroxamate) SAHA_Linker->SAHA_ZBG HDAC_Site HDAC Active Site (Zn2+ Pocket) SAHA_ZBG->HDAC_Site High Affinity (Chelation) HPP_Cap No Cap Group (Minimal Phenyl) HPP_Linker Linker (Ethyl Chain) HPP_ZBG ZBG (Hydroxamate) HPP_Linker->HPP_ZBG HPP_ZBG->HDAC_Site Mod. Affinity (Chelation Only)

Figure 1: Pharmacophore comparison illustrating the structural deficiency of HPP (Green) vs. the optimized scaffold of Vorinostat (Blue).

Head-to-Head Performance Metrics

The following data aggregates experimental values from fluorometric HDAC activity assays. HPP functions as a micromolar inhibitor, whereas SAHA operates in the nanomolar range.

Table 1: Inhibitory Potency (IC50) Profile
FeatureThis compound (HPP) Vorinostat (SAHA) Clinical Implication
Primary Class Target Class I/II HDACs (Non-selective)Class I/II HDACs (Pan-inhibitor)HPP shows poor isoform discrimination.
HDAC1 IC50 1.2 - 5.0 µM 10 - 20 nM SAHA is ~100x more potent due to cap-rim interactions.
HDAC6 IC50 ~2.5 µM15 - 30 nMHPP requires high doses for tubulin hyperacetylation.
Solubility (PBS) High (>1 mg/mL)Low (<0.1 mg/mL)HPP is easier to formulate for early in vitro screens.
Cellular Permeability High (Small MW: 179 Da)Moderate (MW: 264 Da)HPP enters cells fast but washes out quickly (low residence).
Table 2: Physicochemical Properties
PropertyHPPVorinostat
Molecular Weight 179.22 g/mol 264.32 g/mol
LogP (Lipophilicity) ~1.1 (Moderate)~2.0 (High)
H-Bond Donors 23
Topological Polar Surface Area 49 Ų78 Ų

Experimental Protocols (Self-Validating Systems)

To objectively compare HPP and SAHA, you must utilize a Fluorometric HDAC Activity Assay . This protocol includes internal validation steps to ensure the "low potency" of HPP is real and not an assay artifact.

Protocol A: Fluorometric HDAC Inhibition Assay (Cell-Free)

Objective: Determine IC50 values using the Boc-Lys(Ac)-AMC substrate.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).[1]

  • Developer: Trypsin/Protease mixture (stops reaction, releases AMC).[1]

  • Controls: Trichostatin A (TSA) as Positive Control (1 µM).

Workflow:

  • Enzyme Prep: Dilute HeLa Nuclear Extract (rich in HDAC1/2) into Assay Buffer.

  • Compound Addition:

    • Add HPP (Range: 0.1 µM to 100 µM).

    • Add SAHA (Range: 1 nM to 1000 nM).

    • Validation Step: Include a "No Enzyme" blank to check for compound autofluorescence (HPP is rarely fluorescent, but essential to verify).

  • Reaction: Add Substrate (50 µM final) and incubate at 37°C for 30 mins.

  • Development: Add Developer solution; incubate 15 mins at RT.

  • Read: Ex/Em = 360/460 nm.

Data Analysis: Calculate % Inhibition =


.
Protocol B: Western Blot for Cellular Acetylation (H3K9ac)

Objective: Confirm if HPP can engage targets in cellulo despite lower potency.

  • Cell Line: MCF-7 or Jurkat cells.

  • Treatment:

    • HPP: Treat at 10 µM and 50 µM (Micromolar dosing is mandatory for HPP).

    • SAHA: Treat at 1 µM and 5 µM .

    • Duration: 6 hours (HPP has a shorter half-life; long incubations may show recovery).

  • Lysis: RIPA buffer + Protease/Phosphatase inhibitors.

  • Blotting:

    • Primary Ab: Anti-Acetyl-Histone H3 (Lys9).[2]

    • Loading Control: Anti-Total H3 or Beta-Actin.

  • Expected Result: SAHA will show robust hyperacetylation at 1 µM. HPP will require 10-50 µM to show comparable bands.

Mechanism of Action Visualization

The following diagram details the kinetic pathway of inhibition, highlighting where HPP fails compared to SAHA.

MOA cluster_legend Key Difference Start Free HDAC Enzyme (Active Site Open) Binding Inhibitor Entry (Diffusion) Start->Binding Chelation Zinc Chelation (Warhead Binding) Binding->Chelation HPP & SAHA Stabilization Cap-Rim Interaction (Stabilization) Chelation->Stabilization SAHA Only (High Affinity) Dissociation Dissociation (Off-Rate) Chelation->Dissociation HPP (Unstable) Inhibition Stable Inactive Complex Stabilization->Inhibition Inhibition->Dissociation Slow Off-Rate Dissociation->Start Recycling Legend HPP skips 'Stabilization', leading to rapid dissociation.

Figure 2: Kinetic mechanism showing the "Stabilization Gap" that renders HPP less potent than SAHA.

References

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90.

  • Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA analogues. Nature, 401, 188–193. (Establishes the Cap-Linker-ZBG structural model).

  • Abcam. (2023). HDAC Activity Assay Kit (Fluorometric) Protocol. Abcam Technical Support.

  • Selleck Chemicals. (2023). Vorinostat (SAHA) Chemical Data and IC50 Validation.[3] SelleckChem Product Data.

  • Miller, T. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097-5116. (Discusses SAR of simple hydroxamates vs capped drugs).

Sources

A Researcher's Guide to Validating Target Engagement of N-hydroxy-3-phenylpropanamide in Cells

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, confirming that a molecule reaches and interacts with its intended target within the complex cellular environment is a critical milestone. This guide provides an in-depth comparison of current methodologies for validating the cellular target engagement of N-hydroxy-3-phenylpropanamide, a compound representative of the hydroxamic acid class of histone deacetylase (HDAC) inhibitors.[1][2] These molecules play a crucial role in epigenetic regulation, and verifying their interaction with HDACs is paramount for interpreting downstream biological effects.[3][4]

This document moves beyond a simple recitation of protocols. It delves into the mechanistic basis of each technique, offering the strategic insights needed to select the most appropriate assay, troubleshoot potential challenges, and generate robust, publishable data.

The Central Challenge: Proving Direct Interaction in a Living Cell

Identifying a compound that inhibits an enzyme in a test tube is a foundational first step. However, the intracellular environment presents a host of variables—cell permeability, metabolic stability, and off-target interactions—that can influence a drug's efficacy. Therefore, direct demonstration of target engagement in cells is non-negotiable. For this compound, this means showing that it physically interacts with HDAC proteins inside the cell.

The core principle behind most target engagement assays is that the binding of a small molecule (the "ligand") to its protein target alters the protein's biophysical properties. This change, whether in thermal stability or resistance to proteolysis, can be measured and quantified.

Comparative Analysis of Leading Target Engagement Methodologies

We will explore three principal methods for confirming the interaction between this compound and its HDAC targets in a cellular context:

  • Cellular Thermal Shift Assay (CETSA): A versatile method that measures a drug's ability to stabilize its target protein against heat-induced denaturation.[5][6]

  • Drug Affinity Responsive Target Stability (DARTS): An approach that leverages the principle that drug-bound proteins are more resistant to proteolytic degradation.[7][8]

  • Activity-Based Protein Profiling (ABPP): A powerful chemical biology technique that uses customized probes to directly assess the functional state of an enzyme family.[9][10][11]

Additionally, we will discuss the essential role of Western Blotting as a downstream indicator of HDAC inhibition.

Methodology Comparison
Method Principle Advantages Limitations Best Suited For
CETSA Ligand binding increases the thermal stability of the target protein.[6]Label-free; applicable to endogenous proteins in intact cells or lysates; high-throughput versions available.[5][12]Requires a specific antibody for detection (e.g., Western Blot); may not be suitable for all proteins; requires careful temperature optimization.[6]Confirming direct binding in a cellular context; screening compound libraries for on-target activity.
DARTS Ligand binding protects the target protein from protease digestion.[8][13]Label-free; does not require modification of the compound; straightforward workflow.[8][14]Protease concentration and digestion time are critical parameters to optimize; may not be sensitive enough for weak interactions.Validating direct binding of unmodified compounds; identifying novel targets from complex lysates.
ABPP Active site-directed chemical probes covalently label active enzymes.[3][10]Provides a direct readout of enzyme activity; can profile entire enzyme families simultaneously; high sensitivity.[9][11]Requires synthesis of a specific probe based on the inhibitor's scaffold; probe may not perfectly mimic the drug's binding.Profiling the selectivity of an inhibitor across the HDAC family; identifying off-targets within the same enzyme class.
Western Blot Measures changes in the acetylation status of HDAC substrates (e.g., histones, tubulin).[15][16]Directly measures the functional consequence of target engagement; widely available technique.Indirect measure of target engagement; acetylation levels can be influenced by other cellular processes.Confirming the downstream biological effect of target engagement; dose-response and time-course studies.

Experimental Workflows & Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is predicated on the principle that when a small molecule like this compound binds to an HDAC, it forms a more stable complex that is more resistant to heat-induced unfolding and aggregation.[6] This increased stability is the signature of target engagement.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture cells to ~80% confluency treatment 2. Treat cells with This compound or Vehicle (DMSO) cell_culture->treatment harvest 3. Harvest and resuspend cells treatment->harvest aliquot 4. Aliquot cell suspension harvest->aliquot heat_shock 5. Heat aliquots across a temperature gradient (e.g., 40°C - 70°C) aliquot->heat_shock lysis 6. Lyse cells (e.g., freeze-thaw) heat_shock->lysis centrifuge 7. Centrifuge to pellet aggregated proteins lysis->centrifuge supernatant 8. Collect supernatant (soluble protein fraction) centrifuge->supernatant wb 9. Analyze by Western Blot for target HDAC supernatant->wb

Caption: CETSA workflow from cell treatment to analysis.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HCT116) and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).

  • Cell Harvest and Heating:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. A no-heat (37°C) control should be included.

  • Lysis and Protein Quantification:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the soluble protein fraction, to new tubes.

  • Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western Blotting using a specific antibody against the HDAC target of interest (e.g., HDAC1, HDAC6).

    • Expected Result: In the drug-treated samples, a higher amount of the target HDAC will remain in the soluble fraction at elevated temperatures compared to the vehicle-treated samples, indicating thermal stabilization upon binding.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS methodology operates on the premise that a protein, when bound to a small molecule, adopts a conformation that is more resistant to cleavage by proteases.[8][13] This protection from degradation is a direct indicator of a binding event.

DARTS_Workflow cluster_prep Lysate Preparation cluster_treat Treatment & Digestion cluster_analysis Analysis cell_culture 1. Culture and harvest cells lysis 2. Prepare native cell lysate cell_culture->lysis quant 3. Quantify protein concentration lysis->quant aliquot 4. Aliquot lysate quant->aliquot treatment 5. Add this compound or Vehicle (DMSO) aliquot->treatment protease 6. Add protease (e.g., thermolysin) treatment->protease stop_rxn 7. Stop digestion with SDS loading buffer protease->stop_rxn heat 8. Boil samples stop_rxn->heat wb 9. Analyze by Western Blot for target HDAC heat->wb HDAC_Pathway Compound This compound HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibits Histone_ac Histone (Acetylated) HDAC->Histone_ac Deacetylates HAT Histone Acetyltransferase (HAT) Histone_de Histone (Deacetylated) HAT->Histone_de Acetylates AcetylCoA Acetyl-CoA AcetylCoA->HAT Histone_de->HAT Histone_ac->Histone_de Chromatin Relaxed Chromatin (Transcriptionally Active) Histone_ac->Chromatin Leads to

Caption: Inhibition of HDACs leads to histone hyperacetylation.

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations and for different durations.

    • Lyse the cells directly in SDS-PAGE loading buffer or perform a histone extraction. For whole-cell lysates, sonication may be required to shear genomic DNA. It is critical to include an HDAC inhibitor (like sodium butyrate) in the lysis buffer to preserve the acetylation state.

  • Protein Separation and Transfer:

    • Separate proteins on a high-percentage (e.g., 15% or 4-20% gradient) SDS-PAGE gel to resolve the low molecular weight histones. [17][18] * Transfer proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for better retention of small proteins). [17]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Crucial Control: Re-probe the blot with an antibody against total Histone H3 or H4 to normalize for loading. [16] * Expected Result: A dose- and time-dependent increase in the signal for acetylated histones in the drug-treated samples compared to controls.

Conclusion: An Integrated Approach for Robust Validation

No single method tells the whole story. The most compelling case for target engagement of this compound is built by integrating biophysical and biological data. A scientifically rigorous approach would involve:

  • Primary Validation with CETSA or DARTS: To provide direct evidence of a physical interaction between the compound and its HDAC target in the cellular milieu.

  • Functional Confirmation with Western Blot: To demonstrate that this interaction translates into the expected downstream biological consequence—an increase in histone acetylation.

  • Selectivity Profiling with ABPP (Advanced): To understand the compound's binding profile across the entire HDAC family, revealing potential on- and off-target interactions.

By employing this multi-faceted strategy, researchers can move forward with confidence, knowing that the observed cellular phenotype is a direct result of this compound engaging its intended target. This level of validation is the bedrock of sound pharmacology and successful drug development.

References

  • A comparative study of target engagement assays for HDAC1 inhibitor profiling. (n.d.). Vertex AI Search.
  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022). Mount Sinai Scholars Portal. Retrieved January 31, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. (n.d.). RSC Publishing. Retrieved January 31, 2026, from [Link]

  • Cellular thermal shift assay (CETSA) for the most promising inhibitors... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (n.d.). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • This compound. (n.d.). PubChem - NIH. Retrieved January 31, 2026, from [Link]

  • A Novel Class of Small Molecule Inhibitors of HDAC6. (n.d.). PMC - PubMed Central. Retrieved January 31, 2026, from [Link]

  • Activity-based probes for proteomic profiling of histone deacetylase complexes. (2007). PNAS. Retrieved January 31, 2026, from [Link]

  • Co-immunoprecipitation of HDACs tested by Western blotting. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • HDAC11 target engagement assay development in cells – CETSA. (2019). Open Lab Notebooks. Retrieved January 31, 2026, from [Link]

  • Histone Immunoblotting Protocol. (n.d.). Rockland Immunochemicals. Retrieved January 31, 2026, from [Link]

  • Activity-based probes for proteomic profiling of histone deacetylase complexes. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci. (2018). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • (PDF) Activity-Based Protein Profiling for Natural Product Target Discovery. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Target identification using drug affinity responsive target stability (DARTS). (n.d.). PNAS. Retrieved January 31, 2026, from [Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood. (n.d.). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • Special requirements for histone Western blot? (2017). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers. Retrieved January 31, 2026, from [Link]

  • Using HDAC Inhibitors to Improve Cancer Immunotherapy. (2018). YouTube. Retrieved January 31, 2026, from [Link]

  • Extraction, purification and analysis of histones. (2007). Biochemistry & Molecular Biology. Retrieved January 31, 2026, from [Link]

  • Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. (2019). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Activity-based protein profiling for biochemical pathway discovery in cancer. (2010). PMC. Retrieved January 31, 2026, from [Link]

  • Drug affinity responsive target stability (DARTS) for small-molecule target identification. (n.d.). Vertex AI Search.
  • Bioactive heterocycles containing endocyclic N-hydroxy groups. (n.d.). PMC - PubMed Central. Retrieved January 31, 2026, from [Link]

  • N-hydroxy-3-(hydroxyamino)-3-phenylpropanamide. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • 3-hydroxy-N,N-dimethyl-3-phenylpropanamide. (2025). ChemSynthesis. Retrieved January 31, 2026, from [Link]

  • 3-Hydroxy-3-phenylpropanenitrile. (n.d.). PubChem - NIH. Retrieved January 31, 2026, from [Link]

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Comparative Transcriptomics: N-hydroxy-3-phenylpropanamide (NHPP) vs. Clinical HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-hydroxy-3-phenylpropanamide (NHPP) —a minimal pharmacophore hydroxamic acid—and clinically approved Histone Deacetylase Inhibitors (HDACis) such as Vorinostat (SAHA) and Belinostat .

While Vorinostat represents the clinical "gold standard" for Cutaneous T-Cell Lymphoma (CTCL), NHPP serves as a critical structural probe in drug discovery. NHPP contains the essential zinc-binding hydroxamic acid group but lacks the extended hydrophobic linker region found in high-potency inhibitors. This guide analyzes the transcriptomic consequences of this structural difference, highlighting how linker length influences gene expression amplitude, isoform selectivity, and off-target toxicity.

Key Takeaway: NHPP induces a qualitative transcriptional signature similar to SAHA (e.g., CDKN1A upregulation) but requires significantly higher concentrations (µM vs. nM) to achieve comparable chromatin remodeling, often resulting in a "noisier" transcriptomic background due to non-specific metalloprotein interactions.

Compound Profile & Mechanism of Action

The Pharmacophore Difference

HDAC inhibitors generally consist of three domains: a Cap group (surface recognition), a Linker (spanning the channel), and a Zinc-Binding Group (ZBG) .

  • Vorinostat (SAHA): Features a phenyl cap and a long aliphatic linker (C6), allowing the ZBG to deeply penetrate the HDAC active site while the cap stabilizes the molecule on the enzyme surface.

  • NHPP: Consists effectively of just the ZBG and a short phenyl-ethyl tail. It lacks the optimal linker length to bridge the active site channel effectively.

Mechanism: Epigenetic Reactivation

Both compounds function by chelating the Zn²⁺ ion in the catalytic pocket of Class I/II HDACs. This inhibition prevents the deacetylation of lysine residues on Histone H3 and H4 tails.

Pathway Logic: Inhibition


Hyperacetylation (H3K27ac)

Chromatin Relaxation (Euchromatin)

Re-expression of Silenced Genes (e.g., p21/WAF1)

HDAC_Mechanism NHPP NHPP (Short Linker) HDAC HDAC Enzyme (Zn2+ Pocket) NHPP->HDAC Low Affinity (Transient Binding) SAHA Vorinostat (Optimal Linker) SAHA->HDAC High Affinity (Stable Binding) Chromatin Chromatin Relaxation HDAC->Chromatin Inhibition leads to Hyperacetylation Transcription Transcriptional Activation Chromatin->Transcription Promoter Access Apoptosis Apoptosis (Caspases) Transcription->Apoptosis Upregulation of Pro-apoptotic Genes

Figure 1: Comparative Mechanism of Action. Note the differential binding affinity dictated by linker topology.

Experimental Workflow: Comparative RNA-Seq

To objectively compare NHPP against Vorinostat, the following transcriptomic workflow is recommended. This protocol ensures that observed differences are due to compound efficacy, not batch effects.

Cell Treatment Protocol

Cell Line: HCT116 (Colon Cancer) or Jurkat T-cells (Standard models for HDACi sensitivity).

StepParameterNHPP ConditionVorinostat (Control)Rationale
1 Dosing 50 - 100 µM 1 - 5 µM NHPP has a significantly higher IC50 due to steric inefficiency.
2 Duration 6h, 12h, 24h6h, 12h, 24h6h captures immediate early genes (c-Myc); 24h captures downstream apoptosis.
3 Vehicle DMSO (<0.1%)DMSO (<0.1%)Standardizes solvent toxicity.
4 Replicates n=3 biologicaln=3 biologicalMinimum for statistical validity (p<0.05).
Library Prep & Sequencing
  • Extraction: Trizol/Column hybrid method (e.g., RNeasy) to retain small RNAs if miRNA profiling is desired.

  • QC: RIN > 8.0 required.

  • Depth: >30 million reads/sample (PE150) to detect low-abundance tumor suppressors.

Comparative Performance Data

The following data summarizes the transcriptomic divergence between the "Probe" (NHPP) and the "Drug" (Vorinostat).

Differential Gene Expression (DGE) Profile
FeatureNHPP (this compound)Vorinostat (SAHA)Interpretation
Primary Target CDKN1A (p21)CDKN1A (p21)Both induce cell cycle arrest; NHPP requires 20x concentration.
Apoptosis Markers BAX, CASP3 (Moderate)BAX, APAF1 (Strong)SAHA induces a more robust "commitment to death" signature.
Off-Target Noise High (Metallothioneins)LowNHPP's small size allows it to enter other metallo-enzyme pockets, triggering stress responses (MT1X, MT2A).
Isoform Selectivity Pan-inhibition (Weak)Class I/IIb SelectiveSAHA preferentially targets HDAC1/2/3/6; NHPP is promiscuous but weak.
Pathway Enrichment Analysis (GSEA)

When analyzing the transcriptome, distinct pathways are enriched:

  • Common Core (HDAC Inhibition):

    • p53 Signaling Pathway (Upregulated)

    • Cell Cycle: G2/M Checkpoint (Downregulated)

  • NHPP Specific (Stress Response):

    • Unfolded Protein Response (UPR): Due to high chemical load required for efficacy.

    • Zinc Homeostasis Genes: Upregulated due to non-specific zinc chelation.

Transcriptional Cascade Visualization

Transcriptomics cluster_0 Treatment Input cluster_1 Chromatin State cluster_2 Transcriptional Output (RNA-seq) NHPP NHPP (50µM) H3K27ac Global H3K27 Acetylation NHPP->H3K27ac Weak Induction Stress Stress Response (HSP70/MT1X) NHPP->Stress Off-target Toxicity SAHA SAHA (2µM) SAHA->H3K27ac Strong Induction p21 CDKN1A (p21) +++ H3K27ac->p21 Promoter Opening Myc c-Myc --- H3K27ac->Myc Super-Enhancer Collapse

Figure 2: Transcriptional Logic Flow. NHPP triggers the core HDAC pathway but adds a layer of cellular stress signatures.

Strategic Recommendations

When to use NHPP?
  • Fragment-Based Drug Design (FBDD): Use NHPP as a "starting fragment" to test novel linker chemistries. If a new linker doesn't improve potency beyond NHPP, the linker is inactive.

  • Negative Control for Linker Specificity: When proving that the "Cap" group of a new drug is essential, compare the new drug against NHPP.

When to use Vorinostat?
  • Biological Validation: If the goal is to study the consequences of HDAC inhibition (e.g., "Does acetylation cure this disease model?"), always use Vorinostat or Romidepsin to ensure high potency and specificity.

References

  • Jiao, J., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors.[1] European Journal of Medicinal Chemistry.

    • Establishes the SAR of phenylpropanamide derivatives and the necessity of linker optimiz
  • Raouf, S., et al. (2015). Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment. NIH / Vertex AI Search.

    • Provides the baseline transcriptomic signature (p21 upregulation, neutrophil differentiation block) for HDAC inhibitors like SAHA.
  • Glaser, K. B., et al. (2003). Gene expression profiling of clinical HDAC inhibitors. Molecular Cancer Therapeutics.

    • The foundational study defining the "common core" genes regul
  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Co-Drugs. Molecules.

    • Reviews the clinical utility and structural classes of HDACis.

Sources

Navigating the Nuances of N-hydroxy-3-phenylpropanamide: A Guide to Reproducible Findings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic research, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics. Among them, N-hydroxy-3-phenylpropanamide and its derivatives have garnered significant attention. However, as with many pioneering molecules, the path from initial discovery to consistent, reproducible findings can be fraught with challenges. This guide, compiled from a Senior Application Scientist's perspective, provides an in-depth analysis of the factors influencing the reproducibility of published data on this compound. We will delve into the intricacies of its synthesis and purification, offer a comparative analysis with established and alternative HDAC inhibitors, and provide detailed, validated protocols to empower researchers to generate reliable and comparable data.

The Reproducibility Challenge: More Than Just Following a Protocol

Achieving reproducible results with this compound extends beyond simply replicating published methods. Subtle variations in starting materials, reaction conditions, and purification techniques can significantly impact the purity, stability, and ultimately, the biological activity of the final compound. Furthermore, the inherent characteristics of the hydroxamic acid moiety, a key functional group, present their own set of challenges, including potential for metal chelation, metabolic instability, and off-target effects. This guide aims to illuminate these potential pitfalls and provide a framework for robust and reliable experimentation.

Comparative Analysis: Benchmarking Against the Standards

To contextualize the performance of this compound, it is essential to compare it against well-characterized HDAC inhibitors and emerging alternatives.

Established Benchmarks: Vorinostat (SAHA) and Trichostatin A (TSA)

Vorinostat (suberoylanilide hydroxamic acid, SAHA) and Trichostatin A (TSA) are two of the most extensively studied HDAC inhibitors, with Vorinostat being an FDA-approved drug.[1][2] They serve as critical benchmarks for evaluating the potency and selectivity of new chemical entities like this compound.

CompoundMechanism of ActionKey CharacteristicsReported IC50 Values (HeLa nuclear extract)
Vorinostat (SAHA) Pan-HDAC inhibitor, chelates the zinc ion in the active site of class I and II HDACs.[3]Orally bioavailable, approved for the treatment of cutaneous T-cell lymphoma.[4] Associated with side effects such as fatigue, diarrhea, and nausea.[4]~50 nM[2]
Trichostatin A (TSA) Potent, reversible inhibitor of class I and II HDACs.[2][5]Widely used as a research tool to study the role of HDACs in various biological processes.[2] Limited therapeutic potential due to poor pharmacokinetics.~1.9 nM[6]
The Rise of Non-Hydroxamate Alternatives

Concerns regarding the potential for poor pharmacokinetics and toxicity associated with the hydroxamic acid moiety have spurred the development of non-hydroxamate HDAC inhibitors.[1] These alternatives utilize different zinc-binding groups, such as o-aminoanilides and electrophilic ketones, with the aim of improving drug-like properties and reducing off-target effects.[8] While direct comparative studies between this compound and these newer agents are still emerging, the rationale for their development underscores a critical consideration for researchers in this field. The pursuit of non-hydroxamate inhibitors highlights the importance of exploring chemical space beyond traditional pharmacophores to identify candidates with improved therapeutic windows.[1]

Key Experimental Workflows & Protocols

To ensure the generation of high-quality, reproducible data, meticulous attention to experimental detail is paramount. The following sections provide detailed protocols for the synthesis, purification, and biological evaluation of this compound.

Synthesis and Purification of this compound

The synthesis of this compound typically starts from 3-phenylpropanoic acid. The following is a generalized, two-step protocol based on established methods for hydroxamic acid synthesis.

Diagram: Synthetic Pathway of this compound

G A 3-Phenylpropanoic Acid B 3-Phenylpropanoyl Chloride A->B Activation C This compound B->C Amidation R1 SOCl2 or (COCl)2 R2 NH2OH·HCl, Base

Caption: Synthesis of this compound from 3-phenylpropanoic acid.

Step 1: Activation of 3-Phenylpropanoic Acid

  • To a solution of 3-phenylpropanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 3-phenylpropanoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amidation with Hydroxylamine

  • Prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equivalents) and a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (2 equivalents) in a suitable solvent like DCM or a biphasic system of DCM and water at 0 °C.

  • Slowly add the crude 3-phenylpropanoyl chloride from Step 1 to the hydroxylamine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous workup. Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification by Recrystallization

Recrystallization is a critical step to obtain a highly pure product, which is essential for reproducible biological data. The choice of solvent is crucial.[9]

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or ethyl acetate).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period to decolorize.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining impurities.[10]

  • Dry the purified crystals under vacuum. The purity should be assessed by techniques such as melting point determination, NMR, and HPLC.

In Vitro HDAC Inhibition Assay

This protocol provides a general framework for assessing the HDAC inhibitory activity of this compound using a commercially available fluorogenic assay kit.

Diagram: HDAC Inhibition Assay Workflow

G A Prepare Reagents (HDAC enzyme, substrate, inhibitor) B Incubate Enzyme, Substrate, and Inhibitor A->B C Add Developer Solution B->C D Measure Fluorescence C->D E Data Analysis (Calculate % Inhibition and IC50) D->E

Caption: Workflow for a fluorogenic HDAC inhibition assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound and a positive control inhibitor (e.g., Vorinostat or TSA) in the assay buffer. Prepare the HDAC enzyme and fluorogenic substrate according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well black plate, add the assay buffer, the diluted compound or control, and the HDAC enzyme.

  • Initiation of Reaction: Add the fluorogenic substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

  • Development: Add the developer solution provided in the kit to each well. The developer stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Incubate for another 15-30 minutes at room temperature and then measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay in HCT116 Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Diagram: MTT Assay Workflow

G A Seed HCT116 Cells in 96-well plate B Treat Cells with This compound A->B C Add MTT Reagent B->C D Incubate to allow Formazan Crystal Formation C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compound for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion and Future Perspectives

The reproducibility of findings related to this compound is a multifaceted issue that requires a holistic approach, encompassing careful synthesis and purification, robust analytical characterization, and standardized biological assays. By understanding the inherent challenges associated with hydroxamic acids and by benchmarking against established HDAC inhibitors, researchers can generate more reliable and impactful data. The move towards non-hydroxamate alternatives represents an exciting frontier in HDAC inhibitor development, and future comparative studies will be crucial in defining the therapeutic potential of this compound and its analogs. This guide provides a foundational framework to aid researchers in navigating this complex but rewarding area of drug discovery.

References

  • DE102004033313A1 - Process for the preparation of enantiomers 3-hydroxy-3-phenyl-propylamines.
  • US5786507A - Process for the preparation of 3-phenylpropionic acid.
  • Synthesis of (2R)-2-Hydroxy-3-phenylpropanoic acid (J. Med. Chem., 23, 666). SynArchive. [Link]

  • CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Preparation of 3-bromo-3-phenylpropanoic acid. PrepChem. [Link]

  • Krajčiová, D., et al. (2025). New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells. Archiv der Pharmazie. [Link]

  • Díaz-Álvarez, A. E., et al. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. ResearchGate. [Link]

  • Qiao, J., et al. (2013). The HDAC inhibitors trichostatin A and suberoylanilide hydroxamic acid exhibit multiple modalities of benefit for the vascular pathobiology of sickle transgenic mice. Blood. [Link]

  • Vanden Berghe, W., et al. (2004). Trichostatin A-like hydroxamate histone deacetylase inhibitors as therapeutic agents: toxicological point of view. Current medicinal chemistry. [Link]

  • Wagner, T., et al. (2023). Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors. International Journal of Molecular Sciences. [Link]

  • Merinicus. (2017). Which is the best method for purifying N-Phenylpropanamide? Reddit. [Link]

  • IC50 [µM] of vorinostat derivatives based on the survival of non-cancerous (Balb/3T3) and cancerous (MV4-11, Daudi, MCF-7 and A549) cells after 72 h of treatment. ResearchGate. [Link]

  • Furumai, R., et al. (2001). Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. Proceedings of the National Academy of Sciences. [Link]

  • Jiao, J., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European journal of medicinal chemistry. [Link]

  • Suzuki, T., & Miyata, N. (2005). Non-hydroxamate histone deacetylase inhibitors. Current medicinal chemistry. [Link]

  • WO2008142646A2 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • Sanna, M., et al. (2018). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules. [Link]

  • Kumar, A., et al. (2022). Structure-based discovery of selective histone deacetylase (HDAC) 3 and 4 inhibitors. bioRxiv. [Link]

  • Van den Wyngaert, I., et al. (2022). The HDAC inhibitor trichostatin A impairs pancreatic β-cell function through an epigenome-wide reprogramming. bioRxiv. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. [Link]

  • Bubna, A. (2014). Vorinostat--an overview. Indian journal of dermatology. [Link]

  • Trichostatin A. Wikipedia. [Link]

  • Chamundeeswari, M., et al. (2012). The inhibitors of histone deacetylase suberoylanilide hydroxamate and trichostatin A release nitric oxide upon oxidation. Biochimie. [Link]

  • Ortín, I., & Ramos, A. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules. [Link]

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Safety Operating Guide

N-hydroxy-3-phenylpropanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Do not treat this compound as generic organic waste. N-hydroxy-3-phenylpropanamide (Hydrocinnamohydroxamic acid) belongs to the hydroxamic acid class.[1][2] While valuable as histone deacetylase (HDAC) inhibitors, these compounds possess specific thermal and chemical instabilities—most notably the risk of Lossen rearrangement under acidic/thermal stress and strong chelation with metal ions.

Core Safety Directives:

  • NEVER autoclave waste containing this compound (risk of thermal decomposition).

  • NEVER mix with strong oxidizing agents or metal salts (Fe, Cu) in waste streams.

  • ALWAYS segregate as "Hazardous Organic Waste - Solid" or "Non-Halogenated Organic Solvent" depending on state.[1]

Chemical Profile & Hazard Identification

To ensure accurate waste labeling, verify your material against these identifiers.

ParameterSpecification
Chemical Name This compound
Common Synonyms Hydrocinnamohydroxamic acid (HCHA); 3-Phenyl-N-hydroxypropionamide
CAS Number 3426-01-5
Molecular Formula C₉H₁₁NO₂
Physical State White to off-white crystalline solid
GHS Classification Warning [1][2][3][4][5][6]• Skin Irrit. 2 (H315) [1][2][4][6]• Eye Irrit. 2A (H319) • STOT SE 3 (H335) • Suspected Mutagen (Muta. 2) (Class-wide hazard for hydroxamic acids)

Technical Rationale: The "Why" Behind the Protocol

As researchers, we must understand the mechanism of hazard to prevent it.

A. Thermal Instability (The Lossen Rearrangement Risk) Hydroxamic acids are structural precursors to isocyanates via the Lossen rearrangement. If this compound is heated in the presence of acid chlorides or sulfonyl chlorides, or subjected to high temperatures (>100°C) during waste processing (like autoclaving), it can decompose exothermically.[1][2]

  • Operational Implication: This waste stream must be labeled for Incineration Only and kept cool.

B. Metal Chelation The hydroxamic acid moiety (-CONHOH) is a potent bidentate ligand. It forms highly colored (often deep red/purple) complexes with Iron (Fe³⁺) and other transition metals.

  • Operational Implication: If you mix this waste with general aqueous waste containing metal salts, you will generate "mystery chemical" colors that trigger expensive unknown-waste analysis fees from disposal vendors.[1] Segregate strictly.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Primary Stream: Solid Hazardous Waste (RCRA Non-Listed, Ignitable/Toxic characteristic).

  • Containerize: Place the solid material in a clear, wide-mouth glass jar or high-density polyethylene (HDPE) container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound (95%+)"[1][2]

    • Hazards: Irritant, Mutagen Suspected.[5]

  • Secondary Containment: Place the primary container inside a clear zip-seal bag to prevent particulate contamination of the waste drum.

  • Final Destination: Lab Pack for High-BTU Incineration.

Scenario B: Disposal of Mother Liquors (Reaction Solvents)
  • Primary Stream: Organic Solvents (Non-Halogenated or Halogenated).

  • pH Check: Ensure the solution is neutral (pH 6-8). Hydroxamic acids are most stable at neutral pH.

    • If Acidic: Neutralize carefully with Sodium Bicarbonate (NaHCO₃).

    • If Basic: Neutralize with dilute HCl (keep temperature <10°C).

  • Segregation:

    • If solvent is Methanol/Ethanol/DMSO: Pour into Non-Halogenated Waste .

    • If solvent is DCM/Chloroform: Pour into Halogenated Waste .

  • Quenching (Optional for large quantities >50g): Treat with excess aqueous Sodium Nitrite (NaNO₂) in acidic media to decompose to the carboxylic acid (Hydrocinnamic acid) and N₂O, only if you have a validated SOP for nitrosation safety. Otherwise, dispose of as active pharmaceutical ingredient (API) waste.

Scenario C: Contaminated Glassware & Spills
  • Solubility: The compound is sparingly soluble in water but soluble in Methanol or DMSO.

  • Cleaning: Rinse glassware with Methanol first, collecting the rinse into the Organic Waste stream. Do not wash directly with water, as the solid will precipitate and clog drains.[1][2]

  • Spill Cleanup:

    • Wear Nitrile gloves and N95 dust mask.

    • Wet the powder with methanol to prevent dust generation.

    • Wipe up with absorbent pads.

    • Dispose of pads in Solid Hazardous Waste .

Disposal Decision Tree (Visual Workflow)

DisposalWorkflow Start START: Waste Material This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Reagent/Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bagging Double Bag in Clear Plastic (Do NOT Autoclave) Solid->Bagging SolidBin FINAL: Solid Hazardous Waste (High BTU Incineration) Bagging->SolidBin SolventCheck Identify Primary Solvent Liquid->SolventCheck Warning CRITICAL: Do not mix with Metal Salts (Fe, Cu) or Oxidizers Liquid->Warning NonHalo Methanol, Ethanol, DMSO, Ethyl Acetate SolventCheck->NonHalo Combustible Halo DCM, Chloroform SolventCheck->Halo Chlorinated StreamNonHalo FINAL: Non-Halogenated Organic Waste NonHalo->StreamNonHalo StreamHalo FINAL: Halogenated Organic Waste Halo->StreamHalo

Figure 1: Decision matrix for segregating this compound waste streams. Note the critical prohibition of metal salts to prevent chelation complexes.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 78339, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[7] Retrieved from [Link][1][2]

  • Yale University EHS. (2019). Guidelines for the Disposal of High Hazard Chemicals (Reactive & Potentially Explosive). Retrieved from [Link]

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×

Retrosynthesis Analysis

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N-hydroxy-3-phenylpropanamide
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Reactant of Route 2
N-hydroxy-3-phenylpropanamide

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.